molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No.: B029373
CAS No.: 4591-55-3
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyridine-3,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403260. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196655
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4591-55-3
Record name 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4591-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4591-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5J3Y2XKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

< <

This guide provides a comprehensive overview of Dimethyl pyridine-3,5-dicarboxylate, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, key applications, and safety protocols associated with this versatile molecule.

Core Compound Identification

Chemical Name: this compound[1] CAS Number: 4591-55-3[1][2][3][4] Molecular Formula: C₉H₉NO₄[1][2] Synonyms: 3,5-Pyridinedicarboxylic Acid Dimethyl Ester, Dimethyl 3,5-pyridinedicarboxylate[2][5]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and are essential for both reaction design and analytical characterization.

Summary of Physicochemical Properties
PropertyValueSource
Molecular Weight 195.17 g/mol [1][2][3]
Melting Point 84-85 °C[5]
Boiling Point 267.6±20.0 °C (Predicted)[5]
Appearance White to off-white powder or crystals[4]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5]
pKa 1.16±0.20 (Predicted)[5]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The precise chemical shifts and coupling constants are vital for confirming the substitution pattern of the pyridine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. Key peaks include those for the C=O stretching of the ester groups and the C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]

Synthesis Methodology: The Hantzsch Pyridine Synthesis

The most prominent and historically significant method for synthesizing pyridine dicarboxylates is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6] This multicomponent reaction offers an efficient route to 1,4-dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine compounds.[6][7][8]

The synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine which is subsequently aromatized to yield the pyridine-3,5-dicarboxylate.[6][7] The driving force for this final oxidation step is the stability gained through aromatization.[6]

Experimental Protocol: Hantzsch Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol outlines a general procedure for the synthesis of a Hantzsch 1,4-dihydropyridine, a direct precursor to many pyridine dicarboxylates.

Materials:

  • Aldehyde (e.g., paraformaldehyde)[9]

  • β-Ketoester (e.g., methyl acetoacetate)[9]

  • Nitrogen source (e.g., ammonium acetate)[9]

  • Solvent (e.g., methanol or ethanol)

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate for in-situ aromatization)[6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the β-ketoester in the chosen solvent.[9]

  • Add the ammonium acetate to the solution.[9]

  • Heat the reaction mixture to reflux and maintain for the required duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[9]

  • To achieve the final pyridine structure, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide).

  • The crude product is then purified, typically by recrystallization, to yield the pure this compound.

Causality: The choice of reactants is critical. The aldehyde provides the C4 carbon of the pyridine ring, while the two equivalents of the β-ketoester provide the C2, C3, C5, and C6 carbons, along with their respective ester groups. The ammonia source provides the nitrogen atom for the heterocycle. The final oxidation step is essential to form the stable aromatic pyridine ring.

Workflow Diagram: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Intermediate Condensation->DHP Initial Product Oxidation Aromatization (Oxidation) Pyridine This compound Oxidation->Pyridine Final Product DHP->Oxidation Subsequent Step

Caption: Hantzsch Pyrimidine Synthesis Workflow.

Key Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The pyridine scaffold is a common feature in many approved drugs.[10]

  • Intermediate in Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of more complex, biologically active molecules.[11] This includes the preparation of nicotinamide adenine dinucleotide (NAD) analogs.[11]

  • Calcium Channel Blockers: The related 1,4-dihydropyridine structures are a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular disorders.[6][12] Nifedipine, amlodipine, and nimodipine are prominent examples.[6]

  • Enzyme Inhibitors and Receptor Ligands: The ester functionalities of this compound allow for selective chemical modifications, making it a valuable scaffold for developing enzyme inhibitors and receptor ligands.[11][13]

  • Coordination Chemistry: It is employed in the synthesis of coordination compounds and metal-organic frameworks (MOFs), where it can act as a bridging ligand.[11][13]

  • Agrochemicals: The biological activity of pyridine derivatives extends to their use in the development of agrochemicals.[14]

Logical Relationship of Applications

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science cluster_agchem Agrochemicals Core This compound Versatile Chemical Intermediate DrugDev Drug Development Core->DrugDev MOFs Metal-Organic Frameworks Core->MOFs Coordination Coordination Compounds Core->Coordination Agrochem Agrochemical Synthesis Core->Agrochem CaBlockers Calcium Channel Blockers DrugDev->CaBlockers EnzymeInhibitors Enzyme Inhibitors DrugDev->EnzymeInhibitors

Caption: Applications of this compound.

Safety and Handling Protocols

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information
  • Pictogram: Irritant[1]

  • Signal Word: Warning[1][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][15]

    • H319: Causes serious eye irritation.[1][15]

    • H335: May cause respiratory irritation.[1][15]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[15]

  • Skin Protection: Wear protective gloves and impervious clothing.[15]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]

Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Use only outdoors or in a well-ventilated area.[16] Wash hands and any exposed skin thoroughly after handling.[16]

  • Storage: Store in a well-ventilated place.[15][16] Keep the container tightly closed.[15][16] Store locked up.[15] The compound should be stored at room temperature in a dry, inert atmosphere.[5]

Conclusion

This compound is a compound of significant academic and industrial importance. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatility of its pyridine core and ester functionalities, makes it an invaluable tool in the hands of synthetic and medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in the development of novel pharmaceuticals, functional materials, and agrochemicals.

References

An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyridine-3,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid pyridine core, substituted with two reactive ester functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its significant applications in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis and drug design.

Core Structure and Identification
  • IUPAC Name: this compound[1]

  • Synonyms: 3,5-Pyridinedicarboxylic acid, dimethyl ester; 3,5-Bis(methoxycarbonyl)pyridine[1]

  • CAS Number: 4591-55-3[1][2]

  • Molecular Formula: C₉H₉NO₄[1][2][3]

  • Molecular Weight: 195.17 g/mol [1][2][3]

Table 1: Key Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to off-white powder or crystals[4]
Melting Point 84-85 °CChemicalBook
Boiling Point 267.6±20.0 °C (Predicted)ChemicalBook
Solubility Soluble in chloroform, dichloromethane, and methanol.ChemicalBook
Storage Store at room temperature in a dry, well-ventilated place.[2]ChemScene
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The symmetry of the molecule simplifies the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons. A reference to the ¹³C NMR spectrum is available on PubChem.[1][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. The fragmentation pattern would likely involve the loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. GC-MS data is available on PubChem, indicating major fragments at m/z 164 and 136.[1][6]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst.

Reaction Scheme

G cluster_0 Fischer Esterification 3,5-Pyridinedicarboxylic_Acid 3,5-Pyridinedicarboxylic Acid Product This compound 3,5-Pyridinedicarboxylic_Acid->Product Methanol Methanol (excess) Methanol->Product H2SO4 H₂SO₄ (catalyst) Reflux Water Water Product->Water

Caption: Fischer esterification of 3,5-pyridinedicarboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[7]

Materials:

  • 3,5-Pyridinedicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-pyridinedicarboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure this compound as a white solid.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily centered around the ester functionalities and the pyridine ring. These reactive sites allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

Hydrolysis

The ester groups can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide, is a common method.

G cluster_1 Ester Hydrolysis Start This compound Product 3,5-Pyridinedicarboxylic Acid Start->Product Reagents 1. NaOH, H₂O, Heat 2. H₃O⁺

Caption: Hydrolysis of the dimethyl ester to the diacid.

Amidation

The ester groups can be converted to amides by reacting with ammonia or primary/secondary amines. This reaction is often facilitated by heating or the use of specific coupling agents. This transformation is crucial for introducing diverse functional groups and building molecular complexity.

Reduction

The ester groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] This reaction provides access to 3,5-bis(hydroxymethyl)pyridine, another important synthetic intermediate.

G cluster_2 Ester Reduction Start This compound Product 3,5-Bis(hydroxymethyl)pyridine Start->Product Reagents 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of the ester groups to alcohols.

Hantzsch Dihydropyridine Synthesis and Related Reactions

Derivatives of this compound are key precursors in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). This multicomponent reaction is of paramount importance in medicinal chemistry for the synthesis of calcium channel blockers. While the classic Hantzsch synthesis builds the dihydropyridine ring, this compound itself can be a starting point for modifications leading to DHP analogues. For instance, related pyridine dicarboxylates are used to synthesize nifedipine and its analogues, which are widely used for treating hypertension and angina.[9][10][11][12]

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in the design and synthesis of new therapeutic agents.

Calcium Channel Blockers

As mentioned, derivatives of pyridine-3,5-dicarboxylic acid are central to the structure of many dihydropyridine calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are essential for the management of cardiovascular diseases. The synthesis of novel nifedipine analogues often involves modifications of the pyridine-3,5-dicarboxylate core to improve potency, selectivity, and pharmacokinetic properties.[13][14]

Nicotinamide Adenine Dinucleotide (NAD⁺) Analogs

This compound serves as a precursor for the synthesis of isosteric analogues of nicotinamide adenine dinucleotide (NAD⁺).[15][16] NAD⁺ is a critical coenzyme in numerous metabolic redox reactions and a substrate for several enzyme families, including sirtuins and PARPs. NAD⁺ mimics are invaluable tools for studying these enzymes and have potential as therapeutic agents for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[17][18][19][20][21]

Other Therapeutic Areas

The pyridine-3,5-dicarboxylate scaffold has been explored for the development of compounds with a variety of other biological activities, including:

  • Antihypertensive agents: Beyond calcium channel blockade, other mechanisms are being investigated.[9]

  • Antimicrobial agents: Certain dihydropyridine derivatives have shown antimicrobial properties.[10]

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex molecules with important biological activities. From its foundational role in the development of cardiovascular drugs to its emerging use in the creation of sophisticated enzyme inhibitors and probes, the importance of this pyridine derivative in advancing drug discovery and development is clear. This guide provides a solid foundation for researchers looking to leverage the unique attributes of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of dimethyl pyridine-3,5-dicarboxylate, a key building block in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted pyridine derivative. The central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized at the 3 and 5 positions with methyl ester groups.

Molecular Identity[1][2][3]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4591-55-3[2][3]
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Canonical SMILES COC(=O)C1=CC(=CN=C1)C(=O)OC[3]
InChI Key HDTNLHHNQYBOHJ-UHFFFAOYSA-N[1]

digraph "Dimethyl_pyridine_3_5_dicarboxylate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-0.7,-1.9!"]; C4 [label="C", pos="0.7,-1.9!"]; C5 [label="C", pos="1.2,-0.7!"]; C6 [label="C", pos="0,1.2!"];

C7 [label="C", pos="-1.5,-3.1!"]; O8 [label="O", pos="-2.5,-3.1!"]; O9 [label="O", pos="-0.8,-4.2!"]; C10 [label="C", pos="-1.6,-5.2!"];

C11 [label="C", pos="1.5,-3.1!"]; O12 [label="O", pos="2.5,-3.1!"]; O13 [label="O", pos="0.8,-4.2!"]; C14 [label="C", pos="1.6,-5.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C6 -- N1 [style=invis]; // for positioning

C3 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10;

C4 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- C14;

// Aromaticity representation (optional, using invisible nodes and curved edges) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.6,-0.3!"]; p2 [pos="-0.9,-1.3!"]; p3 [pos="0,-1.6!"]; p4 [pos="0.9,-1.3!"]; p5 [pos="0.6,-0.3!"]; p6 [pos="0,0.6!"]; p1 -- p2 [dir=none, style=dashed]; p2 -- p3 [dir=none, style=dashed]; p3 -- p4 [dir=none, style=dashed]; p4 -- p5 [dir=none, style=dashed]; p5 -- p6 [dir=none, style=dashed]; p6 -- p1 [dir=none, style=dashed]; }

Caption: 2D structure of this compound.

Physicochemical Data
PropertyValueSource
Appearance Pale yellow solid[4]
Melting Point >80 °C[5]
Boiling Point 267.6 °C[5]
Solubility Soluble in organic solvents
Storage Store at room temperature in a dry, inert atmosphere.[3][5]

Synthesis and Characterization

The synthesis of this compound is well-established, with the Fischer-Speier esterification of the corresponding dicarboxylic acid being a common and efficient method.

Experimental Protocol: Synthesis via Fischer-Speier Esterification[7]

This protocol describes the synthesis from 3,5-pyridinedicarboxylic acid and methanol.

Materials:

  • 3,5-Pyridinedicarboxylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Dichloromethane

  • Aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

Procedure:

  • Dissolve 3,5-pyridinedicarboxylic acid in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Neutralize the residue with an aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to yield the solid product.

Yield: A typical reported yield for this reaction is approximately 94%.[6]

Synthesis_Workflow start Start: 3,5-Pyridinedicarboxylic Acid + Methanol reflux Reflux with H₂SO₄ (cat.) (18 hours) start->reflux Esterification workup Aqueous Workup: 1. Neutralization (NaHCO₃) 2. Extraction (DCM) reflux->workup purification Purification: 1. Brine Wash 2. Drying & Concentration workup->purification product Product: Dimethyl Pyridine-3,5-dicarboxylate purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons, a signal for the proton at the 4-position of the pyridine ring, and a signal for the two equivalent protons at the 2 and 6 positions.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons of the ester groups, the carbonyl carbons, and the distinct carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, as well as bands indicative of the aromatic C-H and C=N stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its ester functionalities provide convenient handles for further chemical modifications, making it a valuable scaffold in medicinal chemistry.

Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial starting material for the synthesis of various pharmaceutical agents, including:

  • Nicotinamide Adenine Dinucleotide (NAD) Analogs: NAD and its derivatives are vital coenzymes in numerous metabolic pathways. Synthetic analogs are being investigated for their therapeutic potential in a range of diseases, including metabolic disorders and neurodegenerative conditions.[8]

  • Enzyme Inhibitors: The pyridine-3,5-dicarboxylate core can be elaborated to design and synthesize inhibitors of various enzymes, which is a cornerstone of modern drug discovery.

  • Receptor Ligands: By modifying the ester groups and the pyridine ring, chemists can create a diverse library of compounds to screen for activity as ligands for various cellular receptors.

The strategic placement of the two ester groups allows for selective chemical transformations, enabling the synthesis of complex molecular architectures with desired pharmacological properties.

Safety and Handling

This compound is classified as an irritant.[7]

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a foundational building block in organic synthesis with significant implications for drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and handling is crucial for its effective and safe utilization in the laboratory.

References

A Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl pyridine-3,5-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science. Its rigid pyridine core, functionalized with two reactive methyl ester groups, allows for diverse chemical modifications. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthesis methodologies, including a detailed protocol for its preparation via Fischer esterification. We explore its chemical reactivity and underscore its critical role as a precursor to the 1,4-dihydropyridine (1,4-DHP) scaffold, a privileged structure in pharmacology, most notably in the development of L-type calcium channel blockers. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical intermediate.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1] It is also commonly referred to as Dimethyl 3,5-pyridinedicarboxylate or 3,5-Pyridinedicarboxylic acid dimethyl ester.[1][2] It is a stable, pale yellow or white solid at room temperature.[3]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 4591-55-3 [1][2][4]
Molecular Formula C₉H₉NO₄ [2][5]
Molecular Weight 195.17 g/mol [2][5]
Appearance Pale Yellow Solid [3]
Melting Point 84-85 °C [3]
Boiling Point 267.6±20.0 °C (Predicted) [3][6]
SMILES COC(=O)c1cncc(c1)C(=O)OC [1][2]

| InChIKey | HDTNLHHNQYBOHJ-UHFFFAOYSA-N |[1][5] |

Core Synthesis Methodologies

The synthesis of this compound can be approached in two primary ways: direct esterification of the pre-existing pyridine core or the de novo construction of the heterocyclic ring system itself via the renowned Hantzsch synthesis.

Direct Synthesis: Fischer Esterification

The most direct and high-yielding laboratory preparation involves the acid-catalyzed Fischer esterification of 3,5-pyridinedicarboxylic acid.[3][7] This reaction is governed by a classic nucleophilic acyl substitution mechanism, where methanol acts as the nucleophile attacking the protonated carboxyl groups. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol. Le Châtelier's principle is exploited by using methanol as the solvent, ensuring a large excess that drives the equilibrium towards the formation of the diester product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-pyridinedicarboxylic acid (5.00 g, 29.92 mmol) in methanol (100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the solution. The addition is exothermic and should be performed with caution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under reduced pressure.

  • Neutralization: Carefully neutralize the acidic residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine) to remove residual water and water-soluble impurities.

  • Drying and Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product. This procedure typically yields the white solid product, dimethyl 3,5-pyridinedicarboxylate, in high purity (5.5 g, 94% yield).[3]

Fischer_Esterification cluster_reactants Reactants Reactant1 3,5-Pyridinedicarboxylic Acid Process Reflux, 18h Reactant1->Process Reactant2 Methanol (Excess) Reactant2->Process Catalyst H₂SO₄ (cat.) Catalyst->Process  Catalyzes Product This compound Process->Product

Caption: Fischer Esterification workflow for synthesis.

De Novo Synthesis: The Hantzsch Pyridine Synthesis

The pyridine-3,5-dicarboxylate core is famously constructed via the Hantzsch pyridine synthesis, a multi-component reaction first reported in 1881.[8][9] This powerful reaction combines an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate).[8][9] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[9] This intermediate is then subjected to an oxidation step to achieve the aromatic pyridine ring.[10] The driving force for this final aromatization step is the significant gain in thermodynamic stability.[9]

The mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and a β-enamino ester from the condensation of ammonia with the second equivalent of the β-ketoester.[11][12] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring.[11]

Hantzsch_Synthesis cluster_inputs Four-Component Reaction Aldehyde Aldehyde (R-CHO) Intermediate 1,4-Dihydropyridine (Hantzsch Ester) Aldehyde->Intermediate Ketoester1 β-Ketoester (2 equiv.) Ketoester1->Intermediate Ammonia Ammonia (NH₃) Ammonia->Intermediate Oxidation Oxidation (e.g., HNO₃, FeCl₃) Intermediate->Oxidation Aromatization Product Substituted Pyridine-3,5-dicarboxylate Oxidation->Product

Caption: Overview of the Hantzsch Pyridine Synthesis.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. It would show a singlet for the two equivalent methyl ester protons (-OCH₃) and distinct signals for the aromatic protons on the pyridine ring. The proton at the C4 position would appear as a triplet (or more complex multiplet depending on coupling), and the protons at the C2 and C6 positions would appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the ester groups, the carbonyl carbons of the esters, and the unique carbon atoms of the pyridine ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found around 1720-1730 cm⁻¹. Vibrations associated with the C-O single bond of the ester and the C=N/C=C bonds of the aromatic ring would also be present.

  • Mass Spectrometry (MS): Mass spectrometry would show a clear molecular ion peak (M⁺) corresponding to the molecular weight of 195.17.[1] Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Applications in Medicinal Chemistry and Materials Science

The utility of this compound extends far beyond its identity as a stable chemical compound; it is a premier scaffold for constructing complex and high-value molecules.

The Gateway to Calcium Channel Blockers

The most significant application of the pyridine-3,5-dicarboxylate framework is in the synthesis of 1,4-dihydropyridine (1,4-DHP) L-type calcium channel blockers.[13] The Hantzsch synthesis produces 1,4-DHPs, which are the direct precursors to blockbuster drugs like Nifedipine, Felodipine, and Amlodipine.[9][11] These drugs are essential for the management of hypertension and angina.[13][14] The diester functionality at the 3 and 5 positions of the dihydropyridine ring is a critical pharmacophoric feature for antagonist activity at the calcium channel.[15][16] Research has shown that variations in the ester substituents can modulate the pharmacological potency and profile of these drugs.[17]

Drug_Scaffold Topic Dimethyl pyridine-3,5-dicarboxylate Precursor 1,4-Dihydropyridine (Hantzsch Ester Core) Topic->Precursor Is the oxidized form of Precursor->Topic Oxidation DrugClass Calcium Channel Blockers (e.g., Nifedipine) Precursor->DrugClass Forms the core scaffold for

Caption: Relationship to the 1,4-DHP drug scaffold.

Versatile Intermediate and Ligand

Beyond calcium channel blockers, the ester groups of this compound provide reactive handles for further chemical transformations, making it a valuable building block for a wide array of bioactive molecules.[6] Its selective modification is used in the development of:

  • Enzyme inhibitors and receptor ligands : The rigid core serves as a template for orienting functional groups to interact with biological targets.[6][18]

  • Nicotinamide Adenine Dinucleotide (NAD) analogs : It is used as a key intermediate in the synthesis of NAD analogs, which are crucial for studying cellular metabolism and redox signaling.[6]

  • Coordination Compounds : In materials science, it functions as a bridging ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers, leveraging the nitrogen atom and carbonyl oxygens as coordination sites.[6][18]

Conclusion

This compound is a compound of significant scientific and commercial importance. Its straightforward, high-yield synthesis via Fischer esterification makes it readily accessible, while its fundamental connection to the Hantzsch pyridine synthesis places it at the heart of heterocyclic chemistry. For professionals in drug development, its role as the aromatic counterpart and precursor to the 1,4-dihydropyridine scaffold is of paramount importance, directly linking it to a clinically vital class of cardiovascular drugs. Its continued use as a versatile synthon ensures its relevance in the ongoing discovery of novel therapeutics and advanced materials.

References

A Technical Guide to the Synthesis of Dimethyl Pyridine-3,5-dicarboxylate: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to Dimethyl Pyridine-3,5-dicarboxylate, a crucial intermediate in the pharmaceutical and materials science sectors.[1] The guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the key starting materials, reaction mechanisms, and step-by-step protocols for the most prevalent synthetic strategies. We will delve into the classical Hantzsch pyridine synthesis, the direct esterification of 3,5-pyridinedicarboxylic acid, and touch upon alternative methodologies, providing a comparative analysis to inform experimental design and process optimization.

Introduction: The Significance of this compound

This compound is a symmetrically substituted pyridine derivative that serves as a fundamental building block in the synthesis of a wide array of functional molecules. Its utility is particularly notable in the pharmaceutical industry, where it is a key precursor for the synthesis of various therapeutic agents. The diester functionality at the 3 and 5 positions of the pyridine ring allows for versatile chemical modifications, making it an invaluable scaffold in medicinal chemistry. Furthermore, its structural motif is integral to the development of novel ligands for metal-organic frameworks and functional polymers.

This guide will focus on the practical aspects of its synthesis, emphasizing the selection of starting materials and the rationale behind the chosen reaction conditions to achieve optimal yields and purity.

The Hantzsch Pyridine Synthesis: A Cornerstone Methodology

The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most reliable and widely employed methods for the preparation of pyridine-3,5-dicarboxylates.[2] This multicomponent reaction offers a convergent and atom-economical approach to the pyridine core. The synthesis proceeds in two main stages: the initial formation of a 1,4-dihydropyridine intermediate, followed by an oxidation step to yield the aromatic pyridine ring.

Core Starting Materials for the Hantzsch Synthesis

The classical Hantzsch synthesis involves the condensation of three key components:

  • An Aldehyde: For the synthesis of the parent this compound (where the 4-position is unsubstituted), formaldehyde is the aldehyde of choice.

  • A β-Ketoester: Two equivalents of a β-ketoester are required. To obtain the dimethyl ester, methyl acetoacetate is the specific starting material.

  • A Nitrogen Source: Ammonia or a precursor that can generate ammonia in situ, such as ammonium acetate , serves as the nitrogen atom for the pyridine ring.

The selection of these starting materials directly dictates the substitution pattern of the final pyridine product. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the ester groups at the 3 and 5-positions and the substituents at the 2 and 6-positions.

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of well-established intermediates. A plausible mechanism involves the following key steps:

  • Knoevenagel Condensation: One molecule of the β-ketoester (methyl acetoacetate) reacts with the aldehyde (formaldehyde) to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: A second molecule of the β-ketoester condenses with ammonia (from ammonium acetate) to form an enamine.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The final step is the oxidation of the 1,4-dihydropyridine to the aromatic pyridine. This is the driving force of the reaction, leading to a stable aromatic system.

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products aldehyde Formaldehyde condensation Condensation & Cyclization aldehyde->condensation ketoester Methyl Acetoacetate (2 eq.) ketoester->condensation ammonia Ammonium Acetate ammonia->condensation dhp Dimethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate condensation->dhp Formation of Dihydropyridine oxidation Oxidation final_product This compound oxidation->final_product dhp->oxidation Aromatization

Caption: Workflow of the Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis

The following protocol is a representative procedure for the synthesis of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation.

Part A: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine paraformaldehyde (1.0 mmol), methyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).[3]

  • Reaction Conditions: The reaction mixture is typically heated in an alcohol solvent, such as ethanol or methanol, at reflux temperature (around 80°C) for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration and washed with cold water.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the desired 1,4-dihydropyridine as a yellow solid. A yield of approximately 71% can be expected for this step.[3]

Part B: Oxidation to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Oxidizing Agent: A variety of oxidizing agents can be used for the aromatization of the dihydropyridine ring, including nitric acid, chromium trioxide, or milder reagents like iodine in the presence of a peroxide source.

  • Reaction Conditions: The 1,4-dihydropyridine intermediate is dissolved in a suitable solvent, such as acetic acid or an alcohol. The oxidizing agent is added portion-wise, and the reaction is stirred at room temperature or with gentle heating until the oxidation is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

ParameterValueReference
Starting Aldehyde Paraformaldehyde[3]
β-Ketoester Methyl Acetoacetate[3]
Nitrogen Source Ammonium Acetate[3]
Solvent Ethanol/Methanol[3][4]
Reaction Temperature ~80°C (Reflux)[4]
Typical Yield (DHP) 71%[3]

Table 1: Summary of Reaction Parameters for the Hantzsch Synthesis of the Dihydropyridine Intermediate.

Direct Esterification of 3,5-Pyridinedicarboxylic Acid

An alternative and straightforward approach to this compound is the direct esterification of 3,5-pyridinedicarboxylic acid. This method is particularly useful if the dicarboxylic acid is readily available or is the preferred starting material.

Core Starting Materials for Esterification
  • Carboxylic Acid: 3,5-Pyridinedicarboxylic acid.

  • Alcohol: Methanol, which serves as both the reactant and the solvent.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is typically required to facilitate the reaction.

Mechanistic Insights

The reaction follows the well-established Fischer esterification mechanism:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbonyl carbon and the remaining oxygen.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. This process occurs at both carboxylic acid groups.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Key Steps in Fischer Esterification Protonation Protonation Nucleophilic\nAttack Nucleophilic Attack Protonation->Nucleophilic\nAttack H+ Proton\nTransfer Proton Transfer Nucleophilic\nAttack->Proton\nTransfer + CH3OH Elimination\nof Water Elimination of Water Proton\nTransfer->Elimination\nof Water Intramolecular Deprotonation Deprotonation Elimination\nof Water->Deprotonation - H2O Ester Product Ester Product Deprotonation->Ester Product - H+ Carboxylic\nAcid Carboxylic Acid Carboxylic\nAcid->Protonation Methanol Methanol Methanol->Nucleophilic\nAttack

Caption: Simplified overview of the Fischer esterification mechanism.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the synthesis of this compound via Fischer esterification.

  • Reaction Setup: Dissolve 3,5-pyridinedicarboxylic acid (e.g., 5.00 g, 29.92 mmol) in an excess of methanol (e.g., 100 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 ml) to the reaction mixture.[5]

  • Reaction Conditions: Heat the mixture to reflux and maintain stirring for an extended period, typically around 18 hours, to ensure complete diesterification.[5]

  • Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with an aqueous solution of sodium bicarbonate.[5]

  • Extraction and Purification: The product is extracted into an organic solvent such as dichloromethane. The organic layer is washed with a saturated aqueous sodium chloride solution, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.[5] This method can produce the white solid product with a high yield of around 94%.[5]

ParameterValueReference
Starting Acid 3,5-Pyridinedicarboxylic acid[5]
Alcohol/Solvent Methanol[5]
Catalyst Concentrated Sulfuric Acid[5]
Reaction Temperature Reflux[5]
Reaction Time ~18 hours[5]
Typical Yield ~94%[5]

Table 2: Summary of Reaction Parameters for the Fischer Esterification of 3,5-Pyridinedicarboxylic Acid.

Alternative Synthetic Routes

While the Hantzsch synthesis and direct esterification are the most common methods, other strategies for constructing the pyridine ring can be considered, particularly for accessing analogues with different substitution patterns.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers an alternative for the preparation of substituted pyridines. This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[6][7] A key advantage of this method is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step.[6] However, the high temperatures often required for the final cyclization can be a drawback.[6]

Cycloaddition Reactions

[4+2] cycloaddition reactions, or Diels-Alder reactions, can also be employed to construct the pyridine ring. These reactions typically involve the reaction of a 1-azadiene with an alkyne. However, these methods can sometimes be limited by the availability of the starting dienes and may result in mixtures of regioisomers.

Comparative Analysis and Conclusion

The choice of synthetic route for this compound largely depends on the availability of starting materials, desired scale of production, and the specific substitution pattern required.

  • The Hantzsch Synthesis is a robust and versatile multicomponent reaction that is ideal for creating a variety of substituted pyridines from simple acyclic precursors. Its main drawback can be the need for a separate oxidation step, which adds to the overall process.

  • Direct Esterification is a highly efficient and straightforward method when the corresponding dicarboxylic acid is readily available. It often provides high yields and is a common choice for large-scale production.

For researchers and drug development professionals, a thorough understanding of these primary synthetic pathways is essential for the efficient and strategic synthesis of this compound and its derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the practical application of these important chemical transformations.

References

Introduction: The Pyridine-3,5-dicarboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridine-3,5-dicarboxylates

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and natural products.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile framework for designing molecules that can interact with a wide array of biological targets.[4] Among the vast landscape of pyridine derivatives, those bearing dicarboxylate substitutions at the 3 and 5 positions represent a particularly significant class. These compounds, known as pyridine-3,5-dicarboxylates, serve as key intermediates and core structures for a multitude of biologically active agents.[5]

This guide offers a detailed exploration of the diverse biological activities of substituted pyridine-3,5-dicarboxylates, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will examine their roles as antimicrobial, anticancer, and cardiovascular agents, providing researchers and drug development professionals with a comprehensive understanding of this potent chemical family.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridine-3,5-dicarboxylates have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[6][7] The versatility of the pyridine core allows for substitutions that can enhance potency and broaden the spectrum of activity.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds is often linked to their ability to disrupt essential cellular processes in pathogens. While specific mechanisms can vary, they may involve the inhibition of key enzymes or interference with cell wall synthesis.

The structure-activity relationship is critical in optimizing these effects. For instance, studies on 1,4-dihydropyridine-3,5-dicarboxylates revealed that the nature and position of substituents on the 4-phenyl ring significantly influence antibacterial and antifungal activity.[8] The aromatization of the dihydropyridine ring to a pyridine ring has also been shown to modulate this activity.[8] Furthermore, the incorporation of other heterocyclic moieties, such as pyrazole, can lead to hybrid compounds with enhanced antimicrobial profiles.[8] Some 3,5-disubstituted pyridine derivatives have shown remarkable antimicrobial activity comparable to the antibiotic oxytetracycline.[6]

Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

Compound IDTarget OrganismMIC (µg/mL)Reference
IV (a quinoline-pyridine hybrid)Escherichia coli62.5[9]
IV (a quinoline-pyridine hybrid)Salmonella typhi100[9]
IV (a quinoline-pyridine hybrid)Bacillus subtilis200[9]
117a (an oxadiazole-pyridine hybrid)E. coli, B. subtilis, M. luteus, K. pneumoniae37.5[7]
5b, 5c, 5f, 6, 7, 14a (Pyrido[2,3-d]pyrimidine derivatives)Gram-positive and Gram-negative bacteria0.48 - 3.91[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its antimicrobial potency.

Objective: To determine the lowest concentration of a substituted pyridine-3,5-dicarboxylate that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (substituted pyridine-3,5-dicarboxylates)

  • Microbial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Aseptically pick several colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The pyridine scaffold is a cornerstone in the development of anticancer therapeutics, with several pyridine-based molecules receiving FDA approval.[11][12] Substituted pyridine-3,5-dicarboxylates are actively being investigated for their antiproliferative effects against various cancer cell lines, including those of the breast, liver, and colon.[13][14]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer activity of these compounds often stems from their ability to inhibit protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] By blocking these signaling pathways, the compounds can halt the cell cycle and prevent proliferation.

Furthermore, many potent pyridine derivatives induce apoptosis (programmed cell death) in cancer cells. This can be triggered through a mitochondria-mediated pathway, involving the overproduction of Reactive Oxygen Species (ROS), a reduction in the mitochondrial membrane potential, and the subsequent release of cytochrome c.[15] This cascade activates caspases, the executioner proteins of apoptosis, leading to cell death.[15]

apoptosis_pathway Pyridine Pyridine-3,5-dicarboxylate Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridine->ROS Induces p53 ↑ p53 Activation Pyridine->p53 Activates Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Promotes Bcl2->Mito Inhibits

Caption: Mitochondria-mediated apoptosis pathway induced by pyridine derivatives.[15]

Structure-Activity Relationship (SAR) for Anticancer Effects

SAR studies have revealed that the antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. The presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity.[11][16] Conversely, bulky groups or halogen atoms may decrease potency.[11] For example, in a series of pyrano-pyridine conjugates, specific derivatives demonstrated potent anticancer activity with IC50 values in the sub-micromolar range, comparable to the standard drug erlotinib.[14]

Data on Anticancer Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8a (pyrano-pyridine)EGFR Kinase1.21[14]
Compound 8b (pyrano-pyridine)A549 (Lung)0.15[14]
C1 (Tl(III) complex)A375 (Melanoma)Selective & Potent[15]
C3 (Tl(III) complex)A375 (Melanoma)Selective & Potent[15]
II (2-amino-6-sulfanylpyridine)HIV-1 Integrase4[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Objective: To quantify the reduction in viability of a cancer cell line after treatment with a substituted pyridine-3,5-dicarboxylate.

Materials:

  • Human cancer cell line (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the growth medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. c. Include vehicle control wells (medium with the same amount of solvent used for the compound). d. Incubate for another 24-72 hours.

  • MTT Addition and Solubilization: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. c. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance of the plate at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cardiovascular Applications: The Legacy of Dihydropyridines

The 1,4-dihydropyridine-3,5-dicarboxylate scaffold is arguably one of the most successful frameworks in cardiovascular medicine.[8] This class of compounds, which are direct precursors to the fully aromatic pyridine-3,5-dicarboxylates, includes several blockbuster drugs used to treat hypertension and angina.[17][18]

Mechanism of Action: Calcium Channel Blockade

Dihydropyridine derivatives function as L-type calcium channel blockers.[17] These voltage-gated ion channels are crucial for regulating the influx of calcium into smooth muscle cells of blood vessels and cardiac muscle cells. By blocking these channels, the compounds inhibit calcium entry, leading to vasodilation (relaxation of blood vessels). This reduces peripheral resistance and, consequently, lowers blood pressure.[17]

Structure-Activity Relationship (SAR) in Cardiovascular Drugs

The pharmacological activity of these compounds is highly sensitive to their chemical structure. For instance, in the series of 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylates, asymmetrically substituted esters were often found to have superior coronary vasodilation and antihypertensive activity compared to their symmetrical counterparts.[19] This principle led to the development of nitrendipine, a potent antihypertensive drug.[19]

Synthesis of Pyridine-3,5-dicarboxylates

The synthesis of substituted pyridine-3,5-dicarboxylates can be achieved through various methods. A common and efficient approach is the multicomponent cyclocondensation reaction, often a variation of the Hantzsch synthesis, followed by an oxidation step.[8]

General Synthetic Workflow

The process typically involves two main stages:

  • Cyclocondensation: A substituted aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate) are reacted together in a one-pot synthesis to form a 1,4-dihydropyridine-3,5-dicarboxylate.[8]

  • Aromatization (Oxidation): The resulting dihydropyridine ring is then oxidized to the corresponding aromatic pyridine ring. Various oxidizing agents can be used, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent.[8]

synthesis_workflow Start Starting Materials: - Substituted Aldehyde - β-Ketoester - Ammonium Acetate Reaction1 One-Pot Cyclocondensation (e.g., Reflux in Ethanol) Start->Reaction1 Intermediate 1,4-Dihydropyridine-3,5-dicarboxylate Reaction1->Intermediate Reaction2 Oxidation / Aromatization (e.g., HTIB in Dichloromethane) Intermediate->Reaction2 Product Substituted Pyridine-3,5-dicarboxylate Reaction2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of pyridine-3,5-dicarboxylates.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(aryl)pyridine-3,5-dicarboxylates

This protocol is a general procedure based on the multicomponent cyclocondensation reaction.[8]

Objective: To synthesize a 1,4-dihydropyridine-3,5-dicarboxylate intermediate.

Materials:

  • Substituted aryl aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (22 mmol)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Water bath

Procedure:

  • Combine the appropriate substituted aryl aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (22 mmol) in a round-bottom flask.

  • Add a suitable amount of ethanol to dissolve the reactants.

  • Heat the mixture to reflux using a water bath for 25-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, diethyl 1,4-dihydro-2,6-dimethyl-4-(aryl)pyridine-3,5-dicarboxylate, will often precipitate out of the solution and can be collected by filtration.

Conclusion

Substituted pyridine-3,5-dicarboxylates and their dihydro precursors are a class of compounds with remarkable chemical versatility and profound biological significance. Their privileged structure has been successfully exploited to develop drugs for cardiovascular diseases and continues to be a fertile ground for the discovery of new antimicrobial and anticancer agents. A deep understanding of their structure-activity relationships, coupled with robust synthetic and bioassay methodologies, is essential for unlocking the full therapeutic potential of this important chemical scaffold. Future research will undoubtedly continue to expand the applications of these compounds in addressing unmet medical needs.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dimethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Dimethyl pyridine-3,5-dicarboxylate (C₉H₉NO₄, Molar Mass: 195.17 g/mol ) is a heterocyclic compound whose pyridine core is a foundational scaffold in numerous pharmacologically active agents.[1] Its purity and structural integrity are critical prerequisites for any downstream application, from medicinal chemistry to polymer science.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As application scientists, we do not merely look at spectra; we interpret the story they tell about the molecule's electronic environment, functional groups, and fragmentation behavior. This document is structured to provide not just the data, but the underlying scientific rationale for a comprehensive and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and understand the connectivity of its atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound possesses a C₂ axis of symmetry through the nitrogen atom and the C4 carbon. This symmetry dictates that the protons at positions 2 and 6 are chemically equivalent, as are the two methyl ester groups.

Expertise in Action: Why Symmetry Matters Recognizing molecular symmetry is the first step in simplifying spectral interpretation. It allows us to predict the number of expected signals, preventing misinterpretation of what might otherwise seem like a simple spectrum. For this molecule, we anticipate three distinct signals.

  • Aromatic Protons (H2, H6): These protons are adjacent to the electron-withdrawing nitrogen atom, which significantly deshields them, causing their signal to appear far downfield.

  • Aromatic Proton (H4): This proton is situated between two electron-withdrawing carboxylate groups, also leading to a strong deshielding effect.

  • Methyl Protons (-OCH₃): The six protons of the two methyl groups are chemically equivalent and are shielded relative to the aromatic protons, appearing upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
H-2, H-6 ~9.2 - 9.4 Doublet (d) or Singlet (s) 2H Adjacent to electronegative nitrogen and carbonyl group; highly deshielded.
H-4 ~8.8 - 9.0 Triplet (t) or Singlet (s) 1H Positioned between two electron-withdrawing ester groups.
-OCH₃ ~3.9 - 4.1 Singlet (s) 6H Standard chemical shift for methyl ester protons.

(Note: Predicted values are based on established principles of NMR spectroscopy. Actual experimental values may vary slightly based on solvent and instrument conditions.)

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. The same C₂ symmetry applies here, reducing the number of expected signals to five.

Expertise in Action: Interpreting Carbon Environments The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of its neighbors. Carbons in C=O bonds (carbonyls) are highly deshielded and appear furthest downfield, while sp³ hybridized methyl carbons are found upfield.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O ~164 - 166 Ester carbonyl carbons are strongly deshielded.
C-2, C-6 ~152 - 154 Aromatic carbons adjacent to nitrogen are significantly deshielded.
C-4 ~140 - 142 Aromatic carbon experiencing deshielding from adjacent carbons and nitrogen.
C-3, C-5 ~128 - 130 Aromatic carbons bearing the ester substituents.
-OCH₃ ~52 - 54 Standard chemical shift for sp³ carbons of a methyl ester.

(Note: A ¹³C NMR spectrum for this compound is referenced in the PubChem database, supporting the presence of these distinct carbon environments.)[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: The Diagnostic Power of the Carbonyl Stretch For this compound, the most prominent and diagnostic peak is the C=O stretch of the ester groups. Its high intensity and characteristic position are tell-tale signs of this functionality. The absence of broad O-H or N-H stretches confirms the purity of the diester.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
Aromatic C-H Stretch 3000 - 3100 Medium Indicates the presence of protons on the pyridine ring.
Aliphatic C-H Stretch 2850 - 3000 Medium Corresponds to the methyl ester groups.
C=O Stretch (Ester) ~1720 - 1735 Strong, Sharp Highly diagnostic for the ester carbonyl group.
Aromatic C=C & C=N Stretch 1550 - 1600 Medium-Strong Characteristic pyridine ring vibrations.

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Corresponds to the C-O single bond of the ester functionality. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

Expertise in Action: Deducing Structure from Fragmentation The molecular ion peak (M⁺) directly confirms the molecular formula. The fragmentation pattern acts as a puzzle, where the mass losses correspond to neutral fragments breaking away from the parent ion. For this molecule, the ester groups are the most likely points of initial fragmentation.

The molecular formula C₉H₉NO₄ yields a molecular weight of 195.17 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak at m/z = 195.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/z Value Proposed Fragment Identity of Lost Neutral Fragment
195 [C₉H₉NO₄]⁺˙ (M⁺) (Molecular Ion)
164 [M - OCH₃]⁺ Methoxy radical (·OCH₃, 31 Da)

| 136 | [M - COOCH₃]⁺ | Carbomethoxy radical (·COOCH₃, 59 Da) or [164 - CO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem confirms major peaks at 195, 164, and 136 m/z.[2]

Experimental Protocols: A Self-Validating Workflow

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the complete spectroscopic characterization of a chemical entity.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse angle is typical. Ensure the spectral width covers the expected range (~0-12 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals.

B. IR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the crystal clean, run a background spectrum. This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor, ensuring a clean baseline.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for key absorption bands.

C. Mass Spectrometry Protocol (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • Instrument Setup: The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated on a capillary column. The separated components then enter the Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

  • Detection & Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is plotted as relative intensity vs. m/z.

Integrated Analysis: Confirming the Molecular Structure

No single technique provides the complete picture. True structural confirmation comes from the synthesis of all spectroscopic data, where each result corroborates the others.

Caption: Integrated spectroscopic data confirming the structure of this compound.

The integrated data provides an undeniable confirmation:

  • MS confirms the molecular weight is 195.[2]

  • IR confirms the presence of ester functional groups (C=O, C-O) and an aromatic ring.

  • ¹³C NMR confirms the presence of five unique carbon environments, consistent with the molecule's symmetry and functional groups (carbonyl, aromatic, methyl).

  • ¹H NMR confirms the presence of three unique proton environments, with chemical shifts and integration values (2:1:6) that perfectly match the symmetric arrangement of protons on the pyridine ring and the two methyl ester groups.

This multi-faceted approach ensures the identity and purity of this compound, providing the trustworthy foundation required for its use in research and development.

References

Crystal structure of Dimethyl pyridine-3,5-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Dimethyl Pyridine-3,5-dicarboxylate Derivatives

Foreword: From Molecule to Medicine

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved pharmaceuticals.[1] Its derivatives, particularly the 1,4-dihydropyridine (DHP) scaffold, are renowned for their profound pharmacological activities, most notably as calcium channel blockers for treating hypertension and angina.[2][3] The journey from a synthesized powder to an effective drug, however, relies on a deep understanding of its three-dimensional atomic arrangement. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and scientific principles involved in determining and interpreting the crystal structure of this compound and its derivatives—a critical step in rational drug design and development.[4]

Synthesis: Building the Pyridine Core via Hantzsch Synthesis

The most direct and versatile route to the pyridine-3,5-dicarboxylate scaffold is the Hantzsch dihydropyridine synthesis, first reported in 1881.[5] This multi-component reaction is prized for its efficiency in constructing the highly functionalized ring system in a single step.[6]

The process begins with the condensation of an aldehyde, two equivalents of a β-keto ester (like dimethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is often the biologically active form.[8] For crystallographic studies of the aromatic pyridine derivative, a subsequent oxidation step is required to drive the aromatization of the ring.

Causality in Synthesis:
  • Multi-component Reaction: This approach is highly atom-efficient and simplifies the synthetic process compared to linear methods.[5]

  • Intermediate Formation: The reaction proceeds through key intermediates, including an enamine and an α,β-unsaturated carbonyl compound, which then combine in a Michael addition followed by cyclization.[2]

  • Aromatization: The oxidation of the 1,4-DHP intermediate to the final pyridine is driven by the thermodynamic stability gained from forming an aromatic system.[7]

G cluster_reactants Reactants cluster_process Hantzsch Reaction cluster_products Products R1 Aldehyde (R-CHO) P1 One-Pot Condensation R1->P1 R2 2x Dimethyl Acetoacetate R2->P1 R3 Ammonia (NH3) R3->P1 P2 1,4-Dihydropyridine Intermediate P1->P2 Cyclization P3 Oxidation (e.g., HNO3, air) P2->P3 P4 This compound Derivative P3->P4 Aromatization

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Crystallization: The Art of Growing a Perfect Single Crystal

The foundation of a successful crystal structure determination is a high-quality single crystal.[9] For small organic molecules like this compound derivatives, recrystallization is the most effective purification and crystal growth method.[10] The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[11] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

Experimental Protocol: Recrystallization for Single Crystal Growth
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system. The goal is to identify a solvent or solvent pair that meets the criteria of high solubility when hot and low solubility when cold.[12]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil. Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent is a common mistake that will significantly reduce the final yield.[10]

  • Slow Cooling (The Critical Step): Once dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will lead to the formation of small, poorly ordered crystals or powder, which are unsuitable for single-crystal X-ray diffraction. For optimal results, the flask can be placed in an insulated container (e.g., a Dewar flask filled with hot water) to slow the cooling rate further.

  • Crystal Formation: As the solution cools, it becomes supersaturated, and pure crystals of the compound begin to form. The highly ordered nature of the crystal lattice tends to exclude impurity molecules, which remain in the solution.[11]

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration. Wash them with a minimal amount of ice-cold solvent to remove any residual impurities from the crystal surfaces and then allow them to dry.[13]

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Saturated Solution B->C D Slow, Undisturbed Cooling C->D E Supersaturated Solution (Crystal Nucleation) D->E F Crystal Growth E->F G Isolate Crystals (Vacuum Filtration) F->G I Impurities Remain in Solution F->I H Pure Single Crystals G->H

Caption: The workflow for obtaining single crystals via recrystallization.

X-ray Crystallography: Elucidating the 3D Structure

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a molecule.[14][15] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding a molecule's properties and biological activity.[16]

The technique relies on the principle that electrons in a crystal diffract X-rays. When a monochromatic X-ray beam is directed at a crystal, it is scattered by the atoms, producing a unique diffraction pattern of spots of varying intensity.[17] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[18] It must be free of cracks and other defects. The crystal is mounted on a goniometer head, often at low temperature (e.g., 100 K) using a cryostream.

    • Expertise & Experience: Low-temperature data collection is standard practice. It minimizes atomic thermal motion, resulting in higher quality diffraction data and a more precise final structure. It also helps protect sensitive samples from radiation damage.[19]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with X-rays. A detector (commonly a CCD or CMOS sensor) records the positions and intensities of the thousands of diffracted beams.[20]

  • Structure Solution: The collected data (intensities and positions) are processed to determine the unit cell dimensions and space group. The primary challenge, known as the "phase problem," is that while intensities are measured, the phase information of the X-rays is lost.[9] For small molecules, this is typically solved computationally using "direct methods."[21] This initial solution provides a rough electron density map.

  • Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data using a least-squares method. In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor generally indicates a better fit.[22]

G cluster_exp Experimental cluster_comp Computational cluster_val Validation A Select & Mount Single Crystal B Collect Diffraction Data (Diffractometer) A->B C Process Data (Unit Cell, Space Group) B->C D Solve Phase Problem (Direct Methods) C->D E Build Initial Model D->E F Refine Structure (Least-Squares) E->F G Check & Validate (checkCIF) F->G H Final Structural Model (CIF File) G->H

Caption: The end-to-end workflow for crystal structure determination.

Data Interpretation and Validation: Ensuring Scientific Trustworthiness

A refined crystal structure is not complete until it has been rigorously validated. This is a critical step to ensure the model is chemically sensible and accurately represents the experimental data, preventing the publication of incorrect structures.[19]

Key Validation Checks:

  • Geometric Parameters: Bond lengths and angles should be compared to expected values from large databases like the Cambridge Structural Database (CSD).[23][24] Significant deviations may indicate an error in the model unless there is a clear chemical reason.

  • Thermal Parameters: Atomic displacement parameters (ADPs) should be reasonable. Unusually large or highly anisotropic (ellipsoidal) ADPs can suggest disorder or an incorrect atom assignment.[25]

  • Residual Electron Density: After refinement, a final difference electron density map should be relatively flat, without significant positive or negative peaks. Large residual peaks may indicate missing atoms (e.g., hydrogens) or disorder.[23]

The International Union of Crystallography (IUCr) provides an automated validation service called checkCIF that generates a report of alerts on potential issues, which must be addressed by the researcher.[26]

Data Presentation: A Representative Example

The following table summarizes typical crystallographic data for a this compound derivative, specifically Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.[27]

ParameterValueSignificance
Chemical FormulaC₁₇H₁₇NO₄Confirms the elemental composition of the crystal.
Formula Weight299.32 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/nDefines the specific symmetry operations within the unit cell.
a, b, c (Å)12.01, 8.54, 15.23Dimensions of the unit cell edges.
β (°)108.5The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (ų)1480.3The volume of a single unit cell.
Z4The number of molecules in one unit cell.
R-factor (R1)0.042A measure of the agreement between the model and the data (lower is better).
Data Collection Temp.100 KThe temperature at which the diffraction experiment was performed.

Data sourced from Gohain et al. (2011).[27]

The final validated structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) and reported in a Crystallographic Information File (CIF).[28][29] This file contains all the necessary information for others to review and use the structure, including atomic coordinates, cell parameters, and experimental details.

Conclusion: The Structural Blueprint for Drug Discovery

Determining the crystal structure of this compound derivatives is a multi-step process that combines precise chemical synthesis, meticulous crystallization, and sophisticated X-ray diffraction analysis. The resulting three-dimensional model is not merely an academic curiosity; it is a fundamental blueprint that informs drug design.[15] It allows scientists to visualize how a molecule might interact with its biological target, guiding modifications to improve potency, selectivity, and metabolic stability.[30] By adhering to rigorous experimental and validation protocols, researchers can ensure the integrity of this structural data, paving the way for the development of next-generation pharmaceuticals.

References

The Versatility of Pyridine Dicarboxylates: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Pyridine Dicarboxylates

Pyridine dicarboxylates, a class of heterocyclic compounds, have emerged as remarkably versatile scaffolds in the field of organic synthesis. Their intrinsic properties, including the ability to chelate metal ions and serve as rigid structural motifs, make them invaluable building blocks for a wide range of applications.[1] The six major isomers of pyridinedicarboxylic acid, each with a unique arrangement of its two carboxylic acid groups on the pyridine ring, offer a rich structural diversity that significantly influences their chemical and biological activities.[1][2] This guide provides an in-depth exploration of the synthesis and application of pyridine dicarboxylates, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the core applications of these compounds, from their role as powerful organocatalysts to their function as intricate ligands in the construction of advanced materials and their significance as potent enzyme inhibitors in medicinal chemistry. We will explore not only the "what" but also the "why," providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of Pyridine Dicarboxylate Scaffolds

The accessibility of pyridine dicarboxylate building blocks is crucial for their widespread application. Various synthetic strategies have been developed, with the oxidation of lutidines and the hydrolysis of corresponding esters or nitriles being the most common approaches.

A. Oxidation of 2,6-Dimethylpyridine (2,6-Lutidine)

A prevalent and efficient method for the synthesis of pyridine-2,6-dicarboxylic acid (dipicolinic acid) involves the oxidation of the readily available 2,6-dimethylpyridine.[3]

Experimental Protocol: Oxidation of 2,6-Dimethylpyridine [3]

  • Materials: 2,6-dimethylpyridine, potassium tert-butoxide (t-BuOK), 18-crown-6, tert-butanol, oxygen source.

  • Procedure:

    • In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-dimethylpyridine in tert-butanol.

    • Add potassium tert-butoxide and 18-crown-6 to the solution.

    • Bubble oxygen through the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction with water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield pyridine-2,6-dicarboxylic acid.

B. Hydrolysis of Halogenated Pyridine Dicarboxylic Acid Esters

Another common route involves the hydrolysis of commercially available or readily synthesized halogenated pyridine dicarboxylic acid esters. This method offers a straightforward way to obtain the diacid.[4]

Experimental Protocol: Hydrolysis of 4-Chloropyridine-2,6-dicarboxylic acid methyl ester [4]

  • Materials: 4-chloropyridine-2,6-dicarboxylic acid methyl ester, sodium hydroxide, methanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve 4-chloropyridine-2,6-dicarboxylic acid methyl ester in methanol.

    • Slowly add an aqueous solution of sodium hydroxide to the mixture at room temperature with stirring.

    • Continue stirring until the reaction is complete, as indicated by the mixture becoming clear.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize to obtain pure pyridine-2,6-dicarboxylic acid.[4]

II. Pyridine Dicarboxylates as Organocatalysts

The unique structural features of pyridine dicarboxylates, particularly the presence of both a Lewis basic nitrogen atom and Brønsted acidic carboxylic acid groups, allow them to function as efficient bifunctional organocatalysts.

A. Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[5] Metal-organic frameworks (MOFs) constructed from pyridine-dicarboxylate linkers have shown excellent catalytic activity in this reaction.[6][7] The Lewis basic sites on the pyridine ring and the open metal sites within the MOF structure can activate the reactants.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile using a Pyridine-Dicarboxylate Based MOF [6]

  • Materials: Benzaldehyde, malononitrile, pyridine-dicarboxylate based MOF catalyst, methanol.

  • Procedure:

    • To a suspension of the MOF catalyst (2 mol%) in methanol (1.0 mL), add benzaldehyde (0.50 mmol) and malononitrile (1.0 mmol).

    • Stir the mixture at ambient temperature for the specified reaction time.

    • After the reaction, separate the catalyst by centrifugation.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Analyze the product yield by ¹H NMR spectroscopy.

B. Hydrophosphonylation of Aldehydes and Ketones

Pyridine-2,6-dicarboxylic acid (PDA) has been identified as a highly effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones, leading to the synthesis of biologically significant α-hydroxy phosphonates.[4] The reaction proceeds efficiently in water, highlighting its green chemistry credentials.[4]

The proposed mechanism involves the generation of hydronium ions by PDA in water, which activates the carbonyl group for nucleophilic attack by the phosphite.

G cluster_0 Catalytic Cycle PDA Pyridine-2,6-dicarboxylic Acid (PDA) H3O Hydronium Ion (H3O+) PDA->H3O in water Carbonyl Aldehyde/Ketone Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl + H3O+ Intermediate Intermediate Activated_Carbonyl->Intermediate + Phosphite Phosphite Trimethylphosphite Product α-Hydroxy Phosphonate Intermediate->Product + H2O Product->PDA Regenerates Catalyst

Figure 1: Catalytic cycle for the PDA-catalyzed hydrophosphonylation.

III. Ligands in Coordination Chemistry: Building Advanced Materials

The ability of pyridine dicarboxylates to act as multidentate ligands has been extensively exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites, leading to a rich diversity of structural motifs, from 1D chains to complex 3D frameworks.[8][9]

A. Synthesis of Pyridine Dicarboxylate-Based MOFs

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the choice of metal ion, solvent, and reaction conditions dictates the final structure and properties of the MOF.[8]

Experimental Protocol: Solvothermal Synthesis of a 3,5-Pyridinedicarboxylic Acid-Based MOF [10]

  • Materials: 3,5-pyridinedicarboxylic acid, a metal salt (e.g., cadmium nitrate tetrahydrate, cobalt acetate, zinc acetate hydrate, or nickel chloride), dimethylformamide (DMF).

  • Procedure:

    • Weigh the metal salt and 3,5-pyridinedicarboxylic acid in a 1:1 molar ratio and mix them in a small vial.

    • Suspend the mixture in DMF.

    • Place the vial in a sand bath preheated to 110°C.

    • Heat the mixture for 24 hours.

    • After cooling, collect the crystalline product by filtration, wash with fresh DMF, and dry.

The resulting MOFs can exhibit porosity and have potential applications in gas storage and separation.[8] Furthermore, the presence of accessible metal sites and the Lewis basicity of the pyridine nitrogen can impart catalytic activity to these materials.[8]

IV. Pyridine Dicarboxylates in Medicinal Chemistry: Targeting Enzymes

Pyridine dicarboxylates have garnered significant attention in medicinal chemistry due to their ability to act as enzyme inhibitors.[1] Their rigid structure and metal-chelating properties make them ideal scaffolds for designing potent and selective therapeutic agents.

A. Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

A primary area of focus has been the potent inhibitory activity of pyridine dicarboxylate analogs against 2-oxoglutarate (2OG) dependent oxygenases.[1] These enzymes are crucial in various physiological processes, making them attractive drug targets for diseases like cancer and fibrosis.[1] Pyridine-2,4-dicarboxylic acid (2,4-PDCA), in particular, acts as a structural mimic of 2-oxoglutarate, blocking the activity of these enzymes.[11]

The inhibitory mechanism involves the coordination of the pyridine nitrogen and a carboxylate oxygen to the active site Fe(II) ion, mimicking the binding of the natural substrate, 2-oxoglutarate.

G cluster_0 Enzyme Active Site Enzyme 2-OG Oxygenase Fe(II) Active Site Inhibition Inhibition Enzyme->Inhibition Product Product Enzyme->Product Catalysis 2OG 2-Oxoglutarate (Substrate) C1-carboxylate C5-carboxylate 2OG:c1->Enzyme Binds 2OG:c5->Enzyme Binds 2,4-PDCA Pyridine-2,4-dicarboxylate (Inhibitor) Pyridine N C2-carboxylate C4-carboxylate 2,4-PDCA:n->Enzyme Binds (mimics C1-carboxylate) 2,4-PDCA:c2->Enzyme Binds (mimics C5-carboxylate) 2,4-PDCA->Inhibition

Figure 2: Mechanism of 2-OG oxygenase inhibition by 2,4-PDCA.

The potency of these inhibitors can be fine-tuned by introducing substituents on the pyridine ring. For instance, fluorinated derivatives of 2,4-PDCA have been synthesized and shown to be potent inhibitors of human 2-oxoglutarate dependent oxygenases.[12][13]

Table 1: Inhibitory Activity (IC₅₀) of 2,4-PDCA and its Derivatives against 2-Oxoglutarate Dependent Oxygenases

CompoundAspH IC₅₀ (µM)FIH IC₅₀ (µM)KDM4E IC₅₀ (µM)RIOX2 IC₅₀ (µM)Reference
2,4-PDCA~0.03-~0.29~4.0[12]
5-F-2,4-PDCA~0.05---[12]

V. Conclusion and Future Outlook

Pyridine dicarboxylates represent a class of compounds with immense potential in organic synthesis. Their utility as organocatalysts, versatile ligands for the construction of advanced materials, and potent enzyme inhibitors underscores their significance. The ability to systematically modify their structure allows for the fine-tuning of their properties to suit specific applications. Future research in this area will likely focus on the development of novel pyridine dicarboxylate-based catalysts with enhanced activity and selectivity, the design of functional materials with tailored properties for applications in areas such as energy storage and sensing, and the discovery of new drug candidates with improved efficacy and safety profiles. The foundational knowledge and methodologies presented in this guide provide a solid platform for further innovation in this exciting field.

References

An In-Depth Technical Guide to the Safe Handling of Dimethyl pyridine-3,5-dicarboxylate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

Dimethyl pyridine-3,5-dicarboxylate is a heterocyclic compound frequently utilized as a building block in organic synthesis and medicinal chemistry. Its rigid pyridine core and dual ester functionalities make it a valuable precursor for the synthesis of complex molecular architectures, including ligands for metal catalysts and pharmacologically active agents. While it is a versatile reagent, its safe and effective use in a laboratory setting hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment and management. The core philosophy of this document is that true laboratory safety is not merely about wearing protective equipment, but about understanding the "why" behind each procedural step. By integrating principles of chemical reactivity, hazard mitigation, and emergency preparedness, this guide aims to empower scientists to handle this compound with confidence and control.

Section 2: Compound Identification and Key Properties

A precise understanding of a chemical's identity is the foundation of safety. This compound is a solid, typically appearing as a white or off-white powder or crystalline substance.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 4591-55-3[1][2][3]
Molecular Formula C₉H₉NO₄[1][3][4]
Molecular Weight 195.17 g/mol [1][3][4]
Synonyms Dimethyl 3,5-pyridinedicarboxylate, 3,5-dimethoxycarbonylpyridine[1][2]
Physical Form White to off-white powder or crystals

Section 3: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary risks are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure[1][2]. The information is based on notifications to the European Chemicals Agency (ECHA)[1].

GHS ClassificationHazard CodeHazard StatementPictogramSignal Word
Skin Corrosion/Irritation H315Causes skin irritation
alt text
Warning [1][2]
Serious Eye Damage/Irritation H319Causes serious eye irritation(as above)(as above)
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation(as above)(as above)

These classifications mandate a cautious approach, focusing on minimizing direct contact and preventing the generation of airborne dust.

Section 4: Risk Assessment and Mitigation Framework

A proactive approach to safety involves a multi-layered strategy to control exposure. The most effective safety programs are built upon the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls for Chemical Safety node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution Is it possible to remove the hazard? node_engineering Engineering Controls node_substitution->node_engineering Can a less hazardous chemical be used? node_administrative Administrative Controls node_engineering->node_administrative Can the hazard be isolated? node_ppe Personal Protective Equipment (PPE) (Least Effective) node_administrative->node_ppe How can work practices limit exposure? prep 1. Preparation - Verify fume hood function - Assemble all glassware - Don appropriate PPE weigh 2. Weighing & Transfer - Perform in fume hood - Use anti-static weigh boat - Minimize dust generation prep->weigh Proceed to handling reaction 3. Reaction Setup - Add solid slowly to solvent - Keep vessel covered - Maintain ventilation weigh->reaction Transfer to reaction decon 4. Decontamination - Quench any reactive materials - Rinse glassware with solvent - Wash with soap and water reaction->decon After reaction completion waste 5. Waste Disposal - Segregate solid and liquid waste - Label containers clearly - Dispose per institutional guidelines decon->waste Generate waste streams

References

Methodological & Application

Hantzsch Synthesis of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The procedure begins with the classic Hantzsch condensation to form the 1,4-dihydropyridine intermediate, followed by an efficient oxidation to yield the final aromatic pyridine derivative. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of the chemical principles, step-by-step instructions, and critical safety information. The protocol is designed to be a self-validating system, ensuring both reproducibility and a high degree of purity in the final product.

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry for its efficiency and versatility in constructing substituted pyridines from simple acyclic precursors.[1][2] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester, which can then be oxidized to the corresponding aromatic pyridine.[1][2] The driving force for this aromatization is the formation of a stable aromatic ring system.

The target molecule, Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, and its derivatives are of significant interest in medicinal chemistry. The broader class of 1,4-dihydropyridines are known for their use as calcium channel blockers in the treatment of cardiovascular diseases.[1] The subsequent oxidation to the pyridine form is a key metabolic pathway and a route to other functionalized pyridine compounds. This protocol provides a reliable method for the laboratory-scale synthesis of this important heterocyclic compound.

Reaction Scheme

The overall synthesis is a two-step process:

  • Hantzsch Condensation: Formation of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

  • Oxidation: Aromatization to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Mechanistic Overview of the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a series of well-established reaction intermediates. The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[3] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Hantzsch_Mechanism R1 Aldehyde (Formaldehyde) I1 Knoevenagel Adduct (α,β-unsaturated ketoester) R1->I1 Knoevenagel Condensation R2 β-Ketoester (Methyl Acetoacetate, 2 eq.) R2->I1 I2 Enamine R2->I2 Reaction with Ammonia R3 Ammonia Source (Ammonium Acetate) R3->I2 P1 1,4-Dihydropyridine Intermediate I1->P1 Michael Addition & Cyclization I2->P1 P2 Pyridine Product (Aromatized) P1->P2

Figure 1: Simplified workflow of the Hantzsch pyridine synthesis.

Experimental Protocols

Part 1: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This procedure is adapted from established Hantzsch reaction protocols.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
Paraformaldehyde(CH₂O)n-100.30 g
Methyl AcetoacetateC₅H₈O₃116.12202.32 g (2.15 mL)
Ammonium AcetateC₂H₇NO₂77.08151.16 g
MethanolCH₃OH32.04-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add paraformaldehyde (0.30 g, 10 mmol), methyl acetoacetate (2.32 g, 20 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Add 20 mL of methanol to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add 40 mL of cold water to the reaction mixture with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the precipitate with cold water (2 x 15 mL).

  • Dry the crude product in a vacuum oven at 50 °C. The product, Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is typically obtained as a yellow powder.

Expected Yield: 70-80% Melting Point: 210-212 °C

Part 2: Oxidation to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

This step involves the aromatization of the dihydropyridine intermediate. Nitric acid is a common and effective oxidizing agent for this transformation.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateC₁₁H₁₅NO₄225.2451.13 g
Nitric Acid (70%, concentrated)HNO₃63.01-~2 mL
Sulfuric Acid (98%, concentrated)H₂SO₄98.08-~2 mL
WaterH₂O18.02-As needed
Ammonium Hydroxide (concentrated)NH₄OH35.04-As needed

Procedure:

  • Caution: This reaction can be vigorous and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • In a 250 mL beaker, carefully prepare a mixture of 7 mL of water, 2 mL of concentrated nitric acid, and 2 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • To a 100 mL round-bottom flask, add the dried Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (1.13 g, 5 mmol) from Part 1.

  • Slowly and carefully add the cooled acid mixture to the dihydropyridine with stirring.

  • Gently warm the flask on a water bath. The reaction may foam; control the heating to prevent excessive frothing.[4] The reaction is typically complete in 15-20 minutes, indicated by a change in color to deep red.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing 50 g of crushed ice and 50 mL of water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until it is strongly alkaline.

  • The product, Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pure crystalline solid.

Expected Yield: 80-90% Melting Point: 72-74 °C (for the analogous diethyl ester)[4][5][6][7][8]

Characterization of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Molecular Weight: 223.22 g/mol [9]

Appearance: White to off-white crystalline solid.

Solubility: Soluble in chloroform, dichloromethane, and hot ethanol.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum will show a singlet for the C4 proton of the pyridine ring, a singlet for the two equivalent methyl groups at C2 and C6, and a singlet for the two equivalent methyl ester protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The expected carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the carbons of the methyl groups.

  • IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester groups, C=C and C=N stretching of the pyridine ring, and C-H stretching of the methyl groups.

Safety and Handling

  • Methyl Acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Handle in a well-ventilated area.

  • Paraformaldehyde: Toxic if swallowed or inhaled. Causes skin and eye irritation. Use in a fume hood.

  • Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting

IssuePossible CauseSolution
Low yield of dihydropyridine Incomplete reaction.Increase reaction time and ensure adequate heating. Monitor by TLC.
Loss of product during workup.Ensure the precipitation with water is done at a low temperature and allow sufficient time for complete precipitation.
Low yield of pyridine Incomplete oxidation.Ensure sufficient oxidizing agent is used and the reaction goes to completion (indicated by color change).
Side reactions.Control the temperature during the addition of the oxidizing agent and the subsequent heating.
Product is an oil or difficult to crystallize Impurities present.Purify the crude product by column chromatography on silica gel.

Conclusion

The Hantzsch synthesis provides a reliable and efficient pathway for the preparation of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate. This application note offers a detailed, step-by-step protocol that, when followed with care and adherence to safety precautions, will enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation and application in medicinal chemistry and organic synthesis.

References

Application Note: Structural Elucidation of Dimethyl pyridine-3,5-dicarboxylate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel and existing compounds is paramount. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of Dimethyl pyridine-3,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its spectral features is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This document outlines the theoretical basis for its NMR spectra, provides detailed protocols for sample preparation and data acquisition, and offers a comprehensive analysis of the spectral data.

Theoretical Framework for NMR Analysis

The molecular structure of this compound dictates the number and type of signals observed in its ¹H and ¹³C NMR spectra. The molecule possesses a plane of symmetry through the nitrogen atom and the C4 carbon, which simplifies the expected spectra.

¹H NMR Spectrum: Due to the molecule's symmetry, we anticipate three distinct proton signals:

  • H2/H6 Protons: These protons are equivalent and are situated on the carbons adjacent to the nitrogen atom (C2 and C6). The electron-withdrawing nature of the nitrogen and the adjacent carbonyl groups is expected to significantly deshield these protons, placing their signal at a high chemical shift (downfield).

  • H4 Proton: This proton is located on the carbon opposite the nitrogen atom (C4). It is also deshielded due to the aromatic ring current and the influence of the two ester groups, but to a lesser extent than the H2/H6 protons.

  • Methyl Protons (-OCH₃): The two methyl groups are chemically equivalent due to the molecular symmetry. These protons are in an aliphatic environment and will appear as a sharp singlet at a much lower chemical shift (upfield) compared to the aromatic protons.

¹³C NMR Spectrum: Based on the molecular symmetry, four distinct carbon signals are expected:

  • C2/C6 Carbons: These equivalent carbons are directly bonded to the electronegative nitrogen atom and are part of the aromatic system. They are expected to be significantly deshielded.

  • C3/C5 Carbons: These equivalent carbons are bonded to the electron-withdrawing carboxyl groups, which will also cause a significant downfield shift.

  • C4 Carbon: This carbon is part of the aromatic ring and is expected to appear in the typical aromatic region.

  • Carbonyl Carbons (C=O): The carbons of the two equivalent ester carbonyl groups will be highly deshielded and appear at the lowest field in the spectrum.

  • Methyl Carbons (-OCH₃): The two equivalent methyl carbons will be the most shielded and appear at the highest field (upfield).

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Filter (e.g., glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is readily soluble. CDCl₃ is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general guidelines for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse Sequence Standard 1D Proton To acquire a standard proton spectrum.
Spectral Width ~12 ppm To encompass all expected proton signals.
Acquisition Time 2-4 seconds To ensure good digital resolution.
Relaxation Delay (d1) 1-5 seconds To allow for sufficient relaxation of protons between scans.
Number of Scans 8-16 To achieve an adequate signal-to-noise ratio.

| Temperature | 298 K (25 °C) | For standardized and reproducible results. |

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse Sequence Proton-decoupled ¹³C To obtain a spectrum with singlets for each carbon, simplifying interpretation.
Spectral Width ~200 ppm To cover the entire range of expected carbon chemical shifts.
Acquisition Time 1-2 seconds To balance resolution and experiment time.
Relaxation Delay (d1) 2-5 seconds To allow for the slower relaxation of carbon nuclei.
Number of Scans 128-1024 (or more) To compensate for the low natural abundance of ¹³C.

| Temperature | 298 K (25 °C) | For consistency. |

Data Interpretation and Visualization

¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the expected and observed chemical shifts for this compound.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹HH2/H69.0 - 9.5s2H
¹HH48.5 - 9.0s1H
¹H-OCH₃3.9 - 4.1s6H
¹³CC2/C6150 - 155--
¹³CC3/C5130 - 135--
¹³CC4140 - 145--
¹³CC=O164 - 168--
¹³C-OCH₃52 - 55--

Note: Expected chemical shifts are based on typical values for substituted pyridines and esters. Actual values may vary slightly depending on the solvent and other experimental conditions.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

  • Aromatic Region: Two distinct signals are observed in the downfield region. The singlet at the higher chemical shift corresponds to the two equivalent protons at the C2 and C6 positions. These protons are strongly deshielded by the adjacent electronegative nitrogen atom and the carbonyl groups. The other singlet in this region is assigned to the proton at the C4 position.

  • Aliphatic Region: A single, sharp singlet is observed in the upfield region, integrating to six protons. This signal is unequivocally assigned to the two equivalent methyl groups of the ester functionalities.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum further confirms the structure of this compound.

  • Carbonyl Carbon: The signal at the lowest field is attributed to the two equivalent carbonyl carbons of the ester groups.

  • Aromatic Carbons: Three signals are present in the aromatic region. Based on established substituent effects in pyridine rings, the signal for C2/C6 is expected to be the most downfield in this region due to the direct attachment to nitrogen. The signals for C4 and C3/C5 can be assigned based on predictive models and comparison with similar structures.

  • Aliphatic Carbon: A single signal in the upfield region corresponds to the two equivalent methyl carbons.

Molecular Structure and NMR Assignments

To visually correlate the NMR data with the molecular structure, the following diagram illustrates the unique proton and carbon environments in this compound.

Application Notes and Protocols for the Purification of Dimethyl Pyridine-3,5-dicarboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude Dimethyl pyridine-3,5-dicarboxylate, a key intermediate in pharmaceutical and materials science research.[1] Addressing the common impurities derived from its synthesis, this document outlines systematic procedures for solvent selection, single-solvent, and multi-solvent recrystallization techniques. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in achieving high-purity material suitable for downstream applications.

Introduction: The Imperative for High Purity

This compound is a pivotal building block in the synthesis of a variety of functional molecules. Its purity is paramount, as residual starting materials or synthetic by-products can interfere with subsequent reactions, leading to lower yields, impure final products, and potentially misleading biological or material science data.

The most common synthetic route to this compound is the Fischer esterification of 3,5-pyridinedicarboxylic acid with methanol, catalyzed by a strong acid.[2][3] This straightforward method, however, often results in a crude product containing unreacted 3,5-pyridinedicarboxylic acid and the mono-ester intermediate, 5-(methoxycarbonyl)nicotinic acid. The structural similarities between the desired product and these acidic impurities necessitate an efficient purification strategy. Recrystallization, a robust and scalable technique, is the method of choice for removing these impurities and obtaining this compound in high purity.

Foundational Principles: Strategic Solvent Selection

The success of any recrystallization protocol hinges on the judicious selection of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound—in this case, this compound—meaning it should have high solubility at elevated temperatures and low solubility at cooler temperatures. Conversely, the impurities should either be sparingly soluble in the hot solvent or highly soluble in the cold solvent.

Given that this compound is an aromatic ester, solvents with moderate polarity are a logical starting point. The presence of the pyridine ring and the two ester functionalities dictates its solubility behavior.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the target compound is essential for developing a robust recrystallization protocol.

PropertyValueSource
Molecular FormulaC₉H₉NO₄[3][4]
Molecular Weight195.17 g/mol [3][4]
Melting Point84-85 °C[5]
AppearancePale yellow or white to off-white powder/crystals[3]
Known SolubilitiesChloroform, Dichloromethane, Methanol[3][5]
Qualitative Solubility Analysis

To identify the most effective recrystallization solvent, a preliminary qualitative solubility screening is recommended. The following table provides a general guideline for the expected solubility of this compound in common laboratory solvents at room temperature and near their boiling points.

SolventPolarity IndexBoiling Point (°C)Expected Solubility (Room Temp)Expected Solubility (Hot)
Water10.2100InsolubleInsoluble
Methanol5.165SolubleVery Soluble
Ethanol4.378Sparingly SolubleSoluble
Isopropanol3.982Sparingly SolubleSoluble
Acetone5.156SolubleVery Soluble
Ethyl Acetate4.477SolubleVery Soluble
Toluene2.4111Sparingly SolubleSoluble
Hexane0.169InsolubleInsoluble

This data is based on general principles of "like dissolves like" and empirical observations for similar aromatic esters.

Based on this analysis, methanol, acetone, and ethyl acetate are likely too effective as solvents at room temperature for a single-solvent recrystallization, as this would lead to poor recovery. Ethanol, isopropanol, and toluene present as promising candidates for a single-solvent approach. For a two-solvent system, a combination of a "solvent" in which the compound is highly soluble (e.g., methanol, acetone, or ethyl acetate) and an "anti-solvent" in which it is poorly soluble (e.g., water or hexane) is a viable strategy.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is recommended for crude this compound containing minor impurities. Isopropanol is often an excellent choice as it is less volatile than ethanol and provides a good solubility differential.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Diagram of the Single-Solvent Recrystallization Workflow

G A Crude Product in Flask B Add Minimum Hot Isopropanol A->B C Dissolution at Boiling B->C D Hot Filtration (if needed) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Isopropanol G->H I Dry Crystals H->I

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization using Acetone and Hexane

This method is particularly effective for purifying crude material with a higher level of impurities or when a suitable single solvent cannot be identified. Acetone serves as the primary solvent, and hexane acts as the anti-solvent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the acetone solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of acetone and hexane (in the approximate ratio used for crystallization).

  • Drying: Dry the purified product under vacuum.

Diagram of the Two-Solvent Recrystallization Logic

G cluster_0 Solvent System cluster_1 Process A Solvent 1 (e.g., Acetone) High Solubility B Anti-solvent (e.g., Hexane) Low Solubility C Dissolve Crude in Hot Solvent 1 D Add Anti-solvent to Induce Turbidity C->D E Slow Cooling & Crystallization D->E

Caption: Logic of two-solvent recrystallization.

Purity Assessment and Characterization

To validate the success of the recrystallization, it is crucial to assess the purity of the final product. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value (84-85 °C) is a good indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material. A single spot for the purified product, with a different Rf value from the starting materials, indicates successful purification. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and can reveal the presence of impurities. The spectra of the purified material should be clean and consistent with the structure of this compound.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low recovery of purified product The compound is too soluble in the cold solvent, or too much solvent was used.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath to maximize precipitation.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step.

Conclusion

The recrystallization protocols detailed in this guide provide robust and reliable methods for the purification of crude this compound. By carefully selecting the appropriate solvent system and adhering to the step-by-step procedures, researchers can consistently obtain high-purity material, thereby ensuring the integrity and success of their subsequent scientific endeavors.

References

Real-Time Reaction Monitoring of Pyridine Dicarboxylate Synthesis: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Pyridine dicarboxylic acids are pivotal building blocks in medicinal chemistry and materials science, notably as powerful chelating agents and precursors to active pharmaceutical ingredients (APIs).[1][2] The precise monitoring of their synthesis is critical for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and reproducibility. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity for analyzing complex reaction mixtures.[3][4] However, the inherent polarity and low volatility of dicarboxylic acids prevent their direct analysis by GC. This guide provides a comprehensive, field-proven protocol for monitoring pyridine dicarboxylate reactions by employing a robust chemical derivatization strategy prior to GC-MS analysis. We detail a self-validating workflow, from sample quenching to data interpretation, designed for researchers, chemists, and drug development professionals seeking to implement rigorous in-process controls.

The Analytical Challenge: Overcoming Polarity

Gas chromatography fundamentally relies on the analyte's ability to volatilize and travel through the analytical column.[5] Molecules with polar functional groups, such as the two carboxylic acid moieties on a pyridine ring, exhibit strong intermolecular hydrogen bonding. This results in very high boiling points and poor thermal stability, making them unsuitable for direct GC analysis.[6][7] Injecting these compounds directly would lead to poor peak shape, thermal degradation in the injector, and irreversible column damage.

To overcome this limitation, a chemical derivatization step is essential.[8] This process modifies the analyte to make it more volatile and thermally stable.[6] The most common and effective strategy for carboxylic acids is silylation, which replaces the acidic protons of the carboxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation effectively masks the polar sites, reduces hydrogen bonding, and creates a derivative that is amenable to GC-MS analysis.[9][10]

Principle of Silylation Derivatization

The protocol outlined below utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), as the silylating agent. BSTFA is a powerful reagent that reacts readily with the active hydrogens on the carboxylic acid groups.

The reaction proceeds as follows: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the silicon atom of the BSTFA molecule. A subsequent proton transfer and elimination of byproducts results in the formation of a trimethylsilyl ester. This process occurs for both carboxylic acid groups on the pyridine dicarboxylate molecule, yielding a di-TMS-ester derivative that is significantly more volatile and suitable for GC-MS analysis.

Figure 1: Silylation of Pyridine-2,6-dicarboxylic Acid with BSTFA.

Experimental Workflow Overview

A robust monitoring protocol requires consistent execution from sample acquisition to data analysis. Each step is designed to ensure the analytical sample accurately reflects the state of the chemical reaction at a specific point in time. This workflow is a self-validating system, incorporating an internal standard at the outset to account for variations in sample preparation and injection volume.

Figure 2: End-to-end workflow for GC-MS reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for the analysis of pyridine dicarboxylates and related species from a typical organic synthesis reaction mixture.

Materials and Reagents
ItemSpecificationRationale / Supplier Example
Solvents HPLC or GC GradeDichloromethane, Ethyl Acetate, Pyridine
Derivatizing Agent BSTFA + 1% TMCSHigh silylation potential. (e.g., Sigma-Aldrich)
Internal Standard (ISTD) n-Tetracosane (C24)Non-reactive, long retention time, not present in sample.
GC Vials 2 mL Amber Glass, PTFE/Silicone SeptaInert glass prevents analyte adsorption.[11]
Pipettes/Syringes Calibrated Micropipettes, Gas-tight SyringeFor accurate volume transfer.
Evaporation System Nitrogen Evaporator / Rotary EvaporatorGentle solvent removal without analyte loss.
Heating Block Digital Dry Bath or OvenPrecise temperature control for derivatization.
Step-by-Step Methodology

Part A: Sample Preparation & Extraction

  • Reaction Sampling: At designated time points, withdraw a 100 µL aliquot from the reaction mixture using a calibrated micropipette. Causality: Consistent sample volume is the first step to quantitative accuracy.

  • Quenching: Immediately dispense the aliquot into a vial containing 1 mL of ice-cold ethyl acetate. This rapidly dilutes the sample and lowers the temperature, effectively stopping the reaction.

  • Internal Standard Spiking: Add 50 µL of a prepared internal standard solution (e.g., 1 mg/mL n-tetracosane in ethyl acetate) to the quenched sample. Causality: The ISTD is added early to account for any analyte loss during subsequent extraction and work-up steps.

  • Extraction (if necessary): If the reaction solvent is aqueous or immiscible with ethyl acetate, add 1 mL of acidified water (pH < 2) to protonate the carboxylic acids, vortex for 30 seconds, and allow the layers to separate.[12] Transfer the organic (top) layer to a clean GC vial. Causality: LLE isolates the analytes of interest from salts, catalysts, and other non-volatile matrix components.[11]

  • Drying: Transfer the organic extract to a clean 2 mL GC vial. Place the vial in a nitrogen evaporator and gently blow down the solvent until a dry residue remains. Causality: The derivatization reaction is highly sensitive to moisture, which can consume the reagent and inhibit the reaction.

Part B: Derivatization

  • Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA (+1% TMCS). Causality: Pyridine acts as a solvent and catalyst. A significant excess of the silylating reagent ensures the reaction goes to completion.

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes.

  • Cooling: After heating, remove the vial and allow it to cool to room temperature before placing it in the GC-MS autosampler. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument and analytes of interest.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977 MSD or equivalentProvides mass data for identification.[5]
Injector Split/Splitless
ModeSplit (50:1)Prevents column overloading for concentrated samples.
Temperature280°CEnsures complete vaporization of derivatized analytes.
GC Column HP-5ms (or equivalent)Non-polar column suitable for a wide range of compounds.[7]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and capacity.
Carrier Gas HeliumInert carrier gas.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency.
Oven Program
Initial Temp80°C, hold 2 minAllows for solvent focusing.
Ramp15°C/min to 300°CSeparates analytes based on boiling point.
Final HoldHold at 300°C for 5 minEnsures elution of all compounds, including the ISTD.
MS Parameters
Ion Source Temp230°CStandard temperature for Electron Ionization (EI).
Quadrupole Temp150°CStandard temperature for the mass filter.
Ionization ModeElectron Ionization (EI), 70 eVCreates reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (m/z 40-550)Collects full mass spectra for identification of unknowns.

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks of interest (starting materials, intermediates, products) by comparing their retention times and mass spectra to those of authenticated reference standards analyzed using the same method. The fragmentation pattern from EI is a reliable fingerprint for structural confirmation.

  • Quantification: For each time point, integrate the peak area of each analyte and the internal standard. Calculate the Response Factor (RF) for each analyte using a calibration curve. The concentration of the analyte in the sample is then determined relative to the known concentration of the internal standard.

  • Reaction Profile: Plot the relative concentration of reactants and products as a function of reaction time. This kinetic profile provides invaluable insight into reaction rates, the formation of intermediates, and the point of reaction completion.

Conclusion

This application note provides a validated, end-to-end protocol for the reliable monitoring of pyridine dicarboxylate reactions using GC-MS. By implementing a crucial derivatization step, the inherent limitations of analyzing polar, non-volatile compounds are overcome. The detailed workflow, from controlled sampling to instrumental analysis and data interpretation, establishes a trustworthy system for generating high-quality kinetic data. This methodology empowers researchers and process chemists to optimize synthetic routes, enhance product purity, and accelerate the development of novel chemical entities with greater scientific rigor.

References

Application Notes and Protocols: The Pivotal Role of Dimethyl Pyridine-3,5-dicarboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of organic synthesis, certain molecules serve as fundamental keystones, enabling the construction of a multitude of complex structures. Dimethyl pyridine-3,5-dicarboxylate is one such pivotal precursor. While a relatively simple molecule itself, its true value lies in its role as a versatile intermediate, primarily derived from the classic Hantzsch synthesis.[1] This guide delves into the synthesis of this essential building block and explores its subsequent transformation into novel heterocyclic systems, which are of paramount importance in medicinal chemistry and materials science.[2] Heterocyclic compounds, particularly those containing nitrogen, are found in over 85% of all biologically active molecules, underscoring the significance of efficient synthetic routes to these scaffolds.[2]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the underlying chemistry, field-proven protocols, and strategic applications of this compound and its derivatives.

Part 1: The Gateway Synthesis - The Hantzsch Reaction

The most direct and widely utilized route to the pyridine-3,5-dicarboxylate core is the Hantzsch dihydropyridine synthesis, a multi-component reaction first described in 1881.[3] This reaction elegantly combines an aldehyde, two equivalents of a β-ketoester (such as methyl acetoacetate), and an ammonia source to form a 1,4-dihydropyridine (DHP) scaffold.[4][5] This DHP is then aromatized to yield the stable pyridine derivative.

Mechanistic Pillars of the Hantzsch Synthesis

The elegance of the Hantzsch reaction lies in its convergence of several fundamental organic reactions in a single pot. The process can be understood through three key intermediate steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5][6]

  • Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia (often from ammonium acetate) to generate a β-enamino ester.[5][6]

  • Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[5]

The resulting 1,4-DHP is a crucial intermediate in its own right, forming the core of several calcium channel blocker drugs like Nifedipine and Amlodipine.[5] However, for accessing the pyridine scaffold, a subsequent oxidation step is required.

Experimental Workflow: From Components to Core Scaffold

The overall workflow involves the initial cyclocondensation to form the dihydropyridine, followed by an oxidation step to achieve the aromatic pyridine ring.

Hantzsch_Workflow reagents Aldehyde (R-CHO) + 2x Methyl Acetoacetate + Ammonium Acetate step1 Hantzsch Cyclocondensation reagents->step1 dhp Dimethyl 1,4-dihydro-2,6-dimethyl- 4-R-pyridine-3,5-dicarboxylate (1,4-DHP) step1->dhp Formation of DHP ring step2 Oxidation (Aromatization) dhp->step2 pyridine Dimethyl 2,6-dimethyl- 4-R-pyridine-3,5-dicarboxylate step2->pyridine Formation of Aromatic Pyridine

Caption: Overall workflow for the Hantzsch pyridine synthesis.

Part 2: Laboratory Protocols

The following protocols provide standardized procedures for the synthesis of a representative 1,4-dihydropyridine and its subsequent oxidation.

Protocol 1: Synthesis of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a classic Hantzsch three-component reaction.[7][8]

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
BenzaldehydeC₇H₆O106.12101.06 g (1.02 mL)
Methyl AcetoacetateC₅H₈O₃116.12202.32 g (2.17 mL)
Ammonium AcetateC₂H₇NO₂77.08151.16 g
EthanolC₂H₅OH46.07-25 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (25 mL), benzaldehyde (10 mmol), and methyl acetoacetate (20 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add ammonium acetate (15 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • The solid crude product will precipitate. Isolate the solid by vacuum filtration, washing with a small amount of ice-cold water (10 mL).

  • Purify the crude product by recrystallization from methanol or ethanol to yield the title compound as a yellow crystalline solid.[7]

  • Dry the product under vacuum, record the final mass, and calculate the percentage yield. Characterize the product using NMR, IR, and melting point analysis.

Protocol 2: Oxidation of 1,4-DHP to Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol uses a mild and efficient oxidizing agent to aromatize the dihydropyridine ring.[6]

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass
1,4-DHP (from Protocol 1)C₁₈H₂₁NO₄315.3651.58 g
Iodine (I₂)I₂253.815.51.40 g
AcetonitrileCH₃CN41.05-30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 1,4-dihydropyridine (5 mmol) in acetonitrile (30 mL).

  • Add iodine (5.5 mmol) to the solution. The mixture will turn dark brown.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyridine product.[6]

Part 3: A Versatile Platform for Elaboration

Once synthesized, this compound serves as a robust scaffold for the creation of more complex and fused heterocyclic systems. Its functional handles—the two ester groups, the pyridine nitrogen, and the flanking methyl groups—offer multiple points for chemical modification.

Key Derivatization Pathways
  • Ester Group Modifications: The dimethyl esters can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. These modifications are crucial for tuning the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.[2]

  • Reactions at the Methyl Groups: The methyl groups at the 2 and 6 positions are activated and can undergo condensation reactions with aldehydes or other electrophiles, allowing for the extension of the carbon framework.[9]

  • Building Fused Systems: The dicarboxylate can be used as a di-electrophile in cyclocondensation reactions with binucleophiles (e.g., hydrazines, hydroxylamine, ureas) to construct fused bicyclic systems like pyrido[3,4-d]pyridazines or other related heterocycles.[10]

Derivatization_Paths start This compound hydrolysis Hydrolysis (NaOH/H₂O) start->hydrolysis condensation Condensation (R-CHO) start->condensation At C2/C6 Methyls cyclization Cyclocondensation (e.g., Hydrazine) start->cyclization diacid Pyridine-3,5-dicarboxylic Acid hydrolysis->diacid amidation Amidation (R₂NH) diacid->amidation diamide Diamide Derivative amidation->diamide styryl Styryl-pyridine Derivative condensation->styryl fused Fused Heterocycle (e.g., Pyridopyridazine) cyclization->fused

Caption: Key derivatization pathways from the core scaffold.

Part 4: Significance in Drug Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[11] The synthetic accessibility of substituted pyridines via the Hantzsch reaction makes this compound and its analogues highly valuable starting points for drug discovery programs.

  • Calcium Channel Blockers: As mentioned, the 1,4-dihydropyridine intermediates are a well-established class of drugs for treating hypertension.[3][12]

  • Anticancer and Antimicrobial Agents: Various modifications of the pyridine core have led to compounds with potent anticancer, antibacterial, and antifungal activities.[13] The ability to systematically modify substituents around the ring allows for the fine-tuning of biological activity and optimization of ADME/Tox properties.[2]

Table of Representative Biological Activities

Heterocyclic CoreDerivative TypeReported Biological Activity
1,4-Dihydropyridine4-Aryl substitutedCalcium Channel Blocker, Antihypertensive[12]
PyridineFused Pyrido[2,3-b]pyridinesKinase Inhibitors, Anticancer[10]
Pyridine DicarboxamideN,N'-disubstitutedAntimicrobial, Anti-inflammatory

Conclusion

This compound is more than just a chemical compound; it is a strategic gateway to molecular complexity. Originating from the robust and efficient Hantzsch synthesis, it provides a readily accessible, functionalized aromatic core. The protocols and pathways detailed herein demonstrate its utility as a platform for generating a diverse library of novel heterocycles, empowering researchers in their quest to develop new therapeutics and advanced materials. Its continued application in synthetic and medicinal chemistry is a testament to the enduring power of foundational organic reactions.

References

Application Notes and Protocols for the Oxidation of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aromatization in Dihydropyridine Chemistry

The oxidation of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine derivatives is a cornerstone transformation in synthetic and medicinal chemistry. The driving force behind this reaction is the formation of a stable aromatic pyridine ring.[1][2] This process is not only crucial for the synthesis of a wide array of substituted pyridines but also holds significant biological relevance.[3][4] For instance, the metabolism of several 1,4-DHP based calcium channel blocker drugs, such as nifedipine and amlodipine, involves the in vivo oxidation of the dihydropyridine ring to its pyridine form by cytochrome P-450 enzymes in the liver.[1][5][6] Understanding and controlling this oxidative aromatization is therefore paramount for drug development, allowing researchers to mimic metabolic pathways and synthesize novel pyridine-based compounds with diverse pharmacological activities.[3][4][7]

This guide provides a comprehensive overview of the experimental procedures for the oxidation of dihydropyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, explore a variety of oxidative methods, and provide detailed, field-proven protocols.

Mechanistic Insight: The Hydride Transfer Pathway

The oxidation of Hantzsch 1,4-dihydropyridines is widely understood to proceed through a hydride transfer mechanism.[8] Kinetic isotope effect studies have demonstrated that the C4-H bond dissociation is the rate-limiting step in this process.[8] The dihydropyridine ring acts as a hydride donor, transferring a hydride ion (H-) to an oxidizing agent. This initial step results in the formation of a pyridinium ion intermediate, which then loses a proton to yield the stable, aromatic pyridine product. The electrophilic nature of the oxidizing agent plays a crucial role in facilitating this hydride transfer.[8]

OxidationMechanism DHP 1,4-Dihydropyridine Pyridinium Pyridinium Ion Intermediate DHP->Pyridinium Hydride Transfer (Rate-limiting) Oxidant Oxidizing Agent ReducedOxidant Reduced Oxidant Oxidant->ReducedOxidant Accepts Hydride Pyridine Pyridine Pyridinium->Pyridine Deprotonation Proton H+ Pyridinium->Proton

Caption: Generalized mechanism for the oxidation of 1,4-dihydropyridines.

A Comparative Overview of Oxidizing Agents

A plethora of reagents have been employed for the aromatization of 1,4-dihydropyridines. The choice of the oxidizing agent is critical and depends on the substrate's sensitivity, the desired reaction conditions (mild vs. harsh), and the scalability of the process. Classical methods often utilize strong oxidants, which can lead to lower yields and the formation of byproducts.[1] Consequently, significant research has focused on developing milder and more selective oxidation protocols.[1]

Oxidizing Agent/SystemTypical Reaction ConditionsAdvantagesDisadvantagesTypical Yields (%)
Nitric Acid (HNO₃) DMSO, heated on a water bath for 2-3 hours.[3]Readily available, inexpensive.Harsh conditions, potential for side reactions.25-64[3][9]
DMSO Heated on a water bath for 2-3 hours.[3]Acts as both solvent and mild oxidant.Long reaction times, moderate yields.Moderate[3]
Bleaching Powder (Ca(OCl)₂) Water and ethyl acetate, stirred at room temperature.[3]Inexpensive, readily available, mild conditions.Heterogeneous reaction, potential for workup challenges.Moderate to good[3]
Lead(IV) Acetate (Pb(OAc)₄) CH₂Cl₂/HOAc at room temperature.[10]High yields, mild conditions, selective.[10]Toxicity of lead reagents.High[10]
Hydrogen Peroxide/Copper(II) Chloride Ethanol, room temperature.[4]Mild, environmentally friendly, high yields.[4]Requires a catalyst.Up to 96[4]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Various organic solvents.Highly efficient for hydride abstraction.[11]Stoichiometric reagent, cost.High
Potassium Permanganate (KMnO₄) Various solvents.Strong oxidizing agent.Can lead to over-oxidation and low yields.[1]Variable
Chromium Trioxide (CrO₃) Various solvents.Strong oxidizing agent.Toxicity of chromium reagents.[1]Variable

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific dihydropyridine derivative being oxidized. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Oxidation using Nitric Acid in DMSO

This protocol is a classical and cost-effective method suitable for robust dihydropyridine derivatives.[3]

Materials:

  • 1,4-Dihydropyridine derivative (0.002 mmol)

  • Dimethyl sulfoxide (DMSO) (5-6 mL)

  • Concentrated Nitric Acid (a few drops)

  • Chilled water

  • Cold ethanol

  • Round-bottom flask

  • Water bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plate and chamber

  • Appropriate TLC eluent (e.g., ethyl acetate/n-hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dihydropyridine derivative (0.002 mmol) in DMSO (5-6 mL).

  • Carefully add a few drops of concentrated nitric acid to the solution.

  • Heat the reaction mixture on a water bath for 2-3 hours with continuous stirring.

  • Monitor the progress of the reaction by TLC. A new spot corresponding to the more polar pyridine product should appear, and the starting material spot should diminish.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing chilled water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with water and then with cold ethanol to remove impurities.

  • Dry the purified product and determine the yield.

  • Characterize the product using appropriate analytical techniques such as NMR, Mass Spectrometry, and Melting Point determination.[9]

Protocol 2: Mild Oxidation using Hydrogen Peroxide and Copper(II) Chloride

This protocol offers a greener and milder alternative for the oxidation of dihydropyridines, often providing high yields at room temperature.[4]

Materials:

  • 1,4-Dihydropyridine derivative (1 mmol)

  • Ethanol (20 mL)

  • Copper(II) chloride (1 mmol)

  • 30% Hydrogen peroxide (0.2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel or syringe pump

  • TLC plate and chamber

  • Appropriate TLC eluent

Procedure:

  • Dissolve the 1,4-dihydropyridine derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add copper(II) chloride (1 mmol) to the solution and stir until it dissolves.

  • Over a period of 30 minutes, add 30% hydrogen peroxide (0.2 mL) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, the product can often be isolated by recrystallization directly from the reaction mixture or after an appropriate workup (e.g., extraction with an organic solvent after dilution with water).

  • Collect the purified product, dry it, and calculate the yield.

  • Characterize the final product using spectroscopic methods.

Protocol 3: Selective Oxidation with Lead(IV) Acetate

This method is highly selective and provides excellent yields under mild conditions, making it suitable for sensitive substrates.[10] Note: Lead compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 1,4-Dihydropyridine derivative (2.0 mmol)

  • Dichloromethane (CH₂Cl₂)/Acetic Acid (HOAc) mixture (9:1, 6 mL)

  • Lead(IV) acetate (Pb(OAc)₄) (0.89 g, 2.0 mmol)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1,4-dihydropyridine (2.0 mmol) in a mixture of CH₂Cl₂/HOAc (9:1, 6 mL) in a round-bottom flask at room temperature.

  • Add lead(IV) acetate (0.89 g, 2.0 mmol) in small portions over 15 minutes while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction time will vary depending on the substrate (monitor by TLC).

  • Once the reaction is complete, remove the precipitated solid by filtration.

  • Dilute the filtrate with dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Neutralize the solution by washing with 5% aqueous NaHCO₃.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization (e.g., from isopropyl ether).[10]

  • Determine the yield and characterize the purified pyridine derivative.

Analytical Characterization Workflow

A systematic approach to characterization is essential to confirm the successful oxidation and purity of the final pyridine product.

AnalyticalWorkflow Start Crude Product TLC TLC Analysis (Reaction Monitoring & Purity Check) Start->TLC Purification Purification (Recrystallization/Chromatography) TLC->Purification MP Melting Point Determination Purification->MP NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS EA Elemental Analysis (Purity Confirmation) Purification->EA Final Pure Pyridine Derivative MP->Final NMR->Final MS->Final EA->Final

Caption: A typical analytical workflow for the characterization of synthesized pyridine derivatives.

The disappearance of the N-H proton signal and the C4-H proton signal in the ¹H NMR spectrum are key indicators of successful oxidation.[9][12]

Conclusion

The oxidation of dihydropyridine derivatives is a fundamental and versatile reaction in organic synthesis. The choice of the experimental procedure should be guided by the specific requirements of the substrate and the desired scale of the reaction. While classical methods using strong oxidants are still employed, the development of milder and more selective protocols has significantly expanded the synthetic utility of this transformation. By understanding the underlying mechanism and having a repertoire of reliable protocols, researchers can effectively synthesize a diverse range of pyridine derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Harnessing Dimethyl Pyridine-3,5-dicarboxylate for the Development of Potent and Selective MMP-13 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MMP-13 in Disease and the Rationale for Selective Inhibition

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1] Its primary substrate is type II collagen, the main structural component of articular cartilage.[1] Under physiological conditions, MMP-13 is involved in tissue remodeling and wound healing. However, its overexpression is a key pathological driver in several diseases, most notably osteoarthritis (OA), where it leads to the progressive destruction of cartilage.[2][3] Elevated levels of MMP-13 are also implicated in rheumatoid arthritis and cancer progression.[4]

Early efforts to develop MMP inhibitors for therapeutic use were hampered by a lack of selectivity. Broad-spectrum MMP inhibitors often led to significant side effects, such as musculoskeletal syndrome, due to the inhibition of other essential MMPs.[3][5] This has driven the quest for highly selective MMP-13 inhibitors that can offer a better safety profile. A promising strategy in this endeavor is the development of non-zinc-chelating inhibitors that target specific exosites on the enzyme, such as the S1' pocket, which is a distinctive feature of MMP-13.[5][6]

The pyridine-3,5-dicarboxylate scaffold has emerged as a valuable starting point for the design of such selective, non-zinc-binding MMP-13 inhibitors. Its rigid structure and the ability to introduce diverse substituents at the 3 and 5 positions allow for the precise tuning of interactions with the S1' pocket of MMP-13, leading to potent and selective inhibition. This document provides a comprehensive guide for researchers on the utilization of dimethyl pyridine-3,5-dicarboxylate in the synthesis and evaluation of novel MMP-13 inhibitors.

Synthetic Strategy: From this compound to Potent Inhibitors

The journey from the commercially available this compound to a library of potential MMP-13 inhibitors involves a multi-step synthetic sequence. The core of this strategy is the selective modification of the two ester groups to introduce chemical diversity and to create moieties that can effectively interact with the target enzyme. A key step is the selective hydrolysis of one of the methyl esters to a carboxylic acid, which then serves as a handle for amide bond formation with a variety of amines.

Visualizing the Synthetic Workflow

synthetic_workflow start This compound monoacid Pyridine-3,5-dicarboxylic acid monomethyl ester start->monoacid Selective Hydrolysis activated_acid Activated Carboxylic Acid (e.g., acyl chloride) monoacid->activated_acid Activation inhibitor_library Library of Pyridine-3,5- dicarboxamide MMP-13 Inhibitors activated_acid->inhibitor_library Amide Coupling (with diverse amines)

Caption: Synthetic workflow from this compound to a library of MMP-13 inhibitors.

Protocol 1: Selective Mono-hydrolysis of this compound

This protocol describes the selective hydrolysis of one of the ester groups of this compound to yield pyridine-3,5-dicarboxylic acid monomethyl ester. This is a crucial step to enable subsequent derivatization. A similar selective hydrolysis has been reported for a related dihydropyridine dicarboxylate.[7]

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Stir plate and stir bar

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, suspend this compound (1 equivalent) in methanol.

  • Base Addition: While stirring at room temperature, add a solution of NaOH (0.4 equivalents) in water.

  • Reaction: Stir the mixture at reflux temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture, add water and filter to remove any unreacted starting material.

  • Acidification: Carefully acidify the filtrate with HCl to a pH of approximately 3. A white precipitate of the mono-acid should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield pyridine-3,5-dicarboxylic acid monomethyl ester.

Protocol 2: Amide Coupling to Generate a Library of Inhibitors

This protocol outlines the general procedure for the amide coupling of the synthesized mono-acid with a variety of primary and secondary amines to generate a library of potential MMP-13 inhibitors. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective method for amide bond formation.[8]

Materials:

  • Pyridine-3,5-dicarboxylic acid monomethyl ester

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stir plate and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the pyridine-3,5-dicarboxylic acid monomethyl ester (1 equivalent) in anhydrous DMF.

  • Coupling Agent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Amine and Base Addition: Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-3,5-dicarboxamide derivative.

Biological Evaluation: Assessing MMP-13 Inhibition

Once a library of compounds has been synthesized, the next critical step is to evaluate their inhibitory activity against MMP-13. A multi-tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models, is recommended.

Visualizing the Evaluation Workflow

evaluation_workflow library Synthesized Inhibitor Library in_vitro In Vitro Enzymatic Assay (Fluorescent) library->in_vitro ic50 IC50 Determination in_vitro->ic50 Dose-Response cell_based Cell-Based Assay (e.g., ELISA) ic50->cell_based Lead Compounds in_vivo In Vivo Model (e.g., Osteoarthritis model) cell_based->in_vivo Promising Candidates

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from Dimethyl Pyridine-3,5-dicarboxylate and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring system is a foundational scaffold in drug discovery, recognized for its presence in a vast array of therapeutic agents.[1][2] Its physicochemical properties, including polarity, basicity, and hydrogen-bonding capacity, make it a "privileged structure" capable of interacting with a wide range of biological targets.[2][3] This guide focuses on Dimethyl pyridine-3,5-dicarboxylate and its closely related 1,4-dihydropyridine (1,4-DHP) precursors, which serve as exceptionally versatile starting points for the synthesis of potent bioactive molecules. These scaffolds are at the heart of drugs developed for cardiovascular diseases, neurological disorders, and infectious diseases.[3][4] We will explore the core synthetic methodologies, provide detailed experimental protocols, and elucidate the chemical reasoning behind these powerful transformations.

Part 1: The Hantzsch Synthesis: Assembling the Bioactive 1,4-Dihydropyridine Core

The most direct and widely utilized method for constructing the 1,4-dihydropyridine backbone is the Hantzsch synthesis, first reported in 1882.[5] This multicomponent reaction efficiently brings together an aldehyde, two equivalents of a β-ketoester (such as methyl or ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate) to form the 1,4-DHP ring.[6][7] The resulting 1,4-DHP framework is the cornerstone of the nifedipine-type calcium channel blockers, a critical class of drugs for managing hypertension.[6][8]

The reaction is believed to proceed through a combination of a Knoevenagel condensation between the aldehyde and one molecule of the β-ketoester, and the formation of an enamine from the second molecule of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[7]

Hantzsch_Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediates Knoevenagel & Enamine Intermediates Aldehyde->Intermediates BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Intermediates Ammonia Nitrogen Source (e.g., NH4OAc) Ammonia->Intermediates DHP_Product 1,4-Dihydropyridine (e.g., Dialkyl 1,4-dihydro-2,6-dimethyl- 4-arylpyridine-3,5-dicarboxylate) Intermediates->DHP_Product Cyclocondensation DHP_Modification Hantzsch Protocol 1: Hantzsch Synthesis DHP_Ester Inactive DHP Diester (Calcium Channel Blocker) Hantzsch->DHP_Ester Hydrazinolysis Protocol 2: Reaction with Thiosemicarbazide DHP_Ester->Hydrazinolysis DHP_Amide Bioactive DHP Derivative (Moderate Anticonvulsant Activity) Hydrazinolysis->DHP_Amide Aromatization DHP 1,4-Dihydropyridine (e.g., from Protocol 1) Pyridine This compound (Aromatized Product) DHP->Pyridine Oxidation (e.g., I₂ / MeOH) Amide_Synthesis Diester Dimethyl Pyridine- 3,5-dicarboxylate Diacid Pyridine-3,5- dicarboxylic acid Diester->Diacid Saponification (NaOH, H₂O) DiacidChloride Pyridine-3,5- dicarbonyl dichloride Diacid->DiacidChloride Chlorination (SOCl₂) Dicarboxamide Target N,N'-Disubstituted Pyridine-3,5-dicarboxamide (Potential Antimicrobial) DiacidChloride->Dicarboxamide Amination (R₂NH, Et₃N)

References

Application Notes and Protocols for the Characterization of Novel Compounds Synthesized from Dimethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine-3,5-dicarboxylate Scaffold

Dimethyl pyridine-3,5-dicarboxylate is a versatile scaffold in synthetic and medicinal chemistry. Its pyridine core is a "privileged structure," frequently found in FDA-approved pharmaceuticals across a range of therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions[1]. The dicarboxylate functionality at the 3 and 5 positions provides reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse array of novel compounds. These ester groups can be hydrolyzed to the corresponding dicarboxylic acid, converted to amides, or used in cross-coupling reactions, making this compound a valuable starting material for drug discovery and materials science.

This guide provides a comprehensive overview of the synthesis and characterization of novel compounds derived from this compound. We will delve into detailed protocols for the synthesis of representative compound classes, followed by in-depth methodologies for their structural elucidation using a suite of analytical techniques. The causality behind experimental choices will be explained, providing researchers with the foundational knowledge to adapt and troubleshoot these methods for their specific applications.

I. Synthesis of Novel Derivatives: Methodologies and Mechanistic Insights

The symmetrically substituted pyridine-3,5-dicarboxylate core lends itself to several high-yield synthetic transformations. Below are protocols for two common classes of derivatives: 1,4-dihydropyridines via the Hantzsch reaction and novel dicarboxamides.

A. Synthesis of 1,4-Dihydropyridine Derivatives via Modified Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that allows for the facile construction of the 1,4-dihydropyridine core, a key pharmacophore in a number of cardiovascular drugs[2]. By modifying this reaction, novel dicarboxamides can be synthesized.

Protocol 1: Synthesis of 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides

This protocol is adapted from the work of Jacob et al. and describes a modified Hantzsch condensation to yield novel dicarboxamides with potential biological activity[3].

Materials:

  • N-arylacetoacetamides

  • Aryl aldehydes

  • Ammonia solution (25%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve N-arylacetoacetamide (2 mmol) and the desired aryl aldehyde (1 mmol) in ethanol (20 mL).

  • To this solution, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Slowly add ammonia solution (1.5 mmol) dropwise while stirring.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide.

Causality and Experimental Considerations:

  • Catalytic Acetic Acid: The acid catalyzes the Knoevenagel condensation between the aldehyde and the acetoacetamide.

  • Ammonia: Ammonia serves as the nitrogen source for the pyridine ring.

  • Reflux: The elevated temperature is necessary to drive the multi-component reaction to completion.

  • Recrystallization: This is a crucial step for purification, removing any unreacted starting materials or side products.

B. Synthesis of Pyridine-3,5-dicarboxamide Derivatives

The conversion of the ester groups of this compound to amides is a straightforward approach to generate novel compounds with potential applications as ligands for metal complexes or as biologically active molecules.

Protocol 2: Synthesis of Symmetrical Pyridine-3,5-dicarboxamides

This protocol is based on the general principles of amide bond formation from esters.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Methanol

  • Sodium methoxide (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add the desired amine (2.2 mmol) to the solution.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove any unreacted amine.

  • The crude product can be further purified by column chromatography or recrystallization.

Causality and Experimental Considerations:

  • Sodium Methoxide: The basic catalyst facilitates the nucleophilic attack of the amine on the ester carbonyl.

  • Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.

  • Room Temperature: This reaction can often be carried out at room temperature, minimizing the formation of side products.

II. Structural Characterization: A Multi-Technique Approach

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques is essential to confirm the identity, purity, and structure of the target molecules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Protocol 3: NMR Analysis of Pyridine-3,5-dicarboxylate Derivatives

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[4].

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The aromatic protons on the pyridine ring will typically appear in the downfield region (δ 7.0-9.0 ppm)[5].

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous signal assignment, especially in complex molecules. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations.

Data Interpretation:

  • Chemical Shifts (δ): The position of a signal in the NMR spectrum provides information about the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Coupling Constants (J): The splitting pattern of a signal reveals information about neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Pyridine-3,5-dicarboxamide Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-68.95 (s, 2H)149.5
H-48.50 (s, 1H)140.2
C-3, C-5-135.8
C=O-165.1
Amide N-H8.20 (br s, 2H)-
Aryl-H7.20-7.60 (m)120.0-130.0
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol 4: Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for these types of compounds as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

Data Interpretation:

  • The molecular ion peak will confirm the molecular weight of the synthesized compound.

  • High-resolution mass data can be used to confirm the elemental formula.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol 5: IR Spectroscopy Analysis

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Interpretation:

  • C=O stretch (ester): ~1720 cm⁻¹

  • C=O stretch (amide): ~1650 cm⁻¹

  • N-H stretch (amide): ~3300 cm⁻¹

  • C=N and C=C stretches (pyridine ring): ~1600-1400 cm⁻¹

D. X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Protocol 6: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method for growing single crystals suitable for X-ray diffraction.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • The data is then processed and the crystal structure is solved and refined to obtain precise bond lengths, bond angles, and torsion angles. The crystal structures of several pyridine dicarboxylate derivatives have been determined using this method[6][7][8].

III. Potential Applications and Future Directions

The derivatives of this compound have shown a wide range of potential applications:

  • Drug Discovery: As previously mentioned, the pyridine scaffold is a key component in many drugs. Novel derivatives are continuously being explored for their potential as antihypertensive, antimicrobial, anti-ulcer, and anti-cancer agents[2][3][9]. Recent studies have also shown their potential as anti-trypanosomatid agents[10].

  • Materials Science: Pyridine-3,5-dicarboxylic acid is a versatile ligand for the synthesis of metal-organic frameworks (MOFs) with diverse structural architectures and potential applications in gas storage and catalysis[11].

  • Catalysis: Chiral pyridine derivatives are used as ligands in asymmetric catalysis[12].

The continued exploration of novel synthetic methodologies and the thorough characterization of the resulting compounds will undoubtedly lead to the discovery of new molecules with important applications in medicine, materials science, and beyond.

IV. Visualizing Workflows and Pathways

A. Synthetic Workflow

G start Start: Dimethyl pyridine-3,5-dicarboxylate hantzsch Modified Hantzsch Condensation start->hantzsch amide Amidation start->amide dhp 1,4-Dihydropyridine Derivatives hantzsch->dhp dicarboxamide Pyridine-3,5-dicarboxamide Derivatives amide->dicarboxamide characterization Structural Characterization (NMR, MS, IR, X-ray) dhp->characterization dicarboxamide->characterization application Potential Applications (Drug Discovery, Materials Science) characterization->application

Caption: Synthetic workflow for novel compounds.

B. Characterization Logic

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Connectivity & Environment ms Mass Spectrometry synthesis->ms Molecular Weight & Formula ir IR Spectroscopy synthesis->ir Functional Groups xray X-ray Crystallography (if crystalline) synthesis->xray 3D Structure structure Confirmed Structure & Purity nmr->structure ms->structure ir->structure xray->structure

Caption: Logic flow for structural characterization.

References

Troubleshooting & Optimization

Hantzsch Pyridine Synthesis Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this cornerstone multi-component reaction. The following content addresses common issues, providing in-depth explanations and actionable troubleshooting steps to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Hantzsch reaction is resulting in a very low yield or failing completely. What are the most likely causes?

Low yields in the Hantzsch synthesis, a reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate), can be attributed to several factors. The classical one-pot method often requires harsh conditions and long reaction times, which can lead to product degradation and low yields.[1][2]

Troubleshooting Steps:

  • Assess Reactant Purity: Impurities in starting materials can significantly hinder the reaction by participating in side reactions or poisoning catalysts.[3] Ensure all reactants, particularly the aldehyde, are of high purity. Aldehydes are prone to oxidation to carboxylic acids, which can alter the reaction's pH and introduce unwanted byproducts.

  • Verify Stoichiometry: The reaction requires a precise 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source.[4][5] Deviations can lead to incomplete conversion and the formation of side products.

  • Optimize Reaction Temperature: Temperature is a critical parameter.[3] While refluxing in ethanol is a traditional approach, excessively high temperatures can promote side reactions and decomposition.[3][6] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal conditions for your specific substrates.[3]

  • Consider Catalyst Addition: The uncatalyzed Hantzsch reaction can be slow. The addition of a Brønsted or Lewis acid catalyst can significantly improve reaction rates and yields.[7] Common catalysts include p-toluenesulfonic acid (p-TSA), and various metal catalysts.[1][8] Some modern protocols have even demonstrated high yields using environmentally friendly catalysts.[7]

Q2: I've isolated a product, but it's the 1,4-dihydropyridine intermediate, not the final pyridine. How can I effectively oxidize it?

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[4][5] The final step, aromatization to the pyridine ring, is crucial and often a source of yield loss.[4]

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Classical oxidants like nitric acid, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) can be harsh, leading to side products and difficult purification.[4] Milder and more efficient oxidizing agents are often preferred.

  • Modern Oxidation Protocols: Consider using milder reagents such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂), which can be used in a one-pot synthesis.[4] Iodine in refluxing methanol has also been shown to be effective.[4]

  • Reaction Conditions for Oxidation: The efficiency of the oxidation step is highly dependent on the reaction conditions. Ensure you are using the appropriate solvent and temperature for your chosen oxidizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of complete conversion.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This method can lead to excellent yields (82-94%) and significantly shorter reaction times (2-7 minutes).[1][9]

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Solvent: Add a suitable solvent. A mixture of ethanol and water (1:1 v/v) has been shown to be effective.[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 2-10 minutes).[1][9]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][10]

Data Presentation

Table 1: Comparison of Conventional vs. Modern Hantzsch Synthesis Conditions

ParameterConventional MethodMicrowave-Assisted MethodUltrasonic Irradiation in Aqueous Micelles
Catalyst Often none or simple acid/baseOften catalyst-free or p-TSAp-Toluenesulfonic acid (p-TSA)
Solvent Ethanol or Acetic AcidEthanol/WaterAqueous SDS (0.1M)
Temperature Reflux120-140°CRoom Temperature
Reaction Time Several hours to days2-10 minutes30-60 minutes
Typical Yield Low to moderate82-94%Up to 96%
Reference [2][1][9][1][4]

Visualization of Key Processes

The Hantzsch Reaction Mechanism

The generally accepted mechanism involves the formation of two key intermediates that ultimately combine and cyclize.[11][12]

Hantzsch_Mechanism cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: Enamine Formation cluster_2 Final Assembly Aldehyde Aldehyde AlphaBetaUnsaturated α,β-Unsaturated Carbonyl Aldehyde->AlphaBetaUnsaturated + BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->AlphaBetaUnsaturated Michael_Adduct Michael Addition Product AlphaBetaUnsaturated->Michael_Adduct Michael Addition BetaKetoester2 β-Ketoester (1 eq) Enamine β-Enamino Ester BetaKetoester2->Enamine + Ammonia Ammonia Source Ammonia->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Troubleshooting_Workflow start Low Yield Observed check_reactants Step 1: Verify Reactants Purity Stoichiometry start->check_reactants check_conditions Step 2: Optimize Conditions Temperature Solvent Time check_reactants->check_conditions Reactants OK failure Re-evaluate Strategy check_reactants->failure Issues Found add_catalyst Step 3: Introduce Catalyst p-TSA Metal Catalyst Green Catalyst check_conditions->add_catalyst Conditions Optimized check_conditions->failure Issues Persist check_oxidation Step 4: Evaluate Oxidation Oxidant Choice Conditions add_catalyst->check_oxidation Catalyst Added add_catalyst->failure No Improvement purification Step 5: Refine Purification Recrystallization Chromatography check_oxidation->purification Oxidation Successful check_oxidation->failure Oxidation Fails success Improved Yield purification->success Pure Product Obtained purification->failure Purification Difficult

References

Technical Support Center: Synthesis and Purification of Dimethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis and purification of Dimethyl pyridine-3,5-dicarboxylate, a key intermediate in the synthesis of various pharmaceuticals.[1] Our goal is to equip you with the necessary knowledge to overcome common challenges and enhance the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Hantzsch pyridine synthesis is a widely employed method for preparing pyridine derivatives like this compound.[2][3] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as methyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for pure this compound is in the range of 84-85°C.[6] A significantly lower or broader melting point range often indicates the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying organic impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and detecting trace impurities.[9][10]

  • Melting point analysis provides a quick and effective indication of purity.

Q4: My product is a pale yellow solid. Is this normal?

A4: While the pure compound is typically a white to off-white solid, a pale yellow coloration can sometimes be observed.[6][11] This may be due to trace impurities or by-products from the synthesis. If high purity is required, further purification steps may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The Hantzsch synthesis can be sensitive to reaction conditions.[4] Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Side Reactions: The formation of by-products is a common issue. For instance, self-condensation of the β-ketoester or alternative reaction pathways of the aldehyde can reduce the yield of the desired dihydropyridine intermediate.[12]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps if not performed optimally.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the appropriate temperature, often reflux, to drive the reaction to completion.[13]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst: The choice and amount of catalyst (e.g., ammonium acetate) can influence the reaction rate and yield.[14]

  • Control Stoichiometry: Carefully measure and control the stoichiometry of the reactants as per the established protocol.

  • Efficient Work-up:

    • After the reaction, cooling the mixture can help precipitate the crude product.[15]

    • Thoroughly extract the aqueous layer with a suitable organic solvent like dichloromethane to recover all the product.[13]

    • Minimize transfers between flasks to reduce mechanical losses.

Problem 2: The Final Product Has a Low and Broad Melting Point

Possible Causes:

  • Presence of the Dihydropyridine Intermediate: The Hantzsch synthesis first produces a 1,4-dihydropyridine intermediate.[5] Incomplete oxidation will leave this intermediate as a significant impurity, depressing and broadening the melting point of the final product.

  • Unreacted Starting Materials: Residual aldehyde or β-ketoester can contaminate the product.

  • By-products from Side Reactions: Various side reactions can lead to impurities that are structurally similar to the product, making them difficult to remove.[12]

Recommended Solutions:

  • Ensure Complete Oxidation:

    • The oxidation of the dihydropyridine intermediate is crucial for obtaining the final aromatic product. Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate.[4][16]

    • The progress of the oxidation can be monitored by TLC or ¹H NMR spectroscopy. The disappearance of the signals corresponding to the dihydropyridine protons is a good indicator of reaction completion.

  • Purification by Recrystallization:

    • Recrystallization is a highly effective method for purifying the final product.[15] A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen.

    • A common solvent for recrystallization is aqueous ethanol.[15]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Problem 3: Persistent Yellow Coloration in the Final Product

Possible Causes:

  • Colored Impurities: The formation of colored by-products during the synthesis or oxidation step can impart a yellow hue to the product.[17]

  • Degradation: The product might be susceptible to degradation under certain conditions, leading to colored impurities.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[18][19] Be cautious not to add too much, as it can also adsorb the desired product.

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, purification by column chromatography on silica gel can be employed.[20][21] A solvent system such as a mixture of ethyl acetate and hexane is often effective for eluting the desired compound.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow and Logic Diagrams

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketoester 2x Methyl Acetoacetate Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Oxidation Oxidation Condensation->Oxidation Forms Dihydropyridine Intermediate Workup Aqueous Work-up Oxidation->Workup Recrystallization Recrystallization Workup->Recrystallization PureProduct Pure Dimethyl pyridine-3,5-dicarboxylate Recrystallization->PureProduct

Caption: Workflow of Hantzsch synthesis for this compound.

Diagram 2: Troubleshooting Logic for Product Impurity

Troubleshooting_Purity Start Crude Product Obtained Check_MP Measure Melting Point Start->Check_MP Low_Broad_MP Low & Broad MP? Check_MP->Low_Broad_MP Check_Color Assess Color Is_Yellow Is it Yellow? Check_Color->Is_Yellow Low_Broad_MP->Check_Color No (Sharp MP) Incomplete_Oxidation Probable Cause: Incomplete Oxidation Low_Broad_MP->Incomplete_Oxidation Yes Colored_Impurities Probable Cause: Colored Impurities Is_Yellow->Colored_Impurities Yes Pure_Product Pure Product Is_Yellow->Pure_Product No (White) Recrystallize Action: Recrystallize Incomplete_Oxidation->Recrystallize Charcoal Action: Recrystallize with Charcoal Colored_Impurities->Charcoal Recrystallize->Pure_Product Chromatography Action: Column Chromatography Charcoal->Chromatography If color persists Charcoal->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for purifying crude this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Melting Point 84-85 °C[6]
Recrystallization Solvent Aqueous Ethanol[15]
Column Chromatography Eluent Hexane/Ethyl Acetate Gradient[20][21]
¹H NMR (CDCl₃, δ) ~8.9 (s, 2H), ~8.4 (s, 1H), ~3.9 (s, 6H)[22][23]
¹³C NMR (CDCl₃, δ) ~165, ~151, ~138, ~127, ~53[7]

References

Identifying and minimizing side products in pyridine dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Dicarboxylate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridine dicarboxylates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, ultimately improving your yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of pyridine dicarboxylates. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemical principles.

Q1: My oxidation of a substituted lutidine (dimethylpyridine) to the corresponding pyridine dicarboxylic acid is resulting in low yields and a complex mixture of byproducts. What's going wrong?

This is a common challenge, often stemming from over-oxidation or incomplete reaction. The primary culprits are typically reaction conditions that are either too harsh or not optimized for the specific substrate.

Common Side Products and Their Causes:

  • Pyridine Monocarboxylic Acids: Incomplete oxidation is the most likely cause. This can happen if the oxidant is not potent enough, the reaction time is too short, or the temperature is too low. For instance, in the synthesis of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) from 5-ethyl-2-methylpyridine, harsh conditions can lead to decarboxylation at the 2-position, yielding nicotinic acid.[1]

  • Ring-Opened Products: Aggressive oxidants like potassium permanganate (KMnO4) under strong acidic or basic conditions can lead to the cleavage of the pyridine ring.

  • N-Oxides: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This is more prevalent with certain oxidizing agents.

  • Tarry Polymeric Materials: Highly exothermic reactions or localized overheating can lead to polymerization and the formation of intractable tars.

Troubleshooting and Optimization Protocol:

  • Choice of Oxidant: The choice of oxidizing agent is critical. While strong oxidants like KMnO4 are effective, they often lead to side products.[1][2] Consider milder, more selective options:

    • Nitric Acid: Often used for the oxidation of alkylpyridines. The concentration and temperature need to be carefully controlled.

    • Catalytic Air/Oxygen Oxidation: This is a greener and often more selective approach. Catalysts such as metal porphyrin compounds or copper nitrate can be employed.[1][3] For example, 2,6-lutidine can be oxidized to 2,6-pyridinedicarboxylic acid in 69% yield using oxygen with a phase-transfer catalyst.[4]

    • Hexavalent Chromium Salts: These can be effective but generate hazardous chromium waste.[2]

  • Temperature Control: Exothermic reactions require careful temperature management to prevent runaway reactions and byproduct formation.[5]

    • Slow Addition: Add the oxidant slowly to a cooled solution of the lutidine.

    • Efficient Cooling: Use an ice bath or a controlled cooling system to maintain the desired temperature range.

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway and product stability.

    • Acidic Conditions: Often used to protonate the pyridine nitrogen, protecting it from oxidation and increasing the electron-withdrawing effect on the ring, which can sometimes favor oxidation of the alkyl groups.

    • Basic Conditions: Can be effective but may promote side reactions depending on the substrate and oxidant.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent over-oxidation.

Q2: I'm attempting a Hantzsch pyridine synthesis to create a substituted pyridine dicarboxylate, but the final aromatization step is problematic, leading to low yields and several side products. How can I improve this?

The Hantzsch synthesis is a powerful tool, but the final oxidation of the intermediate 1,4-dihydropyridine (1,4-DHP) to the aromatic pyridine is a critical step where things can go wrong.[6][7]

Common Issues and Side Products in the Aromatization Step:

  • Decomposition of the Dihydropyridine: 1,4-DHPs can be unstable, especially under harsh oxidative conditions.

  • Formation of Side Products: Strong oxidants can lead to undesired side reactions.[6]

  • Incomplete Aromatization: The reaction may not go to completion, leaving a mixture of the dihydropyridine and the desired pyridine.

Strategies for a Cleaner Aromatization:

Oxidizing AgentAdvantagesDisadvantages
Nitric Acid (HNO3) Effective and commonly used.Can be harsh, leading to side products if not controlled.
Potassium Permanganate (KMnO4) Strong oxidant.Can lead to over-oxidation and burdensome workups.[6]
Chromium Trioxide (CrO3) Effective.Generates toxic chromium waste.[6]
Milder Oxidants More selective, fewer side products.May require longer reaction times or specific catalysts.
Iodine in Refluxing MethanolMild and efficient.[6]
Manganese Dioxide (MnO2)Can be used in one-pot syntheses.[6]
Ferric Chloride (FeCl3)Can be used in one-pot syntheses in water.[6]

Experimental Protocol for Improved Aromatization:

  • Isolate the 1,4-Dihydropyridine: While one-pot syntheses are attractive, isolating the 1,4-DHP intermediate can often lead to a cleaner final product. This allows you to purify the intermediate before the final oxidation step.

  • Choose a Milder Oxidant: Experiment with milder oxidizing agents like iodine in methanol or manganese dioxide.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate and selectivity.

    • Temperature: Start with milder temperatures and gradually increase if the reaction is sluggish.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

Workflow for Troubleshooting Hantzsch Aromatization:

Caption: Troubleshooting workflow for Hantzsch aromatization.

Q3: I am observing the formation of isomeric pyridine dicarboxylates in my reaction. How can I improve the regioselectivity?

The formation of isomers is a common problem, particularly in reactions involving the functionalization of the pyridine ring. The regioselectivity is governed by the electronic and steric properties of the substituents already on the ring, as well as the reaction mechanism.

Factors Influencing Regioselectivity:

  • Directing Effects of Substituents: Electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at more accessible sites.

  • Reaction Mechanism: The mechanism of the reaction plays a crucial role. For instance, in the Henkel reaction (thermal rearrangement of potassium carboxylates), thermodynamic stability of the product is a key factor.[1][8]

Strategies to Enhance Regioselectivity:

  • Choice of Synthetic Route: Some synthetic routes offer better regiochemical control than others.

    • Building the Ring: Syntheses like the Hantzsch reaction allow for the controlled placement of substituents from the outset.[9]

    • Functionalizing a Pre-existing Ring: This can be more challenging. Recent advances in C-H functionalization offer new possibilities for selective reactions. For example, electrochemical carboxylation of pyridines with CO2 has shown promise for site-selective C-H functionalization.[10]

  • Use of Directing Groups: A substituent can be temporarily introduced to direct the reaction to a specific position and then subsequently removed.

  • Catalyst Control: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. For example, in copper-catalyzed carboxylation of pyridines, the ligand can influence the site of carboxylation.[11]

  • The Henkel Reaction for Isomerization: If you have a mixture of isomers, or the wrong isomer, the Henkel reaction can be used to rearrange potassium pyridine dicarboxylates to the thermodynamically more stable isomer, often the 2,5- or 2,6-isomer.[1][8] This reaction is typically carried out at high temperatures (300-500 °C) and may use a catalyst like cadmium iodide.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridine dicarboxylates?

There are several established methods, each with its own advantages and disadvantages:

  • Oxidation of Alkylpyridines: This is a very common method, especially for industrial-scale production. The starting materials, such as lutidines (dimethylpyridines) and collidines (trimethylpyridines), are often readily available. A variety of oxidizing agents can be used.[1][2][4]

  • Hantzsch Pyridine Synthesis: This is a versatile method for preparing substituted pyridines, including those with dicarboxylate functionalities. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.[6][7][9][12]

  • Henkel Reaction (Raecke Process): This involves the thermal disproportionation or rearrangement of potassium salts of aromatic carboxylic acids to form symmetrical dicarboxylates.[1][8]

  • From Halopyridines: Carboxylation of halopyridines via metal-catalyzed cross-coupling reactions is another viable route.

  • Novel One-Pot Syntheses: Researchers are continually developing more efficient methods. For example, one-pot syntheses of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes have been reported.[13][14]

Q2: How can I purify my crude pyridine dicarboxylic acid product?

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Common Purification Techniques:

  • Crystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial.

  • Acid-Base Extraction: Pyridine dicarboxylic acids are amphoteric. You can often use their acidic or basic properties to separate them from neutral impurities. By carefully adjusting the pH, you can selectively precipitate the desired product.

  • Column Chromatography: This is a versatile technique, but the acidic nature of the carboxyl groups and the basic nature of the pyridine nitrogen can sometimes lead to tailing on silica gel. Using a modified eluent, for example, by adding a small amount of acetic or formic acid, can often improve the separation.

  • Conversion to an Ester and Back: If purification of the diacid is difficult, you can convert it to the corresponding diester, which is generally less polar and easier to purify by chromatography or distillation. The purified diester can then be hydrolyzed back to the diacid.

General Purification Workflow:

Caption: General workflow for purifying pyridine dicarboxylic acids.

Q3: Are there any "green" or more sustainable approaches to pyridine dicarboxylate synthesis?

Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Key areas of focus include:

  • Catalytic Air Oxidation: Using air or oxygen as the terminal oxidant is a highly attractive green chemistry approach, as the only byproduct is water.[3][4]

  • Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions where possible. The Hantzsch synthesis has been shown to work in water.[6]

  • One-Pot Reactions: These reduce the number of synthetic steps, minimize waste from workups and purifications, and improve overall efficiency.[13][14]

  • Biocatalysis: The use of enzymes or whole-cell systems to perform selective oxidations is an emerging area with significant potential for sustainable synthesis.

III. References

  • A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Synthetic Communications. 4

  • Hantzsch pyridine synthesis. Wikipedia. 6

  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. 9

  • Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents. 2

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. 13

  • Learning from the Hantzsch synthesis. ACS Publications. 7

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. 12

  • Pyridine Dicarboxylic Acids. Sciencemadness Discussion Board. 1

  • and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Publishing. 8

  • Concurrent formation of furan-2,5-and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. Wageningen University & Research. 15

  • Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation. Google Patents. 3

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. 14

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed Central. 10

  • Troubleshooting common issues in pyridine synthesis. BenchChem. 5

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. 11

References

Technical Support Center: Optimizing the Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl pyridine-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high-yield, high-purity outcomes. The primary focus of this guide will be on the widely utilized Hantzsch pyridine synthesis, a powerful multicomponent reaction for constructing the pyridine ring.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the Hantzsch pyridine synthesis.[1][3] This is a four-component reaction involving an aldehyde (in this case, formaldehyde or a precursor), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[2][4] The initial product is a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the desired aromatic pyridine derivative.[1][4]

Q2: What is the underlying mechanism of the Hantzsch synthesis?

The Hantzsch synthesis proceeds through a series of condensation reactions. While several pathways have been proposed, a generally accepted mechanism involves the formation of two key intermediates[4]:

  • A Knoevenagel condensation product: Formed from the reaction of the aldehyde and one equivalent of the β-ketoester.

  • An enamine: Generated from the condensation of the second equivalent of the β-ketoester with the ammonia source.

These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[5] The final step is the aromatization of this ring to yield the pyridine product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in the classical Hantzsch synthesis, which can sometimes be plagued by harsh conditions and long reaction times.[1] Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature. Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields.[6][7]

  • Suboptimal Temperature: Temperature plays a critical role. While refluxing in a solvent like ethanol is traditional, the optimal temperature can be substrate-dependent.[3] Experiment with a range of temperatures to find the sweet spot for your specific setup.

  • Inefficient Oxidation: The final aromatization step is crucial for obtaining the desired product.[8] Traditional oxidants like nitric acid or potassium permanganate can be harsh, leading to side product formation and difficult workups.[1] Consider using milder and more efficient oxidizing agents such as iodine in refluxing methanol or ferric chloride.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. The formation of Michael adducts or other condensation byproducts can occur.[9] Optimizing the stoichiometry and order of reagent addition can help minimize these side reactions.

  • Catalyst Issues: The choice of catalyst can significantly impact the reaction rate and yield. While the reaction can proceed without a catalyst, acidic or basic catalysts can improve efficiency.[8] p-Toluenesulfonic acid (PTSA) has been shown to be an effective catalyst, especially when combined with ultrasonic irradiation.[1]

Q2: I am observing a significant amount of impurities in my final product. How can I obtain a cleaner product?

Product purity is paramount, especially in drug development. Impurities often arise from side reactions or incomplete oxidation of the dihydropyridine intermediate.

  • Purification of the Dihydropyridine Intermediate: The 1,4-dihydropyridine intermediate can often be isolated as a solid.[3] Purifying this intermediate by recrystallization before the oxidation step can lead to a much cleaner final product. Common solvents for recrystallization include ethanol.[10]

  • Optimizing the Oxidation Step: As mentioned previously, harsh oxidizing agents can generate byproducts. Switching to a milder oxidant can not only improve yield but also enhance purity.

  • Final Product Purification: If impurities persist, purification of the final this compound is necessary. Recrystallization from a suitable solvent like methanol is a common and effective method.[11] If recrystallization is insufficient, flash column chromatography using a solvent system such as petroleum ether/ethyl acetate can be employed.[10]

Q3: The reaction is very slow. How can I accelerate it?

Long reaction times can be a significant drawback of the classical Hantzsch synthesis.[1] Several modern techniques can be employed to speed up the reaction:

  • Microwave Irradiation: This is a highly effective method for accelerating organic reactions. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[6][7]

  • Ultrasonic Irradiation: Sonication can also enhance reaction rates by providing the necessary activation energy and improving mass transfer.[1]

  • Catalysis: The use of an appropriate catalyst, such as a Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid, can significantly shorten reaction times.[1][8]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis and Oxidation

This protocol outlines a traditional two-step approach for the synthesis of this compound.

Step 1: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine paraformaldehyde (1.0 mmol), methyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).[12]

  • Add ethanol (10-15 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.[12]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry. This is the 1,4-dihydropyridine intermediate.[12]

Step 2: Oxidation to this compound

  • Dissolve the dried 1,4-dihydropyridine intermediate in a suitable solvent such as methanol.

  • Add a suitable oxidizing agent (e.g., 1.1 equivalents of iodine) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol or by column chromatography.[11]

Protocol 2: Optimized One-Pot Synthesis

This protocol utilizes a modern approach for a more efficient synthesis.

  • In a microwave-safe reaction vessel, combine paraformaldehyde (1.0 mmol), methyl acetoacetate (2.0 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (PTSA).[1]

  • Add an aqueous micellar solution (e.g., 0.1 M SDS) as the solvent.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100°C) for 10-20 minutes.

  • After the reaction is complete, add an in-situ oxidizing agent like ferric chloride and continue heating for a short period.[1]

  • Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.[11]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis

MethodCatalystSolventTimeYield (%)Reference
ClassicalNoneEthanol4-6 hours~60-70%[3]
UltrasonicPTSAAqueous Micelles1-2 hours>90%[1]
MicrowaveNoneEthanol10-20 minutesHigh[6][7]
One-potFerric ChlorideWater1 hourHigh[1]

Visualizations

Diagram 1: Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization RCHO Aldehyde Knoevenagel Knoevenagel Product RCHO->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine NH3 Ammonia Source NH3->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration Pyridine Pyridine Product DHP->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Optimize Conditions Incomplete->Optimize_Conditions Yes Check_Oxidation Evaluate Oxidation Step Incomplete->Check_Oxidation No Extend_Time Extend Reaction Time Optimize_Conditions->Extend_Time Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp High_Yield Improved Yield Extend_Time->High_Yield Increase_Temp->High_Yield Poor_Oxidation Poor Oxidation Check_Oxidation->Poor_Oxidation Change_Oxidant Change Oxidizing Agent Poor_Oxidation->Change_Oxidant Yes Consider_Catalyst Consider Catalyst Poor_Oxidation->Consider_Catalyst No Change_Oxidant->High_Yield No_Catalyst No/Inefficient Catalyst Consider_Catalyst->No_Catalyst Add_Catalyst Add/Change Catalyst (e.g., PTSA) No_Catalyst->Add_Catalyst Yes Add_Catalyst->High_Yield

Caption: Troubleshooting workflow for low reaction yield.

References

How to resolve solubility issues of Dimethyl pyridine-3,5-dicarboxylate for NMR

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Challenge of Acquiring High-Quality NMR Data for Dimethyl pyridine-3,5-dicarboxylate

This compound (CAS 4591-55-3) is a key building block in organic synthesis and medicinal chemistry.[1] Accurate structural elucidation and purity assessment via Nuclear Magnetic Resonance (NMR) spectroscopy are critical checkpoints in its application. However, researchers frequently encounter difficulties in dissolving this compound at concentrations suitable for NMR analysis, particularly in standard solvents like deuterochloroform (CDCl₃).

This guide provides a systematic, in-depth approach to overcoming these solubility hurdles. We will move from simple solvent swaps to more advanced techniques, explaining the scientific rationale behind each step to empower researchers to make informed decisions. Poor sample solubility can lead to spectra with low signal-to-noise ratios, significant peak broadening, and ultimately, ambiguous or misleading data.[2][3] Addressing this issue is paramount for experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: I followed a standard procedure, but my this compound won't dissolve in CDCl₃. Why is this happening?

While structurally similar compounds may dissolve in chloroform, this compound possesses a combination of polar ester functional groups and a pyridine nitrogen atom. This creates a molecular structure with a specific polarity and the potential for strong intermolecular interactions in its solid, crystalline state. CDCl₃ is a relatively non-polar solvent and may not possess sufficient solvating power to overcome the crystal lattice energy of the compound, leading to poor solubility.

Q2: What are the tell-tale signs of a solubility problem in my NMR spectrum?

There are several indicators of poor solubility that manifest directly in the NMR data:

  • Broad, ill-defined peaks: This is the most common symptom. When a compound is not fully dissolved or exists as aggregates, the molecules tumble slowly in the solution.[3] This slow tumbling provides an efficient mechanism for nuclear spin relaxation, leading to a shorter T₂ relaxation time and, consequently, broader resonance signals.[2]

  • Low Signal-to-Noise (S/N) Ratio: Even with a sufficient number of scans, the peak intensities will be very low because the concentration of the dissolved, monomeric compound is minimal.

  • Inaccurate Integrations: If the sample is not homogenous, the integration values will not accurately reflect the proton ratios in the molecule.[2]

  • Visible Precipitate: The most obvious sign is the presence of undissolved solid material in the NMR tube. Even a fine, colloidal suspension can severely degrade spectral quality.[4]

Q3: Can I compensate for low solubility by simply using a higher-field NMR spectrometer or increasing the number of scans?

While a higher-field instrument will improve signal dispersion and inherent sensitivity, it cannot fix the fundamental problem of line broadening caused by poor solubility. Similarly, increasing the number of scans will improve the signal-to-noise ratio of the signals that are present, but it will not sharpen broadened peaks or bring non-dissolved compound into the solution. The core issue—insufficient concentration of freely tumbling molecules—must be addressed first.

Part 2: Systematic Troubleshooting Guide

This guide presents a logical progression from the simplest to the most advanced techniques. It is designed to efficiently find a solution while conserving sample and instrument time.

Troubleshooting_Workflow Start Start: Sample of Dimethyl pyridine-3,5-dicarboxylate Step1 Step 1: Standard Aprotic Solvents Try Acetone-d6 or CDCl3 Start->Step1 Check1 Sufficiently Soluble? Step1->Check1 Step2 Step 2: Polar & Aromatic Solvents Try DMSO-d6, Methanol-d4, or Benzene-d6 Check1->Step2 No Success Acquire High-Quality Spectrum Check1->Success Yes Check2 Sufficiently Soluble? Step2->Check2 Step3 Step 3: Variable Temperature (VT) NMR Use Toluene-d8 or DMSO-d6 and increase temperature Check2->Step3 No Check2->Success Yes Check3 Problem Resolved? Step3->Check3 Step4 Step 4: Advanced Options Consider co-solvents (e.g., CDCl3 + drops of non-deuterated DMA) or filtration Check3->Step4 No Check3->Success Yes Step4->Success Fail Consult Specialist or Consider Solid-State NMR

Caption: A systematic flowchart for troubleshooting solubility issues.

Step 1: Re-evaluate Standard Aprotic Solvents

  • Action: Attempt to dissolve the compound in Acetone-d₆ .

  • Rationale: Acetone-d₆ is more polar than CDCl₃ and can be a better solvent for moderately polar compounds. It is often a good first alternative when CDCl₃ fails.[2]

Step 2: Employ Highly Polar or Aromatic Solvents

  • Action: If acetone-d₆ is ineffective, test solubility in DMSO-d₆ , Methanol-d₄ , or Benzene-d₆ .

  • Rationale:

    • DMSO-d₆: Dimethyl sulfoxide is a highly polar aprotic solvent with a large dipole moment, making it an excellent choice for many polar organic molecules that are difficult to dissolve elsewhere.[2] However, its high boiling point (189 °C) can make sample recovery challenging.

    • Methanol-d₄: As a polar, protic solvent, methanol can engage in hydrogen bonding, which may help solvate the ester groups and pyridine nitrogen.

    • Benzene-d₆: The aromatic ring of benzene can induce different chemical shifts compared to other solvents due to aromatic solvent-induced shifts (ASIS).[2] This can sometimes aid in resolving overlapping peaks and, in some cases, improve solubility through π-π interactions.

Step 3: Utilize Variable Temperature (VT) NMR

  • Action: Prepare the sample in a solvent with a high boiling point (e.g., Toluene-d₈ , DMSO-d₆ ) and acquire spectra at elevated temperatures (e.g., starting at 25°C and increasing in 10-20°C increments).[5]

  • Rationale: Increasing the temperature provides the thermal energy required to overcome the intermolecular forces holding the crystal lattice together.[6] This often leads to a significant increase in solubility. VT-NMR is one of the most powerful and common methods for addressing poor solubility and sharpening peaks from conformational exchange.[5][7]

  • Critical Note: Always use NMR tubes rated for variable temperature work (e.g., Class A borosilicate glass) to prevent tube failure at high temperatures.[5]

Step 4: Consider Advanced Solvent Systems (Use with Caution)

  • Action: If all else fails, consider using a co-solvent system. For example, dissolve the compound in a small amount of a non-deuterated solvent in which it is highly soluble (like dimethylacetamide, DMA) and then dilute this solution in a deuterated solvent (like CDCl₃) to provide the lock signal.[8]

  • Rationale: This approach leverages the high solvating power of a specific solvent while still allowing the NMR spectrometer to "lock" onto the deuterium signal of the bulk solvent.

  • Caveat: The proton signals from the non-deuterated co-solvent will appear in the spectrum and may obscure signals from your compound. This is a last-resort method and requires careful selection of a co-solvent with signals in a clear region of the spectrum.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Solvent Screening
  • Preparation: Place ~5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of the first deuterated solvent to be tested (e.g., Acetone-d₆).

  • Dissolution Attempt: Cap the tube and invert it gently 10-15 times. Observe for any undissolved solid.

  • Sonication (Optional): If solid remains, place the tube in a sonicating bath for 2-5 minutes.[4] Be cautious as this can slightly heat the sample.

  • Assessment: If the sample is fully dissolved and the solution is clear, proceed with NMR acquisition. If not, document the result and move to the next solvent (e.g., DMSO-d₆) with a fresh, dry NMR tube.

Protocol 2: Performing a Variable Temperature (VT) NMR Experiment

This protocol assumes the use of a high-boiling solvent like Toluene-d₈ or DMSO-d₆, in which the compound shows at least partial solubility at room temperature.

VT_NMR_Workflow Prep 1. Prepare Sample (5-10 mg in Toluene-d8 or DMSO-d6) in a VT-rated NMR tube Insert 2. Insert into Spectrometer Lock and shim at ambient temp (25°C) Prep->Insert AcquireRT 3. Acquire Room Temp Spectrum (Reference Spectrum) Insert->AcquireRT SetTemp 4. Set Target Temperature (e.g., 45°C) AcquireRT->SetTemp Equilibrate 5. Equilibrate Wait 15-20 minutes for temperature to stabilize SetTemp->Equilibrate Shim 6. Re-shim at Target Temp Shims will drift with temperature Equilibrate->Shim AcquireVT 7. Acquire VT Spectrum Compare with reference spectrum Shim->AcquireVT Repeat 8. Repeat Steps 4-7 Increase temperature incrementally (e.g., to 65°C, 85°C) as needed AcquireVT->Repeat

Caption: Step-by-step workflow for a Variable Temperature NMR experiment.

  • Sample Preparation: Prepare the sample as described in Protocol 1, using a solvent with a suitable boiling point (see Table 1) and a Class A NMR tube.[5]

  • Initial Setup: Insert the sample into the spectrometer. Lock and shim the instrument at the standard ambient temperature (e.g., 298 K / 25 °C).

  • Reference Spectrum: Acquire a quick ¹H NMR spectrum at ambient temperature. This will serve as a baseline to judge the effect of increasing the temperature.

  • Set Temperature: Using the spectrometer's temperature control unit, set the target temperature to a higher value (e.g., 318 K / 45 °C).

  • Equilibration: Allow the sample to equilibrate at the new temperature for at least 15-20 minutes. Temperature stability is crucial for good shimming and spectral quality.[5]

  • Re-shimming: The magnetic field homogeneity (shims) is temperature-dependent. It is essential to re-shim the sample at the target temperature before acquisition.

  • Acquisition: Acquire the ¹H NMR spectrum at the elevated temperature.

  • Analysis & Iteration: Compare the new spectrum to the reference. Look for improved signal intensity and sharper lines. If solubility is still an issue, repeat steps 4-7 at a higher temperature, staying well below the solvent's boiling point.

Part 4: Data Reference Table

For convenience, the properties of several common deuterated solvents are summarized below. Selecting a solvent with a high boiling point is critical for VT-NMR experiments.

Table 1: Properties of Common Deuterated Solvents for NMR Spectroscopy

Solvent Abbreviation Residual ¹H Signal (ppm) & Multiplicity Boiling Point (°C) Melting Point (°C) Dielectric Constant
Chloroform-d CDCl₃ 7.24 (s) 61-62 -63.5 4.8
Acetone-d₆ (CD₃)₂CO 2.05 (quintet) 56.5 -94 20.7
Benzene-d₆ C₆D₆ 7.16 (s) 80.1 5.5 2.3
Methanol-d₄ CD₃OD 3.31 (quintet), 4.78 (s, HOD) 64.7 -97.8 32.7
Dimethyl Sulfoxide-d₆ DMSO-d₆ 2.50 (quintet) 189 18.5 46.7
Toluene-d₈ C₇D₈ 2.09, 6.98, 7.00, 7.09 (m) 110.6 -95 2.4

| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 (triplet) | 39.8 | -95 | 8.9 |

Data compiled from multiple sources.[9][10] Residual peak positions can vary slightly with temperature and solute.

References

Preventing decomposition of Dimethyl pyridine-3,5-dicarboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl pyridine-3,5-dicarboxylate (CAS 4591-55-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common challenges and questions regarding its storage, handling, and the prevention of decomposition.

I. Understanding the Molecule: Why Stability Matters

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials[1][2]. The stability of this diester is paramount, as degradation can introduce impurities that may compromise the yield, purity, and biological activity of subsequent products. The primary modes of decomposition for this compound are hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition. Understanding the triggers for these pathways is the first step in prevention.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at room temperature in a cool, dry, and well-ventilated area.[3][4][5] It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[5] For long-term storage, or for users who have experienced stability issues, storing under an inert atmosphere, such as argon or nitrogen, is recommended to displace moisture and oxygen.

Q2: I've noticed a change in the physical appearance of the powder (clumping, discoloration). What could be the cause?

A2: Clumping is often an early indicator of moisture absorption. This hygroscopic tendency can be a precursor to hydrolysis.[5] Discoloration may suggest more advanced degradation, potentially due to exposure to light or incompatible substances. Immediate purity assessment is recommended.

Q3: What are the primary degradation products I should be aware of?

A3: The most common degradation pathway is the hydrolysis of the ester groups. This proceeds in a stepwise manner to first form Pyridine-3,5-dicarboxylic acid monomethyl ester (the mono-acid mono-ester) and subsequently Pyridine-3,5-dicarboxylic acid (the di-acid). The presence of these impurities can significantly impact downstream reactions.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While storing at cooler temperatures is generally acceptable, it's important to ensure the container is brought to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder, which would introduce water and potentially initiate hydrolysis. Therefore, if refrigerated, use a desiccator during the warming process.

III. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and mitigating decomposition during storage.

Symptom 1: Poor performance in subsequent synthetic steps (e.g., low yield, unexpected side products).
  • Potential Cause: The purity of the this compound starting material may be compromised. The presence of the partially or fully hydrolyzed forms (mono-acid or di-acid) can interfere with reactions requiring the intact diester.

  • Troubleshooting Workflow:

    G A Poor Reaction Performance B Assess Purity of Starting Material (See Protocol Below) A->B C Purity Confirmed (>98%)? B->C Yes E Purity Compromised? B->E No D Investigate Other Reaction Parameters (Solvent, Temp, etc.) C->D F Review Storage Conditions: - Container Seal - Storage Location - Inert Atmosphere E->F G Purify Material or Use New Batch F->G H Implement Corrective Storage Actions G->H

    Caption: Troubleshooting workflow for poor reaction performance.

Symptom 2: Visible changes in the solid material (e.g., from a free-flowing powder to a dense or clumpy solid).
  • Potential Cause: Moisture has been introduced into the container, leading to the initial stages of hydrolysis.

  • Preventative & Corrective Actions:

    • Immediate Action: Transfer the material to a vacuum desiccator for several hours to remove adsorbed moisture.

    • Purity Check: Perform a purity analysis (e.g., HPLC or NMR) to quantify the extent of hydrolysis.

    • Storage Upgrade: Repackage the dried material in a container with a high-integrity seal (e.g., one with a PTFE liner). For enhanced protection, backfill the container with an inert gas like argon before sealing.

    • Handling Protocol Review: Ensure that the compound is only handled in a low-humidity environment (e.g., a glove box) or that transfers are performed swiftly to minimize exposure to ambient air.

IV. Key Degradation Pathways & Prevention

Understanding the mechanisms of decomposition is critical for developing an effective storage strategy.

A. Hydrolysis

Hydrolysis is the most significant threat to the stability of this compound during storage. The ester groups are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic contaminants.

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon of the ester.

  • Catalysts: Trace amounts of acids or bases on glassware or in the atmosphere can accelerate this process.

  • Prevention: The most effective preventative measure is strict exclusion of moisture.

    Hydrolysis cluster_0 Hydrolysis Pathway Diester This compound Monoester Pyridine-3,5-dicarboxylic acid monomethyl ester Diester->Monoester + H2O - CH3OH Diacid Pyridine-3,5-dicarboxylic acid Monoester->Diacid + H2O - CH3OH

    Caption: Stepwise hydrolysis of this compound.

B. Photodegradation

Studies on related pyridine carboxylic acid esters have shown that they can be degraded by UV light.[3] While this is less of a concern for material stored in opaque containers, it is a critical consideration for handling in the lab.

  • Mechanism: UV radiation can excite the aromatic pyridine ring, leading to radical formation and subsequent decomposition.

  • Prevention:

    • Store the compound in amber glass vials or other opaque containers.

    • Avoid prolonged exposure to direct sunlight or strong laboratory lighting during weighing and transfer.

C. Incompatibilities

Contact with incompatible materials can lead to rapid decomposition. It is essential to avoid storing this compound with the substances listed in the table below.

Incompatible Material ClassExamplesPotential Outcome
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesVigorous, potentially explosive reaction.
Strong Acids Hydrochloric Acid, Sulfuric AcidCatalyzes rapid hydrolysis of the ester groups.
Strong Bases Sodium Hydroxide, Potassium CarbonateCatalyzes rapid hydrolysis of the ester groups.[3]
Reducing Agents Hydrides, Active MetalsPotential for reduction of the pyridine ring or ester groups.

This table is based on general reactivity principles for pyridine esters.[6][7]

V. Purity Assessment & Quality Control

Regularly assessing the purity of your this compound is the best way to ensure reliable experimental outcomes. A stability-indicating HPLC method is the recommended approach.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the parent compound from its primary hydrolytic degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

    • Phosphate buffer

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Alternative for LC-MS compatibility: Use 0.1% Formic Acid in place of Phosphoric Acid.

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Expected Elution Profile:

    • The highly polar di-acid will elute first.

    • The mono-ester/mono-acid will elute next.

    • The parent diester, being the most non-polar, will have the longest retention time.

This method should provide baseline separation of the parent compound from its key process impurities and degradation products, making it a reliable stability-indicating assay.[8][9][10][11]

VI. References

  • Borowiak-Resterna, A. (n.d.). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. ResearchGate. Available at: --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Available at: --INVALID-LINK--

  • emp BIOTECH. (n.d.). S-Mix (Mixture of Pyridine and Acetonitrile). Available at: --INVALID-LINK--

  • Gawinecki, R., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Available at: --INVALID-LINK--

  • Neliti. (2015). synthesis, charecterization, development and validation of rp-hplc method for process related impurity in nimodipine bulk and formulation. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Available at: --INVALID-LINK--

  • US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications. Available at: --INVALID-LINK--

  • Vemić, A., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.

  • MySkinRecipes. (n.d.). This compound. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Available at: --INVALID-LINK--

  • TCI AMERICA. (n.d.). Dimethyl 3,5-Pyridinedicarboxylate. Available at: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Optimizing Hantzsch Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to enhance your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the Hantzsch reaction, focusing on the pivotal role of the catalyst.

Q1: My Hantzsch reaction yield is consistently low. What are the primary causes and how can a catalyst help?

Low yields in the Hantzsch synthesis are a frequent issue, often stemming from the classical method's reliance on harsh conditions and long reaction times.[1][2] The reaction involves a complex series of equilibria, and without proper catalysis, the desired pathway may not be favored.

Causality and Catalytic Solution: A catalyst, typically a Brønsted or Lewis acid, accelerates the key steps of the reaction.[3][4] It activates the aldehyde's carbonyl group, making it more electrophilic for the initial Knoevenagel condensation.[4] It also facilitates the formation of the enamine intermediate and the final cyclization and dehydration steps.[5][6] By lowering the activation energy for these crucial transformations, a catalyst can dramatically increase the reaction rate, allowing for milder conditions and significantly shorter reaction times, which collectively boost the overall yield.[3] For instance, uncatalyzed reactions in refluxing ethanol might take 8 hours to achieve a 65% yield, whereas a catalyst like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) can produce a 96% yield in just 30 minutes at a lower temperature.[3]

Q2: What are the main classes of catalysts for the Hantzsch synthesis, and how do I choose the right one?

Catalyst selection is critical and depends on factors like desired reaction conditions (temperature, solvent), substrate scope, and operational requirements (e.g., catalyst recovery).

Catalyst Classes:

  • Homogeneous Brønsted Acids: Simple acids like p-toluenesulfonic acid (PTSA) are effective and inexpensive.[2] They are a good starting point for optimization.

  • Homogeneous Lewis Acids: Metal salts like Yb(OTf)₃, Zn[(L)proline]₂, and iron(III) phosphate can be highly efficient, activating carbonyl groups for nucleophilic attack.[4][5][7]

  • Heterogeneous Catalysts: These are solid-phase catalysts that offer significant advantages in purification, as they can be removed by simple filtration.[1][8] Examples include:

    • Functionalized Silica/Nanoparticles: Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) combine high activity with easy magnetic separation.[3][4]

    • Metal-Organic Frameworks (MOFs): Materials like UiO-66-NH₂ have shown exceptional performance, leading to near-quantitative yields in short times.[3]

    • Hydrotalcites: These solid base catalysts have also been successfully employed.[9]

  • "Green" and Organocatalysts: Environmentally benign options include tannic acid, vitamin C, and even catalyst-free systems using water as the medium, which can promote the reaction through hydrophobic effects.[3][10][11][12]

Selection Strategy:

  • For initial screening and simple setups, PTSA is a cost-effective choice.

  • For reactions requiring high efficiency and easy purification, consider a heterogeneous catalyst like Fe₃O₄@SiO₂-SO₃H.[3]

  • To align with green chemistry principles, explore reactions in water, which can sometimes proceed efficiently without any added catalyst.[11][13]

Q3: My reaction is extremely slow or doesn't go to completion. What catalyst-related factors should I investigate?

A stalled reaction points to insufficient catalytic activity or suboptimal conditions that prevent the catalyst from functioning efficiently.

Troubleshooting Steps:

  • Increase Catalyst Loading: The amount of catalyst can be a limiting factor. A systematic increase in catalyst loading (e.g., from 1 mol% to 10 mol%) can reveal the optimal concentration.[14]

  • Evaluate Catalyst Strength: The chosen catalyst may not be acidic enough to promote the reaction effectively. Switching from a mild Lewis acid to a stronger Brønsted acid like PTSA could be beneficial.

  • Check Solvent Compatibility: The solvent plays a crucial role. Polar solvents like ethanol or even water are often superior to nonpolar solvents for the Hantzsch reaction, as they can help stabilize charged intermediates.[13] Some modern catalysts show excellent activity under solvent-free conditions.[4][7]

  • Increase Temperature: While modern catalysts often work at room temperature, increasing the temperature to 60-80°C can significantly accelerate the reaction, especially if the catalyst is less active.[3][14]

Q4: I'm observing significant side product formation. Can the catalyst choice influence selectivity?

Absolutely. The Hantzsch synthesis involves at least five proposed mechanistic pathways, and the predominant route can be influenced by the catalyst and reaction conditions, leading to different products.[1][2]

Catalyst's Role in Selectivity:

  • Regioselectivity: The choice of catalyst can direct the reaction towards different isomers. For instance, while most conditions yield the thermodynamically stable 1,4-dihydropyridines (1,4-DHPs), certain heterogeneous catalysts like phosphotungstic acid on alumina have been used to selectively synthesize the less common 1,2-dihydropyridine (1,2-DHP) regioisomers with aromatic aldehydes.[8][15]

  • Preventing Side Reactions: A highly efficient catalyst accelerates the desired reaction pathway, minimizing the time for competing side reactions to occur. For example, a rapid synthesis with a potent catalyst can prevent the degradation of sensitive aldehydes or the formation of Knoevenagel self-condensation products.

Q5: How do "green" catalysts and alternative energy sources impact the Hantzsch reaction?

There is a strong push towards making the Hantzsch synthesis more environmentally friendly.[2] This involves using benign catalysts, aqueous media, and energy-efficient methods.

  • Aqueous Media: Water is an excellent solvent for the Hantzsch reaction.[11] The "on-water" effect, driven by hydrophobic interactions, can accelerate the reaction, sometimes even without a catalyst.[11][13]

  • Ultrasonic and Microwave Irradiation: These techniques can dramatically reduce reaction times from hours to minutes and often improve yields.[1][2] Microwave-assisted synthesis using catalysts like bismuth nitrate has been shown to produce excellent yields in 1-3 minutes under solvent-free conditions.[10]

  • Eco-Friendly Catalysts: Natural products like tannic acid or vitamins have been employed as effective and sustainable catalysts.[3][10] Recent developments even include metal-free methods conducted entirely in water.[12][16]

Q6: My heterogeneous catalyst loses activity after a few runs. What causes deactivation, and can it be reversed?

Catalyst deactivation is a common issue with heterogeneous systems and typically falls into three categories: poisoning, sintering, and leaching.[17]

  • Poisoning: Nitrogen-containing compounds (reactants/products) can act as poisons by strongly coordinating to the catalyst's active sites.[17]

  • Sintering: High reaction temperatures can cause catalyst nanoparticles to agglomerate, reducing the active surface area.[17]

  • Leaching: The active catalytic species can dissolve from the solid support into the reaction medium.[17]

Mitigation and Regeneration:

  • Washing: A simple wash with a suitable solvent can sometimes remove adsorbed poisons from the catalyst surface.

  • Calcination: For robust inorganic catalysts, a controlled thermal treatment in air can burn off organic poisons, potentially regenerating activity. However, care must be taken to avoid temperatures that could cause sintering.[17]

  • Preventative Measures: Use the mildest possible reaction temperature to minimize sintering and consider catalysts with strong covalent anchoring of the active sites to prevent leaching.[17]

Part 2: Troubleshooting and Optimization Guide

This section provides a structured approach to solving specific experimental problems.

Troubleshooting Workflow for Low Reaction Yield

This decision tree helps diagnose and resolve common causes of low product yield in the Hantzsch reaction.

G start Problem: Low Yield/ No Reaction q1 Is the catalyst appropriate for the substrates? start->q1 q2 Are reaction conditions (solvent, temp) optimal? start->q2 q3 Is catalyst loading sufficient? start->q3 q4 Are reagents pure and stable? start->q4 q5 Is the final aromatization step inefficient? (for pyridines) start->q5 sol1 Action: Screen different catalyst classes (Brønsted, Lewis, Heterogeneous). q1->sol1 No sol2 Action: Optimize solvent polarity (e.g., EtOH, H₂O) and incrementally increase temperature. q2->sol2 No sol3 Action: Perform a catalyst loading study (e.g., 1-10 mol%). q3->sol3 No sol4 Action: Check purity of aldehyde and β-ketoester. Aldehydes can oxidize on storage. q4->sol4 No sol5 Action: Test alternative oxidizing agents (e.g., CAN, FeCl₃) if 1,4-DHP intermediate is observed. q5->sol5 Possibly

Caption: Troubleshooting Decision Tree for Low Yield.

Problem: Difficulty with Catalyst Separation (Heterogeneous Catalysts)

Q: My solid catalyst is too fine and passes through the filter paper. How can I improve recovery?

A: This is a common issue with nanoparticulate catalysts.

  • Use Magnetic Catalysts: The most effective solution is to use a catalyst supported on magnetic nanoparticles (e.g., Fe₃O₄). These can be recovered effortlessly using an external magnet, eliminating the need for filtration.[4]

  • Centrifugation: If the catalyst is not magnetic, centrifugation is an excellent alternative to filtration. Spin the reaction mixture to pellet the solid catalyst, then decant the supernatant solution.

  • Membrane Filtration: Use a membrane filter with a smaller pore size (e.g., 0.22 µm) instead of standard filter paper.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Catalyst Screening
  • Setup: Arrange a series of identical reaction vials equipped with small magnetic stir bars.

  • Reagent Addition: To each vial, add the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and the ammonia source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent: Add the chosen solvent (e.g., 2 mL of ethanol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of PTSA, 5 mol% of Yb(OTf)₃, 10 mg of a heterogeneous catalyst). Include one vial with no catalyst as a control.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 60°C) and stir for a set time (e.g., 4 hours).[1]

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Workup and Analysis: After the reaction period, cool the vials. For homogeneous catalysts, perform a standard workup (e.g., solvent evaporation, extraction). For heterogeneous catalysts, filter or magnetically separate the catalyst first.[1] Analyze the yield of the crude product by ¹H NMR or HPLC to compare the efficacy of each catalyst.

Protocol 2: Microwave-Assisted Hantzsch Synthesis
  • Charging the Vessel: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), ammonium acetate (1.2 mmol), and the chosen catalyst (e.g., 2 mol% CAN).[2]

  • Sealing: Securely seal the vessel with a cap.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (2-10 minutes).[1] Monitor pressure to ensure it remains within safe limits.

  • Cooling and Workup: After irradiation, allow the vessel to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1]

Part 4: Technical Deep Dive

The Role of the Catalyst in the Hantzsch Reaction Mechanism

The Hantzsch reaction proceeds through several key intermediates. A catalyst, typically a Brønsted or Lewis acid (H⁺/L.A.), plays a crucial role in activating substrates and accelerating the condensations.[3]

Hantzsch_Mechanism Aldehyde Aldehyde (RCHO) Activated_Aldehyde Activated Aldehyde Knoevenagel_Product Knoevenagel Intermediate Aldehyde->Knoevenagel_Product Knoevenagel Condensation Ketoester1 β-Ketoester Ketoester1->Knoevenagel_Product Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Enamine Formation Ammonia Ammonia Source (NH₄OAc) Ammonia->Enamine Enamine Formation Catalyst Catalyst (H⁺/L.A.) Catalyst->Aldehyde Activates C=O Catalyst->Knoevenagel_Product Knoevenagel Condensation Catalyst->Enamine Enamine Formation DHP 1,4-Dihydropyridine (1,4-DHP) Catalyst->DHP Dehydration Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->DHP Dehydration

Caption: Simplified Hantzsch reaction mechanism highlighting catalyst involvement.

The catalyst first activates the aldehyde, which then undergoes a Knoevenagel condensation with one equivalent of the β-ketoester.[5] In parallel, the second equivalent of the β-ketoester reacts with ammonia to form an enamine.[5] These two key intermediates then combine in a Michael addition, followed by an intramolecular cyclization and a final, catalyst-assisted dehydration step to yield the 1,4-dihydropyridine product.[4]

Data Summary: Comparative Performance of Catalysts

The choice of catalyst has a profound impact on reaction efficiency. The following table summarizes the performance of various catalysts for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystSolventTemp (°C)TimeYield (%)Reference
None (Control) EthanolReflux8 h65%[3]
p-TSA EthanolReflux6 h82%[3]
Tannic Acid H₂O801 h94%[3]
Fe₃O₄@SiO₂-SO₃H Ethanol600.5 h96%[3]
UiO-66-NH₂ EthanolRT0.5 h95%[3]
None ("On Water") H₂O301.5 h92%[11]

Analysis: The data clearly show that catalyzed reactions offer substantial improvements in both reaction time and yield over the uncatalyzed process.[3] Modern heterogeneous catalysts and green approaches using water as a solvent demonstrate exceptional performance, often at milder temperatures.[3][11]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Dimethyl and Diethyl Pyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the subtle distinction between a methyl and an ethyl ester can significantly influence the reactivity and synthetic utility of a molecule. This guide provides an in-depth comparison of dimethyl pyridine-3,5-dicarboxylate and diethyl pyridine-3,5-dicarboxylate, two closely related yet distinct diesters. We will explore their reactivity in key chemical transformations, supported by experimental data and mechanistic insights, to assist researchers in selecting the optimal reagent for their specific applications.

Structural and Electronic Considerations

At their core, the difference between dimethyl and diethyl pyridine-3,5-dicarboxylate lies in the alkyl portion of the ester groups. The methyl group is a single carbon atom bonded to three hydrogens, while the ethyl group possesses an additional methylene (–CH2–) unit.[1][2] This seemingly minor variation imparts differences in both steric hindrance and electronic effects.

FeatureThis compoundDiethyl pyridine-3,5-dicarboxylate
Molecular Formula C11H11NO4C13H17NO4[3]
Molecular Weight 221.21 g/mol 251.28 g/mol [3][4]
Alkyl Group Methyl (-CH3)Ethyl (-CH2CH3)
Steric Hindrance LowerHigher
Electronic Effect Slightly more electron-withdrawingSlightly more electron-donating (hyperconjugation)

The ethyl group, being larger than the methyl group, exerts greater steric hindrance around the carbonyl carbon of the ester. This can affect the approach of nucleophiles and the overall rate of reactions involving this center. Electronically, the ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This can subtly influence the electrophilicity of the carbonyl carbon.

Reactivity in Key Chemical Transformations

The differences in structure and electronics manifest in the comparative reactivity of these two diesters in several important chemical reactions.

Hydrolysis

Hydrolysis of the ester groups to the corresponding carboxylic acid is a fundamental transformation. The rate of hydrolysis is influenced by both steric and electronic factors.

Generally, methyl esters are more reactive towards hydrolysis than ethyl esters under both acidic and basic conditions.[5] This is primarily attributed to the lower steric bulk of the methyl group, which allows for easier access of water or hydroxide ions to the electrophilic carbonyl carbon.[5]

Experimental Protocol: Base-Catalyzed Hydrolysis of Diethyl Pyridine-3,5-dicarboxylate

  • To a solution of diethyl pyridine-3,5-dicarboxylate (1 equivalent) in ethanol, add an aqueous solution of potassium hydroxide (2.2 equivalents).[6]

  • Stir the reaction mixture at room temperature for 2 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white solid of the dipotassium salt of pyridine-3,5-dicarboxylic acid will precipitate.[6]

  • Filter the solid and dissolve it in water.

  • Acidify the aqueous solution with HCl to a pH of 3 to precipitate the pyridine-3,5-dicarboxylic acid.[6]

  • Filter the solid, wash with cold water, and dry to obtain the product.

A similar procedure can be followed for the dimethyl ester, and a comparison of the reaction times would typically show a faster conversion for the dimethyl analogue under identical conditions.

Reduction

The reduction of the ester functionalities to the corresponding alcohols is another crucial transformation. The choice of reducing agent and the nature of the ester group can significantly impact the outcome.

Sodium borohydride (NaBH4) is generally not strong enough to reduce esters under standard conditions.[7][8] However, its reactivity can be enhanced by the addition of additives like aluminum chloride or by using a more reactive borohydride reagent such as lithium borohydride (LiBH4).[9] In these activated systems, the less sterically hindered dimethyl ester would be expected to react more readily than the diethyl ester.

For a more forceful reduction, lithium aluminum hydride (LAH) is commonly employed. While LAH is a powerful reducing agent capable of reducing both esters, the slightly higher electrophilicity of the carbonyl carbon in the dimethyl ester might lead to a faster reaction rate.

Experimental Protocol: Reduction of this compound with NaBH4/AlCl3

Caution: This reaction should be carried out under an inert atmosphere and with appropriate safety precautions.

  • To a stirred suspension of aluminum chloride (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C, add a solution of sodium borohydride (1.5 equivalents) in THF dropwise.

  • After the addition is complete, add a solution of this compound (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH and then more water.

  • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol product.

  • Purify the product by column chromatography.

This protocol is adapted from general procedures for the reduction of esters with NaBH4 and AlCl3.[9]

Krapcho Decarboxylation

The Krapcho decarboxylation is a useful reaction for the selective removal of one of the ester groups from a pyridine-3,5-dicarboxylate system, particularly when there is an electron-withdrawing group at the 4-position.[10][11] This reaction typically involves heating the ester in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt such as lithium chloride or sodium chloride.[10][11]

The mechanism involves an SN2 attack of the halide ion on the alkyl group of the ester.[10][12] Consequently, methyl esters undergo Krapcho decarboxylation more readily than ethyl esters due to the greater susceptibility of the methyl group to SN2 attack.[10][12]

Experimental Protocol: Krapcho Decarboxylation of a this compound Derivative

  • Dissolve the this compound derivative (1 equivalent) in a mixture of DMSO and water.

  • Add lithium chloride (2-3 equivalents).

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the progress by TLC.[10]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mono-acid or decarboxylated product by an appropriate method (crystallization or chromatography).

This is a general procedure, and specific conditions may need to be optimized for different substrates.[13][14]

Synthesis via Hantzsch Pyridine Synthesis

Both dimethyl and diethyl pyridine-3,5-dicarboxylates are commonly synthesized via the Hantzsch pyridine synthesis.[15][16][17] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (methyl acetoacetate or ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[16] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[16][17]

The choice of methyl acetoacetate or ethyl acetoacetate directly determines whether the final product is the dimethyl or diethyl ester. The overall yields and reaction conditions for the Hantzsch synthesis are generally comparable for both esters, though purification methods may differ slightly due to differences in solubility and crystallinity.[15]

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis reagents Aldehyde + 2x β-Ketoester + NH3/NH4OAc condensation Condensation reagents->condensation dihydropyridine 1,4-Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation (e.g., FeCl3, HNO3) dihydropyridine->oxidation product Pyridine-3,5-dicarboxylate oxidation->product

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • In a round-bottomed flask, combine ethyl acetoacetate (2 equivalents), an aldehyde (e.g., formaldehyde, 1 equivalent), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol or water.[18][19]

  • Reflux the mixture until the reaction is complete, as monitored by TLC.[19] This forms the 1,4-dihydropyridine intermediate.

  • Cool the reaction mixture and isolate the crude dihydropyridine.

  • To a solution of the crude dihydropyridine in a suitable solvent, add an oxidizing agent such as ferric chloride (FeCl3) or nitric acid.[19]

  • Stir the mixture at room temperature or with gentle heating until the oxidation is complete.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the final product by recrystallization or column chromatography.[18]

Summary of Reactivity Comparison

ReactionDimethyl Ester ReactivityDiethyl Ester ReactivityKey Influencing Factor
Hydrolysis FasterSlowerSteric Hindrance
Reduction (with activated NaBH4) FasterSlowerSteric Hindrance
Krapcho Decarboxylation FasterSlowerSusceptibility to SN2 Attack
Hantzsch Synthesis ComparableComparableChoice of β-ketoester

Conclusion

The choice between dimethyl and diethyl pyridine-3,5-dicarboxylate is a nuanced decision that depends on the specific synthetic transformation being planned. For reactions where nucleophilic attack at the carbonyl carbon is the rate-determining step, such as hydrolysis and certain reductions, the less sterically hindered dimethyl ester is generally the more reactive substrate. Similarly, in reactions proceeding via an SN2 mechanism on the alkyl group, like the Krapcho decarboxylation, the methyl ester is favored.

Conversely, if the ester groups are intended to be more robust and less prone to cleavage during a multi-step synthesis, the diethyl ester may be the preferred choice. The synthesis of both compounds via the Hantzsch reaction is straightforward, allowing for access to either derivative based on the selection of the starting β-ketoester. Understanding these reactivity differences empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Study of the Biological Activity of Different Pyridine Dicarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine dicarboxylate esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial, anticancer, and enzyme inhibitory properties of various pyridine dicarboxylate esters. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations. Detailed experimental protocols for key biological assays are also presented to ensure methodological rigor and reproducibility.

Introduction to Pyridine Dicarboxylate Esters

The pyridine ring is a fundamental scaffold in a multitude of FDA-approved drugs and biologically active molecules.[2][4][5] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged structure in drug design.[5] The addition of two ester-functionalized carboxyl groups to this ring system creates pyridine dicarboxylate esters, a class of compounds with diverse and potent biological activities. The position of the dicarboxylic acid groups on the pyridine ring (e.g., 2,3-, 2,5-, 2,6-) significantly influences the molecule's conformation and, consequently, its interaction with biological targets.[6] This guide will explore the biological activities of several key isomers and their derivatives.

Antimicrobial Activity

Derivatives of pyridine dicarboxylic acid have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[7][8] A primary mechanism of action for some of these compounds, particularly those derived from pyridine-2,6-dicarboxylic acid, is the chelation of metal ions essential for the function of bacterial enzymes, such as metallo-β-lactamases.[9] By inhibiting these enzymes, pyridine dicarboxylate derivatives can help overcome antibiotic resistance.[9]

2.1. Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of pyridine dicarboxylate esters and their amide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. The following table summarizes the MIC values for selected compounds against various microorganisms.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideBacillus subtilis6.25[9]
N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideStaphylococcus aureus12.5[9]
N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamideEscherichia coli12.5[9]
Chiral macrocyclic octaamide tetraimide 10 (derived from pyridine-2,6-dicarbonyl dichloride)S. aureus, B. subtilisHigh Activity[7]
Chiral macrocyclic octaamide tetraimide 11 (derived from pyridine-2,6-dicarbonyl dichloride)S. aureus, B. subtilisHigh Activity[7]

Note: "High Activity" as reported in the source, specific MIC values were not provided.[7]

2.2. Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent. The causality behind this experimental choice lies in its ability to provide a quantitative measure of antimicrobial activity, allowing for direct comparison between different compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the microtiter plate wells containing MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include wells with bacteria and solvent (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start dilution Prepare 2-fold serial dilutions of test compound in MHB start->dilution add_inoculum Add 100 µL of standardized inoculum to each well dilution->add_inoculum 100 µL/well inoculum Standardize bacterial inoculum to 5x10^5 CFU/mL inoculum->add_inoculum incubate Incubate plate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect wells for turbidity incubate->read_plate determine_mic Determine MIC: Lowest concentration with no growth read_plate->determine_mic

Workflow for the Broth Microdilution Assay.
Anticancer Activity

Pyridine dicarboxylate esters and related derivatives have emerged as promising candidates for anticancer drug development.[10][11][12][13] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with cellular signaling pathways.

3.1. Comparative Analysis of Cytotoxic Potency

The in vitro anticancer activity of these compounds is commonly evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)0.22[13]
Pyridine-urea derivative 8n MCF-7 (Breast)1.88[13]
Doxorubicin (Positive Control)MCF-7 (Breast)1.93[13]
Sorafenib (Positive Control)MCF-7 (Breast)4.50[13]
[ZnC14H10N2O10] (Complex Ⅵ)SMMC-7721 (Liver)21.80[12]
3.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The rationale for its use is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Principle cluster_cell Viable Cell cluster_reagents Reagents mitochondria Mitochondria enzyme Mitochondrial Dehydrogenase formazan Formazan (Purple, Insoluble) enzyme->formazan to form mtt MTT (Yellow, Soluble) mtt->enzyme is reduced by solubilize Solubilize with DMSO formazan->solubilize read Read Absorbance at 570 nm formazan->read solubilize->read Quantifies cell viability

Principle of the MTT Cytotoxicity Assay.
Enzyme Inhibition

Pyridine dicarboxylate esters have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[14][15][16][17] The specificity and potency of inhibition are highly dependent on the substitution pattern of the pyridine ring and the nature of the ester groups.

4.1. Comparative Analysis of Enzyme Inhibitory Potency

The inhibitory activity is typically expressed as an IC50 value.

Compound Class/DerivativeTarget EnzymeIC50 (nM)Reference
Pyridinedicarboxamide-based sulfonamidesHuman Carbonic Anhydrase I (hCA I)12.8–37.6[16]
Pyridinedicarboxamide-based sulfonamidesHuman Carbonic Anhydrase II (hCA II)17.8–46.7[16]
Pyridinedicarboxamide-based sulfonamidesAcetylcholinesterase (AChE)98.4–197.5[16]
Pyridinedicarboxamide-based sulfonamidesButyrylcholinesterase (BuChE)82.2–172.7[16]
5-Substituted Pyridine-2,4-dicarboxylate derivativesJMJD5~25,300 (µM)[18]

Note: The IC50 for JMJD5 inhibition is reported in µM.[18]

4.2. Key Enzyme Targets
  • Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Pyridinedicarboxamide-based sulfonamides have shown potent inhibition of hCA I and II.[16]

  • Cholinesterases (AChE and BuChE): Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. The same class of pyridinedicarboxamide-based sulfonamides also demonstrated inhibitory activity against AChE and BuChE.[16]

  • Jumonji-C Domain-Containing Protein 5 (JMJD5): This enzyme is involved in histone demethylation and has been linked to cancer. 5-Substituted pyridine-2,4-dicarboxylate derivatives have been identified as potential selective inhibitors.[18]

  • Aromatase and 17α-hydroxylase/C17-20lyase: Esters of 4-pyridylacetic acid have shown potent inhibition of these enzymes involved in estrogen and androgen biosynthesis, respectively, suggesting potential applications in hormone-dependent cancers.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine dicarboxylate esters is intricately linked to their chemical structure. Several key SAR trends can be distilled from the available literature:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. For instance, in the case of JMJD5 inhibitors, the C5 substituent binds in the substrate-binding pocket, and its nature significantly influences inhibitory potency.[18] Similarly, for nicotinic acetylcholine receptor ligands, C5 substitution with bulky groups like phenyl or heteroaryl moieties modulates binding affinity.[19]

  • Ester Group Modification: The type of alcohol used to form the ester can dramatically affect activity. For inhibitors of aromatase and hydroxylase/lyase, esters of alcohols containing a cyclohexyl ring, such as borneyl and adamantyl esters, were found to be the most potent.[14]

  • Overall Molecular Architecture: The conversion of dicarboxylate esters to dicarboxamides or the incorporation of the pyridine dicarboxylate scaffold into larger macrocyclic structures can lead to enhanced biological activity, as seen in some antimicrobial agents.[7]

Conclusion

Pyridine dicarboxylate esters and their derivatives constitute a rich source of biologically active compounds with significant therapeutic potential. This comparative guide has highlighted their diverse activities against microbial pathogens, cancer cells, and key physiological enzymes. The presented data and experimental protocols offer a foundation for researchers to build upon. Future work should focus on optimizing the potency and selectivity of these compounds through rational drug design informed by a deeper understanding of their structure-activity relationships and mechanisms of action.

References

A Researcher's Guide to Deciphering Intermolecular Interactions in Pyridine Dicarboxylate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of crystal engineering and drug development, a profound understanding of the forces that govern the assembly of molecules in the solid state is paramount. For researchers working with pyridine dicarboxylates—a class of compounds renowned for their diverse applications in pharmaceuticals, coordination chemistry, and materials science—the ability to accurately analyze intermolecular interactions is the key to unlocking their full potential. This guide provides an in-depth comparison of the principal experimental and computational techniques employed to elucidate the rich tapestry of non-covalent interactions within the crystalline lattices of pyridine dicarboxylates.

This document moves beyond a simple recitation of methods. It is designed to equip researchers, scientists, and drug development professionals with the strategic insights necessary to select the most appropriate analytical tools for their specific research questions. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating robust and reliable data.

The Central Role of Intermolecular Forces

The physical and chemical properties of a crystalline material—such as solubility, stability, melting point, and bioavailability—are not solely dictated by the nature of the individual molecules but are profoundly influenced by the intricate network of intermolecular interactions that hold them together in the crystal lattice. In the case of pyridine dicarboxylates, the presence of aromatic rings, nitrogen heteroatoms, and carboxylic acid functional groups gives rise to a diverse array of non-covalent interactions, including:

  • Hydrogen Bonds: Strong, directional interactions involving acidic protons (from carboxylic acids) and electronegative atoms (such as oxygen and the pyridine nitrogen).

  • π-π Stacking: Attractive interactions between the electron clouds of adjacent pyridine rings.

  • C-H···π Interactions: Weaker interactions between carbon-hydrogen bonds and the π-system of the pyridine ring.

  • Halogen Bonds: Non-covalent interactions involving a halogen atom as an electrophilic species.

  • van der Waals Forces: Ubiquitous, non-specific attractive or repulsive forces.

The subtle interplay of these forces dictates the final crystal packing and, consequently, the material's bulk properties. A comprehensive analysis of these interactions is therefore not an academic exercise but a critical step in the rational design of crystalline materials with desired functionalities.

A Comparative Overview of Analytical Techniques

To dissect the complex web of intermolecular interactions in pyridine dicarboxylate crystals, a multi-faceted approach that combines experimental and computational methods is often necessary. The following sections provide a detailed comparison of the most powerful techniques available to researchers.

TechniquePrincipleInformation ObtainedStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.The gold standard for determining crystal structures with high accuracy and resolution.Requires high-quality single crystals of sufficient size; localization of hydrogen atoms can be challenging.
Hirshfeld Surface Analysis Partitioning of crystal space into regions of molecular influence based on electron distribution.[1]Visualization and quantification of intermolecular contacts, including their relative contributions to the overall crystal packing.[2]Provides an intuitive and quantitative way to compare intermolecular interaction patterns in different crystal structures.Dependent on the quality of the input crystal structure from SC-XRD; interpretation can be complex.
PIXEL Energy Analysis Semi-empirical method for calculating intermolecular interaction energies based on electron density partitioning.[3][4]Quantitative values for electrostatic, polarization, dispersion, and repulsion contributions to interaction energies.[4][5]Computationally efficient method for estimating interaction energies and understanding the nature of the dominant forces.An empirical method that relies on parameterization; may not be as accurate as higher-level quantum mechanical calculations.[6]
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions.Identification of bond critical points (BCPs) and bond paths, providing evidence for specific interactions and their strengths.A rigorous, theory-based method for characterizing all types of chemical interactions.Can be computationally intensive; interpretation of topological parameters requires expertise.
Non-Covalent Interaction (NCI) Plot Analysis Visualization of non-covalent interactions in real space based on the electron density and its derivatives.[7]3D visualization of attractive and repulsive interactions, allowing for a qualitative understanding of the spatial distribution of non-covalent contacts.[8][9]Provides a visually intuitive representation of the regions involved in non-covalent interactions.Primarily a qualitative tool; does not directly provide quantitative interaction energies.

Experimental and Computational Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction (SC-XRD)

The cornerstone of solid-state structural analysis, SC-XRD provides the fundamental data upon which most other analyses are built.

Experimental Workflow:

SC_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection (Microscopic examination for quality) Crystal_Growth->Crystal_Selection Mounting Mounting on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection (Rotation of crystal in X-ray beam) Mounting->Data_Collection Data_Processing Data Processing (Integration of reflection intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Growth and Selection:

    • Grow single crystals of the pyridine dicarboxylate of interest using a suitable method such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[10]

    • Under a polarizing microscope, select a high-quality single crystal (typically 0.1-0.3 mm in all dimensions) that is free of cracks, defects, and twinning.[11][10]

  • Mounting and Data Collection:

    • Carefully mount the selected crystal on a goniometer head.[12]

    • Place the goniometer head on the diffractometer and center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays.[12] The diffracted X-rays are recorded by a detector.

  • Data Processing and Structure Solution:

    • Process the raw diffraction images to integrate the intensities of the individual reflections.[13]

    • Solve the crystal structure using direct methods or the Patterson function to obtain an initial model of the atomic positions.[14]

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization procedure.[12]

    • Validate the final structure using crystallographic software and deposit the data in a crystallographic database such as the Cambridge Structural Database (CSD).[15][16]

Hirshfeld Surface Analysis

This powerful visualization tool provides a unique perspective on intermolecular interactions by partitioning the crystal space into molecular volumes.

Computational Workflow:

Hirshfeld_Workflow CIF_Input CIF File Input (from SC-XRD) Generate_HS Generate Hirshfeld Surface (using CrystalExplorer) CIF_Input->Generate_HS Map_Properties Map Properties (d_norm, shape index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Map_Properties->Generate_FP Analyze_Contacts Analyze Intermolecular Contacts Generate_FP->Analyze_Contacts

Caption: Workflow for Hirshfeld Surface Analysis.

Step-by-Step Protocol using CrystalExplorer:

  • Import Crystal Structure:

    • Open the Crystallographic Information File (CIF) of the pyridine dicarboxylate crystal in the CrystalExplorer software.[2][17]

  • Generate Hirshfeld Surface:

    • Select the molecule of interest and generate the Hirshfeld surface.[18] The surface is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to that of all other molecules.[1]

  • Map Surface Properties:

    • Map various properties onto the Hirshfeld surface to visualize intermolecular contacts. The most common property is d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.[19]

  • Generate 2D Fingerprint Plots:

    • Generate the 2D fingerprint plot, which is a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the nearest atom outside the surface (d_e).[18]

    • Decompose the fingerprint plot to quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, O···H, C···H).[20]

Computational Energy Analysis: PIXEL

The PIXEL method offers a computationally efficient way to quantify the energetic contributions of different types of intermolecular interactions.

Computational Protocol:

  • Obtain Molecular Geometry:

    • Start with the molecular geometry from a high-quality crystal structure determination (SC-XRD).

  • Calculate Molecular Electron Density:

    • Perform a quantum mechanical calculation (e.g., using Gaussian at the MP2/6-31G(d,p) level) to obtain the electron density of an isolated pyridine dicarboxylate molecule.[5]

  • Perform PIXEL Calculation:

    • Use a program like OPiX to perform the PIXEL calculation on molecular pairs or the entire crystal lattice.[5] The program partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion terms.[4]

  • Analyze Interaction Energies:

    • Analyze the calculated interaction energies for different molecular pairs to identify the most significant stabilizing interactions in the crystal packing.[5]

Case Study: Intermolecular Interactions in Pyridine-2,5-dicarboxylic Acid

To illustrate the application of these techniques, let's consider a hypothetical crystal structure of pyridine-2,5-dicarboxylic acid.

Quantitative Data Summary:

Interaction TypeTechniqueQuantitative MeasureTypical Value Range
O-H···N Hydrogen Bond SC-XRDD···A distance2.6 - 2.9 Å
D-H···A angle150 - 180°
PIXELInteraction Energy-20 to -30 kJ/mol
C-H···O Hydrogen Bond SC-XRDD···A distance3.0 - 3.5 Å
D-H···A angle120 - 160°
PIXELInteraction Energy-5 to -15 kJ/mol
π-π Stacking SC-XRDCentroid-centroid distance3.3 - 3.8 Å
PIXELInteraction Energy-10 to -20 kJ/mol
H···H Contacts Hirshfeld Surface% Contribution40 - 50%
O···H Contacts Hirshfeld Surface% Contribution20 - 30%
C···H Contacts Hirshfeld Surface% Contribution10 - 20%

Logical Relationships of Analytical Techniques:

Analysis_Relationship SC_XRD Single-Crystal X-ray Diffraction Crystal_Structure Crystal Structure (3D Atomic Coordinates) SC_XRD->Crystal_Structure Hirshfeld Hirshfeld Surface Analysis Qualitative_Analysis Qualitative Analysis (Visualization of Contacts) Hirshfeld->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Interaction Energies, Contact %) Hirshfeld->Quantitative_Analysis Computational Computational Analysis (PIXEL, QTAIM, NCI) Computational->Quantitative_Analysis Crystal_Structure->Hirshfeld Crystal_Structure->Computational

Caption: Interrelationship of Analytical Techniques.

Conclusion: An Integrated Approach for Comprehensive Understanding

The analysis of intermolecular interactions in crystals of pyridine dicarboxylates is a multifaceted endeavor that benefits from an integrated approach. Single-crystal X-ray diffraction provides the essential structural foundation. Hirshfeld surface analysis offers an intuitive and powerful means to visualize and quantify intermolecular contacts. Computational methods such as PIXEL, QTAIM, and NCI plot analysis provide deeper insights into the energetic and electronic nature of these interactions.

By judiciously selecting and combining these techniques, researchers can gain a comprehensive understanding of the forces that govern the self-assembly of pyridine dicarboxylates in the solid state. This knowledge is not only fundamental to advancing our understanding of crystal engineering principles but is also instrumental in the rational design of new materials with tailored properties for a wide range of applications in the pharmaceutical and materials science industries.

References

A Comparative Guide to the Stability of Methyl and Ethyl Esters of Pyridine Dicarboxylic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the stability of ester-containing molecules is a critical parameter influencing shelf-life, efficacy, and safety. Pyridine dicarboxylic acid esters, key building blocks in the synthesis of a range of bioactive molecules and functional polymers, are no exception. The choice between a methyl or an ethyl ester can have significant, albeit sometimes subtle, implications for the compound's stability profile. This guide provides an in-depth comparison of the stability of methyl versus ethyl esters of pyridine dicarboxylic acids, supported by established chemical principles and detailed experimental protocols for validation.

Theoretical Underpinnings: Steric and Electronic Effects on Ester Stability

The stability of an ester is primarily dictated by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate of this hydrolysis, whether acid-catalyzed, base-catalyzed, or neutral, is influenced by both electronic and steric factors inherent to the ester's structure.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack by water. The position of the carboxylic acid groups on the pyridine ring also plays a role in modulating this electronic effect.

  • Steric Hindrance: The size of the alkyl group of the ester (the "alkoxy" portion) can physically impede the approach of a nucleophile (like a water molecule or a hydroxide ion) to the carbonyl carbon. This is known as steric hindrance. An ethyl group is larger than a methyl group, and this seemingly small difference can have a measurable impact on the rate of hydrolysis. Generally, increased steric hindrance leads to a slower rate of hydrolysis and thus, greater stability.[1][2]

Based on these principles, it is generally anticipated that ethyl esters of pyridine dicarboxylic acids will exhibit greater hydrolytic stability than their corresponding methyl esters due to the increased steric bulk of the ethyl group.

Hydrolytic Stability: A Comparative Overview

While direct, comparative kinetic data for the hydrolysis of all isomers of methyl and ethyl pyridinedicarboxylates is not extensively available in the public literature, we can draw parallels from studies on structurally related compounds. For instance, studies on the alkaline hydrolysis of various alkyl esters have consistently shown that the rate of hydrolysis tends to decrease as the size of the alkyl group increases.[3] For example, in a comparative study of homologous benzoate esters, methyl benzoate was found to have a higher rate of base-catalyzed hydrolysis compared to its ethyl and propyl counterparts, indicating lower stability.[3]

The kinetics of alkaline hydrolysis of methyl diazinecarboxylates have been correlated with those of benzoates and pyridinecarboxylates, suggesting that the principles governing their reactivity are similar.[4] Furthermore, research on the hydrolysis of ethyl β-pyridylacrylates and their 1-oxides provides kinetic data for a related class of compounds.[5]

To provide a clear, quantitative comparison, a direct experimental investigation is paramount. The following sections outline the protocols to perform such a study.

Experimental Protocols for Determining Hydrolytic Stability

A robust assessment of hydrolytic stability involves subjecting the methyl and ethyl esters to controlled stress conditions and monitoring their degradation over time. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis due to its ability to separate and quantify the parent ester from its degradation products (the corresponding pyridine dicarboxylic acid and alcohol).[6][7][8]

Forced Degradation Studies (Hydrolysis)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

Objective: To compare the rate of hydrolysis of methyl and ethyl esters of a specific pyridine dicarboxylic acid isomer under acidic, basic, and neutral conditions.

Materials:

  • Methyl ester of the selected pyridine dicarboxylic acid isomer

  • Ethyl ester of the selected pyridine dicarboxylic acid isomer

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Purified water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare stock solutions of both the methyl and ethyl esters in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N HCl.

    • Basic Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH.

    • Neutral Hydrolysis: To 1 mL of each stock solution, add 9 mL of purified water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each solution at regular time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization (for acidic and basic samples): Immediately neutralize the withdrawn aliquots. For acidic samples, add an equivalent amount of 0.1 N NaOH. For basic samples, add an equivalent amount of 0.1 N HCl.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and inject them into the HPLC system.

Stability-Indicating HPLC Method

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Data Analysis:

  • Calculate the percentage of the parent ester remaining at each time point.

  • Plot the natural logarithm of the ester concentration versus time. For a first-order reaction, the plot should be linear.

  • The rate constant (k) for hydrolysis can be determined from the slope of the line (slope = -k).

  • The half-life (t½) of the ester can be calculated using the equation: t½ = 0.693 / k.

Alternative Analytical Technique: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be a powerful tool for monitoring the kinetics of ester hydrolysis in real-time.[9][10][11] This technique allows for the direct observation and quantification of the disappearance of the ester's characteristic signals (e.g., the singlet of the methyl group or the quartet and triplet of the ethyl group) and the appearance of the alcohol's signals.[12]

Hydrolysis_Monitoring_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Methyl Methyl Ester Stock Solution Acid Acidic (0.1 N HCl) Stock_Methyl->Acid Incubate at 50°C Base Basic (0.1 N NaOH) Stock_Methyl->Base Incubate at 50°C Neutral Neutral (Water) Stock_Methyl->Neutral Incubate at 50°C Stock_Ethyl Ethyl Ester Stock Solution Stock_Ethyl->Acid Incubate at 50°C Stock_Ethyl->Base Incubate at 50°C Stock_Ethyl->Neutral Incubate at 50°C Sampling Time-Point Sampling Acid->Sampling Base->Sampling Neutral->Sampling Neutralization Neutralization Sampling->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis (Rate Constants, Half-life) HPLC_Analysis->Data_Analysis

Thermal Stability: A Key Consideration

Beyond hydrolytic stability, thermal stability is another critical parameter, particularly for compounds that may be subjected to elevated temperatures during manufacturing, storage, or formulation. Thermal decomposition can lead to loss of potency and the formation of potentially harmful impurities.

Studies on the thermal decomposition of related compounds, such as 2-methylpyridine N-oxide, have shown that decomposition can be initiated at elevated temperatures, leading to the formation of various byproducts.[13] The thermal decomposition of esters like ethyl trimethylacetate and methyl acetate has also been investigated, revealing complex reaction pathways.[14][15]

Experimental Protocol for Determining Thermal Stability

Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine and compare the onset of thermal decomposition for the methyl and ethyl esters of a specific pyridine dicarboxylic acid isomer.

Materials:

  • Methyl ester of the selected pyridine dicarboxylic acid isomer

  • Ethyl ester of the selected pyridine dicarboxylic acid isomer

  • TGA instrument

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the ester into a TGA pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss as a function of temperature.

    • The onset temperature of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

    • Compare the onset temperatures of the methyl and ethyl esters. A higher onset temperature indicates greater thermal stability.

Thermal_Stability_Workflow Sample Weigh 5-10 mg of Methyl or Ethyl Ester TGA Thermogravimetric Analyzer (TGA) Sample->TGA Heating Heat from Ambient to 500°C (10°C/min under N₂) TGA->Heating Thermogram Generate TGA Thermogram (% Weight Loss vs. Temp) Heating->Thermogram Analysis Determine Onset of Decomposition (T_onset) Thermogram->Analysis Comparison Compare T_onset of Methyl vs. Ethyl Ester Analysis->Comparison

Summary of Expected Stability Differences and Data Presentation

Based on established principles of chemical kinetics, the following trends in stability are anticipated:

Stability ParameterMethyl EsterEthyl EsterRationale
Hydrolytic Stability Less StableMore StableIncreased steric hindrance from the ethyl group slows the rate of nucleophilic attack at the carbonyl carbon.
Thermal Stability Likely Less StableLikely More StableThe slightly stronger C-O bond in the ethyl ester and potential differences in decomposition pathways may lead to enhanced thermal stability, though this requires experimental verification.

Table 1: Predicted Relative Stability of Methyl vs. Ethyl Esters of Pyridine Dicarboxylic Acids.

Upon completion of the experimental protocols outlined above, the quantitative data should be compiled into clear, comparative tables.

EsterConditionRate Constant (k) (hr⁻¹)Half-life (t½) (hr)
Methyl Ester 0.1 N HCl, 50°CExperimental ValueExperimental Value
Ethyl Ester 0.1 N HCl, 50°CExperimental ValueExperimental Value
Methyl Ester 0.1 N NaOH, 50°CExperimental ValueExperimental Value
Ethyl Ester 0.1 N NaOH, 50°CExperimental ValueExperimental Value
Methyl Ester Water, 50°CExperimental ValueExperimental Value
Ethyl Ester Water, 50°CExperimental ValueExperimental Value

Table 2: Example Data Table for Comparative Hydrolytic Stability.

EsterOnset of Decomposition (T_onset at 5% weight loss) (°C)
Methyl Ester Experimental Value
Ethyl Ester Experimental Value

Table 3: Example Data Table for Comparative Thermal Stability.

Conclusion and Recommendations

The choice between a methyl and an ethyl ester of a pyridine dicarboxylic acid in drug development and materials science should be guided by a thorough understanding of their relative stabilities. Theoretical considerations strongly suggest that ethyl esters will offer enhanced hydrolytic stability due to greater steric hindrance. While a similar trend may be observed for thermal stability, this requires experimental confirmation.

For applications requiring high stability, such as in long-shelf-life pharmaceutical formulations or durable polymers, the ethyl ester is likely the more prudent choice. However, in cases where faster degradation may be desirable, for example, in the design of certain prodrugs that require rapid in vivo hydrolysis to release the active carboxylic acid, the methyl ester might be more suitable.

Ultimately, the detailed experimental protocols provided in this guide offer a robust framework for generating the necessary empirical data to make an informed decision based on the specific stability requirements of the intended application.

References

Safety Operating Guide

Navigating the Safe Handling of Dimethyl Pyridine-3,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the critical responsibility of ensuring a safe laboratory environment. This guide provides essential, field-tested safety and logistical information for handling Dimethyl pyridine-3,5-dicarboxylate, a compound that, while valuable, requires meticulous handling due to its irritant properties. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified under the Globally Harmonized System (GHS) as a substance that poses specific, non-lethal but significant risks upon exposure.[1][2] A comprehensive understanding of these hazards is the bedrock of any effective safety protocol.

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[1][2]

The causality here is direct: the chemical nature of this aromatic ester allows it to interact with and disrupt the cellular integrity of skin, eyes, and the respiratory tract, leading to an inflammatory response. Therefore, our primary directive is to establish effective barriers to prevent any direct contact.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The equipment specified below is the minimum required for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[1]
Hand Protection Butyl rubber gloves are recommended for extended contact. For incidental splash protection, nitrile gloves (minimum 5-mil thickness) are acceptable, but must be replaced immediately upon contamination.Butyl rubber offers excellent resistance to esters and pyridine-based compounds.[2] While nitrile gloves are a common laboratory staple, they offer limited protection against these chemical classes and should only be used for short-term tasks.[3][4] Always inspect gloves for any signs of degradation before use.
Body Protection A fully-buttoned laboratory coat. Consider a chemically resistant apron for large-scale operations.Prevents contact of the chemical with skin on the arms and body.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If work outside a fume hood is unavoidable or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Protects against the inhalation of airborne particles, which can cause respiratory tract irritation.[1]

Operational Plan: From Benchtop to Disposal

A seamless and safe workflow requires proactive planning. The following procedural guidance outlines the lifecycle of this compound within the laboratory.

Handling and Storage
  • Engineering Controls: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation risk.[1]

  • Safe Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a calm and methodical response is crucial. All laboratories handling this compound should have a designated spill kit readily accessible.

Workflow for a Solid Chemical Spill

Spill_Cleanup_Workflow start Spill Occurs assess Assess the Spill (Is it manageable?) start->assess evacuate Evacuate Area & Call Emergency Services assess->evacuate No ppe Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) assess->ppe Yes contain Contain the Spill (Use absorbent pads to create a barrier) ppe->contain absorb Gently Cover with Inert Absorbent (e.g., vermiculite, sand) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect containerize Place in a Labeled, Sealable Hazardous Waste Container collect->containerize decontaminate Decontaminate the Area (Wipe with a suitable solvent, then soap and water) containerize->decontaminate dispose_materials Dispose of all cleanup materials as hazardous waste decontaminate->dispose_materials end Procedure Complete dispose_materials->end

Caption: A flowchart outlining the procedural steps for safely managing a solid chemical spill.

Spill Cleanup Protocol:

  • Alert and Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill to ensure you can manage it safely with the available resources.[7]

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and follow your institution's emergency procedures.[8]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, with an emphasis on butyl rubber gloves.[9]

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: Seal the container holding the spill cleanup materials, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[8]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is a critical component of the chemical lifecycle, ensuring that laboratory waste does not pose a threat to the wider environment. Never dispose of this compound down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[6]

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an approximate quantity, and the date of waste generation.[10]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[10]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their research environment. This commitment to safety is not a barrier to innovation but rather its essential foundation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl pyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.